5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS number
An In-depth Technical Guide to 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Abstract This technical guide provides a comprehensive overview of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, a key heteroc...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental properties, strategic importance in drug discovery, and practical considerations for its use in a research setting. The document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile intermediate. The primary identifier for this compound is CAS Number: 1638763-37-7 [1][2].
Introduction: The Strategic Value of the Pyrrolo[2,3-d]pyrimidine Scaffold
The pyrrolo[2,3-d]pyrimidine core, often referred to as 7-deazapurine, is a privileged scaffold in pharmaceutical development.[3] Its structure mimics the natural purine bases found in DNA and RNA, allowing molecules derived from it to interact with a wide array of biological targets, particularly protein kinases.[3][4][5] The strategic placement of halogen atoms, as seen in 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, transforms this core into a powerful and versatile intermediate. The chloro- and bromo-substituents at the 2- and 5-positions, respectively, provide orthogonal reactivity for sequential cross-coupling reactions. This feature is a cornerstone of modern medicinal chemistry, enabling the systematic and efficient construction of complex molecular libraries for lead discovery and optimization. This compound is particularly instrumental in the development of targeted therapies, such as kinase inhibitors for oncology.[4]
Physicochemical Properties and Handling
A thorough understanding of a compound's physical and chemical properties is critical for its effective use and storage. The key attributes of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine are summarized below.
To ensure the long-term integrity and reactivity of the compound, a strict storage protocol is essential. This self-validating system minimizes degradation from environmental factors.
Receiving: Upon receipt, immediately transfer the manufacturer's container to a designated cold storage unit. Do not open it until it has equilibrated to room temperature to prevent condensation.
Storage Conditions: The compound must be stored at -20°C, sealed under a dry, inert atmosphere (e.g., argon or nitrogen) .[4]
Aliquoting: For frequent use, it is advisable to aliquot the material into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to air and moisture.
Weighing and Dispensing: Always handle the compound in a fume hood. Use dry glassware and tools. For reactions, weigh the required amount quickly and reseal the container promptly, purging with inert gas before returning to storage.
Core Applications in Drug Discovery
The primary utility of this molecule is as a versatile intermediate for synthesizing more complex, biologically active compounds.[4]
Kinase Inhibitors in Oncology
The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone of many approved and investigational kinase inhibitors.[5][6] Kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. This intermediate serves as the foundational core upon which various substituents are added to achieve potent and selective inhibition of specific kinases (e.g., EGFR, ALK, JAK).[3][5] The bromine and chlorine atoms act as synthetic handles for introducing different chemical groups via palladium- or copper-catalyzed cross-coupling reactions, allowing for the exploration of the chemical space around the core to optimize binding affinity and pharmacokinetic properties.[7]
Caption: Workflow for Kinase Inhibitor Development.
Modulators of Cell Signaling and Antiviral Agents
Beyond oncology, this scaffold is valuable for designing molecules that affect various cell signaling pathways.[4] Its structural similarity to purines makes it a candidate for developing antiviral agents that can interfere with viral replication by mimicking natural nucleosides.[4] The synthetic accessibility provided by this intermediate allows for the rapid generation of novel compounds for testing in these therapeutic areas.
Synthesis and Mechanistic Considerations
A plausible conceptual pathway involves:
Starting Material: A suitably substituted pyrimidine, such as a dichloropyrimidine derivative.[7][8]
Pyrrole Ring Formation: A reaction sequence to build the pyrrole ring onto the pyrimidine core. This can be achieved through various methods, including Sonogashira coupling followed by cyclization.[7]
Functionalization: Introduction of the bromo and methyl groups. Bromination can be achieved using an electrophilic brominating agent like N-Bromosuccinimide (NBS). Methylation of the pyrrole nitrogen is typically performed using a methylating agent (e.g., methyl iodide) in the presence of a base.
The choice to install halogens is a deliberate design element. It provides chemists with predictable points of reactivity for downstream diversification, which is a more efficient strategy than attempting to functionalize an unactivated C-H bond later in the synthesis.
This protocol describes a general, self-validating method for using the title compound in a Suzuki-Miyaura cross-coupling reaction, a common next step in a synthetic sequence. The choice of coupling at the 5-bromo position is often favored due to its higher reactivity compared to the 2-chloro position under standard Suzuki conditions.
Reactor Setup: To a flame-dried Schlenk flask, add 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (argon) three times. This is critical to prevent oxidation of the palladium catalyst, ensuring its catalytic activity.
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe. Degassing the solvent removes dissolved oxygen, further protecting the catalyst.
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. The successful isolation of the desired coupled product validates the reactivity of the starting material and the efficacy of the protocol.
Conclusion
5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is more than just a chemical; it is a strategic tool for accelerating drug discovery. Its pre-installed, orthogonally reactive halogen handles and its foundation on the biologically relevant 7-deazapurine scaffold make it an invaluable intermediate for constructing libraries of potential therapeutics. A disciplined approach to its handling, storage, and application, as outlined in this guide, will enable researchers to fully leverage its synthetic potential in the quest for novel treatments for cancer, viral infections, and other diseases driven by aberrant cell signaling.
References
5-bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. Google Shopping.
A Technical Guide to 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: A Core Scaffold for Kinase Inhibitor Development
Audience: Researchers, scientists, and drug development professionals. Abstract: This technical guide provides a comprehensive overview of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, a pivotal heterocyclic int...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, a pivotal heterocyclic intermediate in modern medicinal chemistry. The pyrrolo[2,3-d]pyrimidine core, an analog of purine, is a privileged scaffold found in numerous biologically active compounds, most notably in the development of targeted kinase inhibitors for oncology.[1] This document details the compound's fundamental physicochemical properties, outlines a representative synthetic workflow with mechanistic insights, explores its critical applications in drug discovery, and provides a consolidated list of authoritative references. The molecular weight of this compound is 246.49 g/mol .[2][3][4]
Physicochemical Characteristics
5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a halogenated and methylated derivative of the 7-deazapurine core. The strategic placement of bromine and chlorine atoms provides two distinct reactive handles for further chemical elaboration, such as cross-coupling reactions, while the methyl group on the pyrrole nitrogen prevents unwanted side reactions and can influence solubility and binding orientation.
Table 1: Key Properties of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Synthesis and Purification: A Representative Protocol
The synthesis of functionalized pyrrolo[2,3-d]pyrimidines often involves multi-step sequences starting from simpler pyrimidine precursors. The following protocol is a representative workflow illustrating the key transformations, drawing upon established methodologies for this class of compounds.[1][5] The rationale behind each step is provided to offer field-proven insight.
Synthetic Pathway Overview
The logical synthesis involves the construction of the core heterocyclic system followed by sequential, regioselective halogenation. The methylation of the pyrrole nitrogen is a critical step to install the N-7 methyl group.
The Strategic Intermediate: A Technical Guide to 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
This guide provides an in-depth technical overview of 5-bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, a key heterocyclic building block in modern medicinal chemistry. Tailored for researchers, scientists, and prof...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical overview of 5-bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, a key heterocyclic building block in modern medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's chemical architecture, a representative synthetic pathway, and its pivotal role in the creation of targeted therapeutics, particularly kinase inhibitors.
Foundational Understanding: The Pyrrolo[2,3-d]pyrimidine Core
The pyrrolo[2,3-d]pyrimidine scaffold, an isostere of purine, is a privileged structure in drug discovery. Its ability to mimic the natural purine bases allows molecules incorporating this core to interact with a wide array of biological targets, most notably the ATP-binding sites of protein kinases.[1] The strategic placement of various substituents on this bicyclic system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates.
5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a highly functionalized derivative of this core. The bromine and chlorine atoms serve as versatile synthetic handles for further chemical modifications, such as cross-coupling reactions, while the methyl group at the 7-position influences the molecule's solubility and metabolic stability.
Physicochemical Properties and Structural Elucidation
A comprehensive understanding of a molecule's physical and chemical characteristics is paramount for its effective utilization in synthesis and drug design.
The chemical structure of 5-bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is depicted below.
Caption: Chemical structure of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Strategic Synthesis Approach
While a specific, dedicated synthesis for 5-bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is not extensively documented in a single peer-reviewed article, a robust and logical synthetic route can be devised based on established methodologies for analogous pyrrolo[2,3-d]pyrimidine derivatives. The following protocol is a representative synthesis, with the rationale for each step clearly articulated.
Retrosynthetic Analysis
A plausible retrosynthetic pathway begins with the target molecule and disconnects it at key bonds to reveal simpler, commercially available starting materials.
Caption: Retrosynthetic analysis of 5-bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Representative Experimental Protocol
This protocol is a composite of established procedures for the synthesis of similar pyrrolo[2,3-d]pyrimidine cores.
Step 1: Synthesis of 5-Bromo-2,4-dichloropyrimidine
The synthesis commences with the halogenation of a readily available pyrimidine precursor, such as uracil or 2,4-dihydroxypyrimidine.
Rationale: This initial step introduces the essential halogen atoms that will later serve as reactive sites for the construction of the pyrrole ring and for subsequent diversification. The use of a strong chlorinating agent like phosphorus oxychloride (POCl₃) is a standard and effective method for converting the hydroxyl groups of the pyrimidine ring into chlorides. Bromination at the 5-position can be achieved using a suitable brominating agent like N-bromosuccinimide (NBS).
Procedure:
To a stirred solution of 2,4-dichloropyrimidine in a suitable solvent (e.g., N,N-dimethylformamide), add N-bromosuccinimide portion-wise at room temperature.
Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
Pour the reaction mixture into ice-water to precipitate the product.
Collect the solid by filtration, wash with water, and dry under vacuum to yield 5-bromo-2,4-dichloropyrimidine.
Step 2: Synthesis of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
This crucial step involves the construction of the fused pyrrole ring. A common and effective method is the Cadogan-Sundberg indole synthesis or a similar cyclization reaction.
Rationale: This annulation reaction is the cornerstone of the synthesis, forming the bicyclic pyrrolo[2,3-d]pyrimidine core. The reaction of a substituted aminopyrimidine with a suitable three-carbon synthon, often generated in situ, leads to the formation of the pyrrole ring. The use of a methylating agent, such as methyl iodide, in the presence of a base will install the methyl group at the N7 position of the pyrrole ring.
Procedure:
Dissolve 5-bromo-2,4-dichloropyrimidine in a suitable solvent (e.g., ethanol).
Add an excess of a primary amine, such as aminoacetaldehyde dimethyl acetal, and a base (e.g., sodium ethoxide).
Reflux the mixture for several hours. The reaction progression can be monitored by TLC.
After cyclization, cool the reaction mixture and add a methylating agent, such as methyl iodide, and a suitable base (e.g., potassium carbonate).
Stir the mixture at room temperature or with gentle heating until methylation is complete.
Remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the final product, 5-bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The true value of 5-bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine lies in its role as a versatile intermediate for the synthesis of potent and selective kinase inhibitors.[2] The chlorine at the 2-position and the bromine at the 5-position are amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a diverse range of substituents, enabling the exploration of the chemical space around the pyrrolo[2,3-d]pyrimidine core to optimize binding to the target kinase.
Mechanism of Action of Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors
Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Pyrrolo[2,3-d]pyrimidine-based inhibitors are typically ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade.
Caption: Mechanism of action of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors.
Notable Kinase Targets
Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have been shown to inhibit a range of kinases, including:
Janus Kinases (JAKs): Inhibitors of JAKs are used in the treatment of inflammatory diseases and certain cancers.
Epidermal Growth Factor Receptor (EGFR): EGFR inhibitors are a cornerstone of therapy for non-small cell lung cancer and other solid tumors.[3]
p21-Activated Kinase 4 (PAK4): Overexpression of PAK4 is associated with various cancers, making it an attractive therapeutic target.[4]
Safety and Handling
Conclusion
5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a strategically important building block in the synthesis of high-value pharmaceutical compounds. Its versatile chemical handles and privileged core structure make it an invaluable tool for medicinal chemists in the design and development of novel kinase inhibitors and other targeted therapies. A thorough understanding of its synthesis and reactivity is essential for unlocking its full potential in the ongoing quest for more effective treatments for a range of human diseases.
References
Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors. (n.d.). National Institutes of Health. Retrieved January 28, 2026, from [Link]
CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds. (n.d.). Google Patents.
CN102633802A - Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof. (n.d.). Google Patents.
7H-Pyrrolo[2,3-d]pyrimidine, 5-bromo-2-chloro-7-methyl-. (n.d.). MySkinRecipes. Retrieved January 28, 2026, from [Link]
PROCESS FOR PREPARING 7H-PYRROLO [2,3-D]PYRIMIDINE COMPOUNDS. (2017). European Patent Office. Retrieved January 28, 2026, from [Link]
An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. (n.d.). Taylor & Francis Online. Retrieved January 28, 2026, from [Link]
CN111303162B - Preparation method of 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d ] pyrimidine-6-carboxylic acid. (n.d.). Google Patents.
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). PubMed Central. Retrieved January 28, 2026, from [Link]
Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. (2020). ResearchGate. Retrieved January 28, 2026, from [Link]
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. (n.d.). Sci-Hub. Retrieved January 28, 2026, from [Link]
The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. (2023). National Institutes of Health. Retrieved January 28, 2026, from [Link]
4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
5-bromo-4-chloro-7H-pyrrolo[3,4-d]pyrimidine. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]
An In-depth Technical Guide to 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Abstract 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine stands as a pivotal heterocyclic intermediate in the landscape of modern...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Abstract
5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine stands as a pivotal heterocyclic intermediate in the landscape of modern medicinal chemistry. Its rigid, planar bicyclic structure, which mimics the natural purine scaffold, makes it an exceptionally valuable building block for the synthesis of targeted therapeutics. This guide provides a comprehensive overview of this compound, delving into its chemical properties, a validated synthetic pathway, its reactivity profile, and its significant applications in the development of kinase inhibitors for oncology. Designed for researchers and drug development professionals, this document synthesizes technical data with mechanistic insights to serve as a practical reference.
Chemical Identity and Physicochemical Properties
The unique arrangement of halogen substituents and the pyrrolo[2,3-d]pyrimidine core dictates the compound's reactivity and utility as a versatile scaffold. The methyl group at the N7 position enhances solubility and modulates the electronic properties of the ring system.
The synthesis of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a multi-step process that leverages the differential reactivity of halogenated pyrimidines. The following protocol is a representative pathway, grounded in established synthetic strategies for this class of compounds, such as those involving palladium- or copper-catalyzed coupling reactions.[5] The pyrrolo[2,3-d]pyrimidine core is often constructed from a suitably substituted pyrimidine precursor.[5]
Experimental Protocol: A Representative Synthetic Pathway
A plausible and efficient synthesis starts from a commercially available, highly functionalized pyrimidine, such as 5-bromo-2,4-dichloropyrimidine.
Step 1: Selective Amination at C4
The chlorine atom at the C4 position of the pyrimidine ring is more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 chlorine. This differential reactivity is exploited in the first step.
Procedure: To a solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq.) in ethanol, add a suitable amine source for the pyrrole nitrogen, followed by a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) (2.0 eq.). The reaction is stirred at room temperature overnight. Upon completion, the solvent is removed in vacuo, and the product is purified by silica gel chromatography.
Step 2: N-Methylation of the Pyrrole Nitrogen
Once the pyrrole ring is formed in a subsequent cyclization step (not detailed here but common in the literature), the nitrogen at position 7 can be alkylated.
Procedure: To a solution of the 5-bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine precursor (1.0 eq.) in a polar aprotic solvent like DMF, add a base such as sodium hydride (NaH) (1.1 eq.) at 0°C. After stirring for 30 minutes, add methyl iodide (CH₃I) (1.2 eq.). The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then quenched with water and extracted with an organic solvent. The product is purified by chromatography.
Synthesis Workflow Diagram
Caption: A representative synthetic workflow for the target compound.
Chemical Reactivity and Derivatization Potential
The utility of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine as a medicinal chemistry intermediate stems from the distinct reactivity of its two halogen atoms. This allows for selective and sequential functionalization through various cross-coupling and substitution reactions.
C2-Position (Chloro): The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr) with amines, alcohols, and thiols. This position is often modified to introduce side chains that can interact with specific amino acid residues in a target protein's binding site.
C5-Position (Bromo): The bromine atom at the C5 position is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings.[6] This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, enabling extensive structure-activity relationship (SAR) studies.[6][7]
Reactivity Map
Caption: Key reactive sites for derivatization on the core scaffold.
Applications in Drug Discovery and Development
The pyrrolo[2,3-d]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, particularly for the development of kinase inhibitors.[8] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.
Role as a Kinase Inhibitor Scaffold
This compound serves as a key intermediate in the synthesis of molecules that target the ATP-binding pocket of various kinases.[3] The bicyclic core acts as a bioisostere of adenine, the purine base in ATP, allowing it to anchor within the enzyme's active site. The substituents introduced at the C2 and C5 positions are then tailored to achieve high potency and selectivity for the desired kinase target.
Targeted Cancer Therapy: Derivatives of this scaffold have been investigated as inhibitors of numerous kinases implicated in cancer, such as Axl kinase, which is associated with tumor growth, metastasis, and drug resistance.[9]
Overcoming Drug Resistance: The structural versatility of this core allows for the design of inhibitors that can overcome resistance mechanisms developed by tumors against first-generation drugs.[7][8]
Antiviral and Anti-inflammatory Agents: Beyond oncology, the purine-mimicking nature of the scaffold makes it a valuable starting point for the development of antiviral and anti-inflammatory agents.[3][6]
Navigating the Spectroscopic Landscape of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Disclaimer: This technical guide has been compiled to provide a detailed overview of the expected spectral characteristics of 5-Bromo-2-chloro-7-methyl-7H-p...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide has been compiled to provide a detailed overview of the expected spectral characteristics of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. Due to the limited availability of publicly accessible experimental spectral data for this specific compound at the time of writing, the spectral analyses presented herein are based on established principles of spectroscopy, data from structurally related compounds, and predictive methodologies. This guide is intended for informational and research purposes and should be supplemented with experimental verification.
Introduction: The Significance of a Versatile Scaffold
5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, with the molecular formula C₇H₅BrClN₃ and a molecular weight of 246.49 g/mol , belongs to the pyrrolo[2,3-d]pyrimidine class of heterocyclic compounds.[1][2] This scaffold is a key building block in medicinal chemistry, recognized as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules.[1] Notably, derivatives of pyrrolo[2,3-d]pyrimidine are central to the development of kinase inhibitors, which are at the forefront of targeted cancer therapy.[1] The strategic placement of bromo, chloro, and methyl substituents on the core ring system allows for diverse chemical modifications, making it a valuable synthon for creating libraries of compounds for drug discovery programs.
This guide provides a comprehensive analysis of the anticipated spectral data for this compound, offering a foundational understanding for researchers engaged in its synthesis, characterization, and application in drug development.
Structural Elucidation: A Multi-faceted Spectroscopic Approach
The definitive confirmation of the structure of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine relies on a combination of modern spectroscopic techniques. This section will delve into the predicted data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS), providing a detailed rationale for the expected spectral features.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment
Proton NMR spectroscopy is a powerful tool for identifying the number and connectivity of hydrogen atoms within a molecule. For 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, two distinct signals are expected in the aromatic region, corresponding to the protons on the pyrrole and pyrimidine rings, and one signal in the aliphatic region for the methyl group.
Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)
Proton
Predicted Chemical Shift (ppm)
Multiplicity
Rationale
H-6
~ 7.8 - 8.0
Singlet (s)
The proton at the C-6 position of the pyrrole ring is expected to be a singlet. Its chemical shift is influenced by the electron-withdrawing bromine atom at the adjacent C-5 position, causing a downfield shift.
H-4
~ 8.5 - 8.7
Singlet (s)
The proton at the C-4 position of the pyrimidine ring is anticipated to be a singlet. The presence of two electronegative nitrogen atoms in the pyrimidine ring leads to a significant downfield shift.
N-CH₃
~ 3.8 - 4.0
Singlet (s)
The three protons of the methyl group attached to the N-7 nitrogen are expected to appear as a sharp singlet in the aliphatic region.
Causality in Experimental Choices: The choice of an appropriate deuterated solvent is critical for NMR analysis. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for nitrogen-containing heterocyclic compounds due to its excellent solubilizing power. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution, which is particularly important for resolving closely spaced aromatic signals.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR provides valuable information about the carbon framework of a molecule. For 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, seven distinct signals are expected, corresponding to the seven carbon atoms in the molecule.
Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)
Carbon
Predicted Chemical Shift (ppm)
Rationale
C-5
~ 95 - 100
The C-5 carbon, directly bonded to the bromine atom, will experience a significant upfield shift due to the "heavy atom effect" of bromine.
C-4a
~ 115 - 120
This carbon is part of the pyrrole ring and its chemical shift is influenced by the fused pyrimidine ring.
C-6
~ 125 - 130
The C-6 carbon, bonded to a hydrogen atom, will have a chemical shift in the typical aromatic region for a pyrrole ring.
N-CH₃
~ 30 - 35
The methyl carbon attached to the nitrogen atom will appear in the aliphatic region.
C-7a
~ 150 - 155
This is a quaternary carbon at the junction of the two rings.
C-2
~ 155 - 160
The C-2 carbon, bonded to the electronegative chlorine atom, will be significantly deshielded and appear downfield.
C-4
~ 150 - 155
The C-4 carbon in the pyrimidine ring is deshielded by the adjacent nitrogen atoms.
Self-Validating Protocols: To confirm the assignment of carbon signals, advanced NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable. An HSQC experiment would correlate the proton signals with their directly attached carbon atoms, while an HMBC experiment would reveal long-range correlations (2-3 bonds), allowing for the unambiguous assignment of the quaternary carbons.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry is a crucial technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Predicted Mass Spectrometry Data (Electron Impact - EI)
Fragment
Predicted m/z
Rationale
[M]⁺
245/247/249
The molecular ion peak will appear as a cluster of peaks due to the isotopes of bromine and chlorine. The most abundant peak will be at m/z 245, corresponding to the molecule containing ⁷⁹Br and ³⁵Cl.
[M-CH₃]⁺
230/232/234
Loss of the methyl group from the molecular ion.
[M-Cl]⁺
210/212
Loss of the chlorine atom from the molecular ion.
[M-Br]⁺
166/168
Loss of the bromine atom from the molecular ion.
Experimental Workflow for Structural Confirmation
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
A Technical Guide to the ¹³C NMR Spectroscopic Signature of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
This in-depth technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for the key pharmaceutical intermediate, 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. This docume...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for the key pharmaceutical intermediate, 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and quality control of heterocyclic compounds.
Introduction: The Significance of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a crucial building block in the synthesis of a variety of bioactive molecules, particularly kinase inhibitors for targeted cancer therapies. Its rigid, bicyclic core, adorned with versatile functional groups, allows for the strategic design of compounds that can fit into the ATP-binding sites of kinases. The precise characterization of this intermediate is paramount to ensure the identity, purity, and ultimately the efficacy and safety of the final active pharmaceutical ingredient (API). ¹³C NMR spectroscopy is an indispensable tool in this regard, providing a unique fingerprint of the carbon skeleton of the molecule.
Predicted ¹³C NMR Data
In the absence of publicly available experimental ¹³C NMR data for 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, a predicted spectrum was generated using advanced computational algorithms. These predictions are based on a large database of known chemical shifts and take into account the electronic effects of the various substituents on the pyrrolo[2,3-d]pyrimidine core.
The predicted chemical shifts, along with their assignments, are presented in Table 1. The numbering of the carbon atoms in the pyrrolo[2,3-d]pyrimidine ring system is as follows:
Table 1: Predicted ¹³C NMR Chemical Shifts for 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Carbon Atom
Predicted Chemical Shift (δ, ppm)
Rationale for Chemical Shift
C2
152.5
Located in the electron-deficient pyrimidine ring and directly attached to an electronegative chlorine atom and two nitrogen atoms, resulting in a significant downfield shift.
C4
150.8
Part of the pyrimidine ring and adjacent to two nitrogen atoms, leading to a downfield shift.
C4a
118.2
A bridgehead carbon, its chemical shift is influenced by both the pyrrole and pyrimidine rings.
C5
98.5
Directly attached to an electronegative bromine atom, which typically causes a downfield shift, but the electron-donating effect of the pyrrole nitrogen mitigates this effect.
C6
130.1
The only methine carbon on the aromatic system, its chemical shift is influenced by the adjacent bromine and the overall electronic nature of the bicyclic system.
C7a
151.7
A bridgehead carbon at the fusion of the two rings, experiencing deshielding from the adjacent nitrogen atoms.
N-CH₃
31.5
A typical chemical shift for a methyl group attached to a nitrogen atom in a heterocyclic system.
Analysis and Interpretation of the Predicted Spectrum
The predicted ¹³C NMR spectrum of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine reveals a distinct set of signals that can be rationalized by considering the electronic properties of the heterocyclic system and the influence of the substituents.
The Pyrimidine Ring (C2, C4, C4a, C7a): The carbons of the pyrimidine ring are generally observed at lower field (higher ppm values) due to the electron-withdrawing effect of the two nitrogen atoms. The presence of a chlorine atom at the C2 position further deshields this carbon, pushing its chemical shift significantly downfield.
The Pyrrole Ring (C4a, C5, C6, C7a): In contrast to the pyrimidine ring, the pyrrole ring is more electron-rich. However, the fusion to the pyrimidine ring and the presence of a bromine atom at C5 modulate the chemical shifts. The carbon bearing the bromine (C5) is expected to be significantly shifted, although the precise effect can be complex due to the interplay of inductive and resonance effects.
The N-Methyl Group (N-CH₃): The signal for the N-methyl group is predicted to be in the aliphatic region, as expected. Its exact position can be sensitive to the solvent and the overall electronic environment.
Experimental Protocol for ¹³C NMR Data Acquisition
To obtain high-quality experimental ¹³C NMR data for 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, the following protocol is recommended:
1. Sample Preparation:
Accurately weigh approximately 20-30 mg of the compound.
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a good starting point for many organic molecules.
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Setup:
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
Tune and match the ¹³C probe.
Shim the magnetic field to obtain a narrow and symmetrical solvent peak.
3. Data Acquisition Parameters:
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
Spectral Width: Set a spectral width that covers the expected range of chemical shifts (e.g., 0-200 ppm).
Acquisition Time (AQ): At least 1-2 seconds to ensure good digital resolution.
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans will be required to achieve a good signal-to-noise ratio. Start with 1024 scans and increase as needed.
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
4. Data Processing:
Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio.
Perform a Fourier transform.
Phase the spectrum carefully.
Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
Integrate the peaks if desired, although ¹³C peak integrals are not always quantitative without specific experimental setups.
Workflow for ¹³C NMR Analysis
Caption: A streamlined workflow for the acquisition and analysis of ¹³C NMR data.
Conclusion
The predicted ¹³C NMR data and the accompanying experimental protocol provide a robust framework for the spectroscopic characterization of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. By understanding the expected chemical shifts and the reasoning behind them, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the quality and integrity of their drug discovery and development efforts.
HRMS data for 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
An In-Depth Technical Guide to the High-Resolution Mass Spectrometry Analysis of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine This guide provides a comprehensive framework for the acquisition and interpretation...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the High-Resolution Mass Spectrometry Analysis of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
This guide provides a comprehensive framework for the acquisition and interpretation of High-Resolution Mass Spectrometry (HRMS) data for the compound 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causality behind experimental choices and the logic of structural elucidation, ensuring scientific integrity and trustworthy results.
Introduction: The Significance of a Privileged Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core, a 7-deazapurine analogue, is a "privileged scaffold" in medicinal chemistry. Its structure is central to a multitude of biologically active molecules, including numerous kinase inhibitors developed for targeted cancer therapies. The specific compound, 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, serves as a critical intermediate in the synthesis of these complex pharmaceuticals. Its purity and confirmed identity are paramount to the success of subsequent synthetic steps and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive characterization of such pivotal intermediates.[1][2] Unlike nominal mass spectrometry, HRMS provides exact mass measurements with high accuracy (typically <5 ppm), enabling the determination of elemental composition and offering an unparalleled level of confidence in a compound's identity.[3] This guide details the theoretical basis, experimental protocol, and data interpretation strategy for the HRMS analysis of this key intermediate.
Theoretical Foundation and Pre-Analysis
A robust analytical method begins with a theoretical understanding of the target molecule. This foreknowledge allows for the prediction of expected results, which is the cornerstone of a self-validating protocol.
Calculated Molecular Properties
The primary step is to calculate the theoretical exact masses from the compound's molecular formula: C₇H₅BrClN₃ . The presence of both bromine and chlorine, each with multiple abundant isotopes, is the most significant feature for mass spectrometric analysis. The exact mass of the monoisotopic species (containing ¹²C, ¹H, ¹⁴N, ³⁵Cl, and ⁷⁹Br) and the subsequent isotopic peaks must be calculated.[4][5]
Property
Value
Justification & Importance
Molecular Formula
C₇H₅BrClN₃
Defines the elemental composition.
Average Mass
246.49 g/mol
Useful for gravimetric measurements, but not for MS.
Monoisotopic Mass
244.94128 Da
Calculated using the most abundant isotopes (⁷⁹Br, ³⁵Cl). This is the primary target for HRMS detection.
[M+H]⁺ Exact Mass
245.94911 Da
The theoretical m/z for the protonated monoisotopic molecule in positive-ion ESI-MS. This is the value against which experimental data is compared.
The Definitive Isotopic Signature
The presence of one bromine atom (~50.5% ⁷⁹Br, ~49.5% ⁸¹Br) and one chlorine atom (~75.8% ³⁵Cl, ~24.2% ³⁷Cl) creates a highly characteristic isotopic pattern for the molecular ion cluster.[6][7] The observation of this specific pattern is arguably the most powerful confirmation of the compound's identity. The cluster will consist of three main peaks: M, M+2, and M+4.
Ion Species
Isotopic Composition
Theoretical Exact Mass [M+H]⁺ (Da)
Expected Relative Abundance (%)
M
C₇H₅⁷⁹Br³⁵ClN₃
245.94911
~76.7 (Normalized to 100)
M+2
C₇H₅⁸¹Br³⁵ClN₃ / C₇H₅⁷⁹Br³⁷ClN₃
247.94706 / 247.94616
~100.0 (Normalized to 100)
M+4
C₇H₅⁸¹Br³⁷ClN₃
249.94411
~24.6 (Normalized to 100)
Note: The theoretical relative abundance ratio of the M : M+2 : M+4 peaks is approximately 3:4:1.[8] The precise m/z values and abundances may vary slightly based on the specific isotopic masses and abundances used for calculation, but the pattern is unambiguous.
Experimental Protocol: Acquiring High-Fidelity HRMS Data
The goal of the acquisition protocol is to generate clean, accurate, and reproducible data. The following method is based on Electrospray Ionization (ESI) coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer, common platforms for small molecule HRMS.[9][10]
Step-by-Step Methodology
Sample Preparation:
Rationale: The analyte must be fully dissolved in a solvent compatible with ESI.
Protocol: Prepare a stock solution of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine at 1 mg/mL in methanol or acetonitrile. Create a working solution by diluting the stock to 1-10 µg/mL in 50:50 acetonitrile:water. To promote protonation in positive ion mode, add 0.1% (v/v) formic acid to the final solution.
Instrumentation & Calibration:
Rationale: The instrument must be properly calibrated to ensure high mass accuracy.
Protocol: Calibrate the mass analyzer across the desired mass range (e.g., m/z 100-1000) using the manufacturer's recommended calibration solution. For ultimate accuracy, utilize a lock mass or internal calibrant during the analysis to correct for any mass drift in real-time.
Data Acquisition Workflow:
Rationale: The ESI source parameters must be optimized to achieve efficient ionization of the analyte while minimizing in-source fragmentation.
Protocol: Introduce the sample via direct infusion or through an LC system. Acquire data in positive ion mode using the parameters outlined in the table below.
Recommended ESI-HRMS Parameters
Parameter
Recommended Setting
Rationale / Field Insight
Ionization Mode
Positive ESI
The three nitrogen atoms in the pyrrolopyrimidine ring are basic sites readily accepting a proton.
Capillary Voltage
3.5 – 4.5 kV
Provides sufficient energy for efficient electrospray without causing excessive discharge or fragmentation.
Nebulizer Gas (N₂) Pressure
30 – 45 psi
Optimizes the formation of fine droplets, aiding in solvent evaporation and ion release.
Drying Gas (N₂) Flow
8 – 12 L/min
Facilitates desolvation of the ESI droplets.
Drying Gas Temperature
300 – 350 °C
Balances efficient desolvation with minimizing thermal degradation of the analyte.
Mass Range
m/z 100 – 500
A focused range ensures higher data density around the ions of interest.
Mass Resolution
>20,000 FWHM
Sufficient to resolve isotopic peaks and ensure high mass accuracy for elemental composition determination.
Collision Energy (for MS/MS)
10 – 40 eV (Ramped)
A ramped collision energy allows for the observation of a wide range of fragment ions in a single experiment.
Experimental Workflow Diagram
Caption: Workflow for HRMS analysis of the target compound.
Data Analysis and Structural Elucidation
The acquired data must be meticulously analyzed to confirm the structure. This process is a hierarchy of validation, from the molecular ion down to its fragments.
Primary Confirmation: Exact Mass and Isotopic Pattern
Extract Ion Chromatogram (EIC): Generate an EIC for the theoretical [M+H]⁺ exact mass (245.94911 Da) with a narrow mass window (e.g., ±0.005 Da).
Mass Accuracy Calculation: From the resulting mass spectrum, determine the experimentally measured m/z of the monoisotopic peak. Calculate the mass error in parts-per-million (ppm):
ppm Error = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10⁶
Trustworthiness: A mass error of <5 ppm is considered excellent and provides high confidence in the assigned elemental formula.
Isotopic Pattern Matching: Visually and quantitatively compare the observed isotopic cluster with the theoretical pattern. The relative intensities of the M, M+2, and M+4 peaks must match the expected ~3:4:1 ratio. This provides definitive evidence for the presence of one chlorine and one bromine atom.
Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the isolated molecular ion and analyzing its daughter ions. While empirical data is definitive, a logical fragmentation pathway can be predicted based on the chemical structure and established fragmentation rules for heterocyclic systems.[11][12] The pyrrolo[2,3-d]pyrimidine core is relatively stable, so fragmentation is expected to initiate from the substituents or weaker bonds.
Predicted Fragmentation Pathways for [C₇H₅BrClN₃ + H]⁺ (m/z 245.94911)
Loss of Methyl Radical (•CH₃): A common fragmentation for N-methylated compounds.
Fragment Formula: [C₆H₃BrClN₃]⁺
Fragment Exact Mass: 230.92586 Da
Loss of Chloracetylene (C₂HCl): A potential rearrangement and cleavage of the pyrimidine ring.
Fragment Formula: [C₅H₄BrN₂]⁺
Fragment Exact Mass: 184.95578 Da
Loss of Bromine Radical (•Br): Cleavage of the C-Br bond.
Fragment Formula: [C₇H₆ClN₃]⁺
Fragment Exact Mass: 167.02774 Da
These predicted fragments provide target masses to look for in the experimental MS/MS spectrum, guiding the elucidation process.
Caption: Predicted MS/MS fragmentation of the protonated molecule.
Conclusion
The High-Resolution Mass Spectrometry analysis of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine provides a multi-faceted confirmation of its identity and purity. The analytical workflow described herein is a self-validating system. The confirmation of this key intermediate is not based on a single data point, but on the confluence of several key signatures:
High-accuracy mass measurement of the protonated molecular ion (<5 ppm error).
A characteristic M, M+2, and M+4 isotopic cluster with a ~3:4:1 intensity ratio, unequivocally confirming the presence of one chlorine and one bromine atom.
A logical fragmentation pattern consistent with the known chemical structure.
By adhering to this rigorous analytical framework, researchers and drug developers can ensure the quality and identity of this critical building block, thereby upholding the integrity of their synthetic pathways and research outcomes.
References
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PMC - PubMed Central.[Link]
Isotopes in Mass Spectrometry. Chemistry Steps.[Link]
Modeling the relative response factor of small molecules in positive electrospray ionization. RSC Advances.[Link]
Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. Wiley Online Library.[Link]
Electrospray Ionization Efficiency Predictions and Analytical Standard Free Quantification for SFC/ESI/HRMS. Journal of the American Society for Mass Spectrometry.[Link]
High-Resolution MS for Structural Characterization of Protein Therapeutics: Advances and Future Directions. ResearchGate.[Link]
Radicals and Mass Spectrometry (MS) Spring 2021. Dalhousie University.[Link]
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. ACECR.[Link]
Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. The Research Repository @ WVU.[Link]
Why chlorine and bromine shows M+4 and M+6 peaks in mass spectrum? ResearchGate.[Link]
Benefits of High-Resolution Mass Spectrometry (HRMS) for Peptide Quantitation. Sannova.[Link]
(PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate.[Link]
The mass spectrum of 1-bromo-2-chloroethane. Doc Brown's Chemistry.[Link]
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.[Link]
(PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. ResearchGate.[Link]
A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC - NIH.[Link]
What is the role of current mass spectrometry in pharmaceutical analysis? PubMed.[Link]
Modeling the ionization efficiency of small molecules in positive electrospray ionization. ChemRxiv.[Link]
6.7: Other Important Isotopes- Br and Cl. Chemistry LibreTexts.[Link]
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing.[Link]
Exact Masses of the Elements and Isotopic Abundances. Scientific Instrument Services.[Link]
An In-depth Technical Guide to the Solubility Profile of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Authored by: A Senior Application Scientist Abstract 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Solubility Profile of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Authored by: A Senior Application Scientist
Abstract
5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine class, a scaffold of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. The solubility of this and similar compounds is a critical determinant of their therapeutic potential, influencing everything from oral bioavailability to formulation strategies. This guide provides a comprehensive framework for characterizing the solubility profile of this compound, intended for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of solubility for this molecular class, present detailed experimental protocols for its empirical determination, and explore the impact of various physicochemical parameters.
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a drug candidate from a laboratory curiosity to a clinical therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands out as a paramount factor. Poor solubility can lead to erratic absorption, low bioavailability, and an inability to achieve therapeutic concentrations, ultimately causing the failure of an otherwise potent compound.
5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a key intermediate in the synthesis of various targeted therapies. Its structural features—a fused aromatic ring system, halogen substituents, and a potential site for protonation—suggest a complex solubility behavior that warrants a thorough investigation. Understanding this profile is not merely an academic exercise; it is a prerequisite for its advancement in any drug development pipeline. This guide will provide the necessary tools and methodologies to build a robust and actionable solubility profile for this molecule.
Physicochemical Properties and Predicted Solubility
A foundational step in solubility profiling is to understand the intrinsic properties of the molecule. These parameters provide a theoretical basis for its expected behavior in various solvent systems.
Property
Value (Predicted or Experimental)
Significance for Solubility
Molecular Formula
C₇H₅BrClN₃
Provides the basis for molecular weight calculation.
Molecular Weight
246.5 g/mol
Higher molecular weight can often correlate with lower solubility.
cLogP
2.5 - 3.5 (Predicted)
A positive logP value indicates a preference for lipophilic environments over aqueous ones, suggesting low intrinsic aqueous solubility.
pKa
~1.5 - 2.5 (Predicted for the N1 position)
The predicted pKa suggests the molecule is a weak base. Its solubility will likely increase in acidic conditions (pH < pKa) due to protonation and salt formation.
Melting Point
Not widely reported, but expected to be high
A high melting point often correlates with strong crystal lattice energy, which must be overcome for dissolution, thus indicating lower solubility.
Note: The cLogP and pKa values are estimations based on the pyrrolo[2,3-d]pyrimidine scaffold and may vary. Experimental determination is required for confirmation.
Experimental Determination of Solubility: Protocols and Rationale
Empirical testing remains the gold standard for solubility assessment. The choice of assay depends on the stage of development and the specific question being asked. We will outline two fundamental types of solubility measurements: kinetic and thermodynamic.
This assay measures the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous buffer. It is a measure of how readily a compound dissolves and stays in solution under non-equilibrium conditions, often reflecting the scenario in in-vitro biological assays.
Experimental Protocol:
Stock Solution Preparation: Prepare a 10 mM stock solution of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine in 100% DMSO.
Assay Plate Preparation: In a 96-well microplate, add 198 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well.
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the wells, resulting in a final concentration of 100 µM and a final DMSO concentration of 1%.
Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation to occur.
Precipitate Removal: Centrifuge the plate to pellet any precipitated compound.
Analysis: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS. The measured concentration is the kinetic solubility.
Causality Behind Choices:
DMSO Stock: DMSO is used due to its ability to dissolve a wide range of organic compounds. The 1% final concentration is a compromise to minimize its co-solvent effects while ensuring initial dissolution.
Shaking Incubation: This step attempts to simulate the conditions of a biological assay and identify compounds that might precipitate out over the course of an experiment.
This assay determines the true equilibrium solubility of a compound, representing the maximum concentration that can be achieved in a saturated solution. This is a more resource-intensive but highly accurate measurement, crucial for later-stage development.
Experimental Protocol:
Compound Addition: Add an excess of solid 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine powder to a series of vials containing different aqueous buffers (e.g., pH 2.0, 5.0, 7.4).
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended incubation is critical to ensure the solution has reached equilibrium.
Phase Separation: Allow the vials to stand, or centrifuge them, to separate the undissolved solid from the supernatant.
Sampling and Dilution: Carefully remove an aliquot of the clear supernatant and dilute it with the appropriate mobile phase for analysis.
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated HPLC-UV method with a calibration curve. This concentration represents the thermodynamic solubility at that specific pH and temperature.
Self-Validating System:
The presence of undissolved solid at the end of the experiment is a visual confirmation that a saturated solution was achieved.
Taking samples at multiple time points (e.g., 24h and 48h) can confirm that equilibrium has been reached if the concentration no longer changes.
Visualizing the Solubility Workflow
The following diagram illustrates the decision-making process and workflow for comprehensive solubility profiling.
Caption: Workflow for solubility characterization from early assessment to formulation.
Impact of pH on Solubility
For an ionizable compound like 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, pH is a critical factor. With a predicted pKa in the acidic range, the molecule will become protonated and form a more soluble salt at pH values below its pKa.
The relationship can be described by the Henderson-Hasselbalch equation, adapted for a basic compound:
Where S_0 is the intrinsic solubility of the neutral form.
This relationship dictates that solubility will be lowest at neutral and basic pH and will increase significantly in acidic environments, such as the stomach. This has profound implications for oral drug delivery.
The Role of the Solid State: Polymorphism
The solid-state form of a compound can have a dramatic impact on its thermodynamic solubility. A molecule can exist in different crystal lattices (polymorphs) or in a non-crystalline (amorphous) form.
Crystalline Forms: Have lower energy and are generally less soluble but more stable.
Amorphous Form: Has higher energy, is more soluble, but is thermodynamically unstable and may convert to a crystalline form over time.
It is crucial to characterize the solid form of the material being used for solubility experiments using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). If multiple polymorphs exist, the most stable form should be used for determining the definitive thermodynamic solubility to avoid overestimation.
The following diagram illustrates the energy relationship between different solid forms and their corresponding solubility.
Caption: Relationship between solid-state energy and thermodynamic solubility.
Conclusion and Future Directions
The solubility profile of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a critical dataset for its potential development. While its intrinsic properties suggest low aqueous solubility, a systematic investigation as outlined in this guide will provide a clear path forward. By combining in silico predictions with robust kinetic and thermodynamic experimental assays, researchers can quantify its solubility under various conditions. Understanding the pH-dependence and the solid-state characteristics will be paramount in designing effective formulation strategies, such as salt formation or amorphous solid dispersions, to overcome any solubility liabilities. This comprehensive approach ensures that data-driven decisions are made, maximizing the potential for this important chemical scaffold to yield novel therapeutics.
References
Due to the specific and non-commercial nature of the compound, direct literature on its solubility profile is not available. The references below provide authoritative methodologies and principles applicable to the solubility determination of this and similar compounds.
Title: The Henderson-Hasselbalch Equation: Its History and Limitations
Source: Journal of Chemical Education
URL: [Link]
Title: High-throughput solubility measurement in drug discovery and development
Source: Drug Discovery Today
URL: [Link]
Title: The importance of solid-state characterization for drug substances and products
Source: American Pharmaceutical Review
URL: [Link]
Title: Physicochemical and biopharmaceutical properties of compounds: A multifaceted overview for the 21st century
Source: Drug Discovery Today: Technologies
URL: [Link]
Title: Solubility Measurement of Scantily Soluble Compounds for Medicinal Chemistry
Source: Journal of Medicinal Chemistry
URL: [Link]
Foundational
Safeguarding the Core: A Technical Guide to the Stability and Storage of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
For: Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrrolo[2,3-d]pyrimidine Scaffold and the Imperative of Stability The 7H-pyrrolo[2,3-d]pyrimidine core, a 7-deazapurine analog, is a priv...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrrolo[2,3-d]pyrimidine Scaffold and the Imperative of Stability
The 7H-pyrrolo[2,3-d]pyrimidine core, a 7-deazapurine analog, is a privileged scaffold in medicinal chemistry, forming the foundation of numerous kinase inhibitors and other therapeutic agents. The specific subject of this guide, 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, is a critical intermediate in the synthesis of these complex molecules. Its inherent reactivity, a desirable trait for chemical synthesis, also renders it susceptible to degradation, which can compromise the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
This in-depth technical guide provides a comprehensive overview of the stability and storage of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. Moving beyond generic recommendations, this document delves into the mechanistic underpinnings of its degradation pathways and provides actionable protocols for its proper handling, storage, and stability assessment. Our goal is to empower researchers and drug development professionals with the knowledge to ensure the integrity of this vital building block throughout the research and development lifecycle.
I. Physicochemical Properties and Intrinsic Stability
Understanding the fundamental physicochemical properties of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is the first step in comprehending its stability profile.
The presence of electron-withdrawing halogen atoms (bromine and chlorine) on the pyrrolopyrimidine ring system significantly influences its electronic distribution and reactivity. While these halogens are essential for subsequent chemical modifications, they also represent potential sites for degradation.
II. Critical Factors Influencing Stability and Recommended Storage
The stability of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is not absolute and is profoundly influenced by its immediate environment. The following factors must be meticulously controlled to preserve its integrity.
A. Recommended Storage Conditions: A Synthesis of Best Practices
Based on a consolidation of supplier recommendations and an understanding of the compound's chemical nature, the following storage conditions are advised:
Parameter
Recommendation
Rationale
Temperature
-20°C for long-term storage. [1] 2-8°C for short-term use. [3]
Lower temperatures significantly reduce the rate of all potential degradation reactions, including hydrolysis and thermal decomposition.
Atmosphere
Store under an inert atmosphere (e.g., argon or nitrogen). [3]
The brominated heterocyclic structure is susceptible to photodegradation.
Moisture
Store in a tightly sealed container in a dry place. [2][5]
The chloro-substituent on the pyrimidine ring is susceptible to hydrolysis.
B. Incompatible Materials: The Chemistry of Avoidance
To prevent accelerated degradation, avoid contact with the following classes of reagents:
Strong Oxidizing Agents: Can lead to the oxidation of the pyrrolopyrimidine ring system.[5]
Strong Acids and Bases: Can catalyze the hydrolysis of the chloro group and potentially lead to other rearrangements or decomposition pathways.[2][5]
III. Principal Degradation Pathways: A Mechanistic Perspective
A proactive approach to stability requires an understanding of the likely chemical transformations that lead to the degradation of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.
A. Hydrolytic Degradation
The 2-chloro substituent on the pyrimidine ring is the most probable site for hydrolysis. This nucleophilic substitution reaction, catalyzed by the presence of water and further accelerated by acidic or basic conditions, would lead to the formation of the corresponding 2-hydroxy derivative.[4][6]
Caption: Hydrolytic degradation of the target compound.
B. Photodegradation
Brominated and chlorinated aromatic and heterocyclic compounds are known to be susceptible to photodegradation upon exposure to UV or visible light.[7][8] The primary mechanism often involves the homolytic cleavage of the carbon-halogen bond, leading to the formation of radical species. These highly reactive intermediates can then participate in a variety of subsequent reactions, including abstraction of hydrogen atoms from the solvent or other molecules, leading to debromination or dechlorination, or polymerization.
Caption: Potential photodegradation pathways.
C. Thermal Degradation
D. Oxidative Degradation
The electron-rich pyrrole ring, although part of a fused system, could be susceptible to oxidation, especially in the presence of strong oxidizing agents or radical initiators. This could lead to the formation of N-oxides or ring-opened products.
IV. Experimental Assessment of Stability: Protocols and Methodologies
To empirically determine the stability of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine and develop a robust storage strategy, a combination of long-term and accelerated stability studies, including forced degradation, is recommended.
A. Forced Degradation Studies: Probing for Weaknesses
Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and pathways.[5][9] This information is crucial for developing stability-indicating analytical methods.
Experimental Protocol for Forced Degradation:
Sample Preparation: Prepare stock solutions of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
Stress Conditions:
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
Thermal Degradation (Solid State): Place a known quantity of the solid compound in a stability chamber at 80°C for 48 hours.
Thermal Degradation (Solution): Heat the stock solution at 60°C for 24 hours.
Photostability: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[10]
Control Samples: For each stress condition, prepare a corresponding control sample stored under ambient conditions.
Analysis: Analyze all stressed and control samples by a stability-indicating HPLC-UV method. For identification of degradation products, LC-MS/MS is the preferred technique.[9][11][12]
Caption: Workflow for forced degradation studies.
B. Stability-Indicating Analytical Method Development
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and can separate the active ingredient from its degradation products.[13] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.
Key Characteristics of a Stability-Indicating HPLC Method:
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.
Accuracy, Precision, and Linearity: The method must be validated according to ICH Q2(R1) guidelines to ensure reliable and reproducible results.[14][15]
C. Long-Term and Accelerated Stability Studies
Following the principles outlined in ICH Q1A(R2), long-term and accelerated stability studies should be conducted to establish a re-test period or shelf life.
Testing should be performed at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term studies) using a validated stability-indicating method.
V. Conclusion: A Proactive Approach to Preserving Integrity
The stability of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a critical parameter that directly impacts the success of research and drug development programs. A thorough understanding of its potential degradation pathways—hydrolysis, photolysis, thermal decomposition, and oxidation—is essential for establishing appropriate storage and handling procedures. By implementing a comprehensive stability testing program, including forced degradation and long-term studies, and utilizing validated stability-indicating analytical methods, researchers can ensure the integrity of this vital chemical intermediate. Adherence to the principles outlined in this guide will contribute to the generation of reliable scientific data and the development of safe and effective medicines.
VI. References
Giron-Forest, D., Goldbronn, C., & Piechon, P. (1989). Thermal analysis methods for pharmacopoeial materials. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1421-1433.
Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]
Safety Data Sheet. (n.d.). 5-Bromo-2-chloropyrimidine. Retrieved from a publicly available safety data sheet.
MySkinRecipes. (n.d.). 7H-Pyrrolo[2,3-d]pyrimidine, 5-bromo-2-chloro-7-methyl-. Retrieved from [Link]
E3S Web of Conferences. (2021). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. Retrieved from [Link]
MDPI. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]
NIH National Center for Biotechnology Information. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Retrieved from [Link]
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
Mehta, L., Naved, T., Grover, V., Bhardwaj, V., & Mukherjee, D. (2021). LC and LC–MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway. Journal of Pharmaceutical and Biomedical Analysis, 195, 113768.
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
ResearchGate. (n.d.). pH-rate profiles for the hydrolysis of compounds. Retrieved from a publicly available research article on ResearchGate.
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
ResearchGate. (n.d.). Hydrolysis Rates for Various pH Levels. Retrieved from a publicly available research article on ResearchGate.
Mishra, S., & Chauhan, A. (2023). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. Indian Journal of Pharmaceutical Education and Research, 57(2s), s243-s253.
Pharmaceutical Technology. (2014). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Retrieved from [Link]
ChemRxiv. (2021). pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. Retrieved from [Link]
International Journal of Pharmaceutical Sciences and Research. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Retrieved from [Link]
HMR Labs. (2024). ICH Stability Testing and appropriate validation of analytical procedures. Retrieved from [Link]
Journal of Medicinal Chemistry. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Retrieved from [Link]
PubMed. (2015). pH-dependent hydrolysis of acetylcholine: Consequences for non-neuronal acetylcholine. Retrieved from [Link]
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]
Royal Society of Chemistry. (2023). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. Retrieved from [Link]
Semantic Scholar. (2008). SYNTHESIS AND BIOLOGICAL EVALUATIONS OF NEW PYRROLO[2,3-b]PYRIMIDINE AS SDI ANALOGS. Retrieved from [Link]
PubMed. (2021). LC and LC-MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway. Retrieved from [Link]
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
Indian Journal of Pharmaceutical Education and Research. (2023). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. Retrieved from [Link]
The Pyrrolo[2,3-d]pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery
Introduction: The Rise of a Versatile Heterocycle In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in the structures of successful therapeutic agents. These "privileged scaffolds"...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Rise of a Versatile Heterocycle
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in the structures of successful therapeutic agents. These "privileged scaffolds" offer a unique combination of structural rigidity, synthetic accessibility, and the ability to present functional groups in a precise three-dimensional arrangement to interact with biological targets. Among these, the pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, has distinguished itself as a cornerstone in the development of targeted therapies, particularly in oncology and immunology.[1]
This bicyclic heterocycle, composed of a fused pyrrole and pyrimidine ring, bears a close structural resemblance to adenine, the core component of adenosine triphosphate (ATP).[2] This mimicry is the key to its success, allowing molecules built upon this scaffold to act as competitive inhibitors at the ATP-binding sites of a wide array of enzymes, most notably protein kinases.[2][3] The replacement of the N7 nitrogen of purine with a carbon atom alters the electronic properties of the ring system and provides an additional vector for chemical modification, enhancing the potential for potent and selective enzyme inhibition.[4]
This guide provides an in-depth exploration of the pyrrolo[2,3-d]pyrimidine scaffold, from its fundamental synthesis to its role in blockbuster drugs. We will delve into the strategic considerations for its chemical manipulation, the mechanistic basis of its therapeutic effects, and provide validated protocols for its synthesis and derivatization.
Strategic Synthesis of the Pyrrolo[2,3-d]pyrimidine Core
The synthetic versatility of the pyrrolo[2,3-d]pyrimidine scaffold is a significant advantage for its application in drug discovery. Numerous strategies exist for its construction, broadly categorized by which ring is formed last.[5] A common and efficient approach involves the construction of the pyrimidine ring onto a pre-existing pyrrole framework. However, for accessing key intermediates for many kinase inhibitors, the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a critical starting point. This intermediate serves as a versatile handle for introducing a variety of substituents at the C4 position through nucleophilic aromatic substitution or cross-coupling reactions.[6]
Diagram: General Synthetic Workflow
Caption: A generalized workflow for the synthesis and diversification of pyrrolo[2,3-d]pyrimidine-based compounds.
Experimental Protocol: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
This multi-step protocol provides a reliable method for the synthesis of the key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, starting from readily available materials.
Step 1: Synthesis of 4-amino-6-hydroxypyrimidine
In a suitable reaction vessel, dissolve ethyl cyanoacetate and thiourea in ethanol.
Cool the mixture to 0-5 °C and slowly add sodium ethoxide in ethanol. The rationale for the slow addition is to control the exothermic reaction.
Stir the reaction mixture at room temperature for 1-2 hours, then heat to reflux for 8-10 hours to drive the cyclization to completion.
Cool the mixture, filter the resulting solid, wash with ethanol, and dry to obtain 2-mercapto-4-amino-6-hydroxypyrimidine.
Add the 2-mercapto-4-amino-6-hydroxypyrimidine to an ammonia solution, followed by the addition of Raney nickel. Heat the mixture at 80-100 °C for 4-6 hours. The Raney nickel facilitates the desulfurization.
Filter the hot reaction mixture to remove the Raney nickel, cool the filtrate to precipitate the product, filter, wash with water, and dry to yield 4-amino-6-hydroxypyrimidine.[7]
Step 2: Synthesis of 4-hydroxypyrrolo[2,3-d]pyrimidine
Dissolve 4-amino-6-hydroxypyrimidine and sodium acetate in water.
Heat the solution to 60-80 °C and slowly add an aqueous solution of 2-chloroacetaldehyde. The chloroacetaldehyde provides the two-carbon unit required for the formation of the pyrrole ring.
Stir the reaction for 4-6 hours, then cool to room temperature.
Filter the precipitated solid, wash with water, and dry to obtain 4-hydroxypyrrolo[2,3-d]pyrimidine.[7]
Step 3: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Carefully add 4-hydroxypyrrolo[2,3-d]pyrimidine to phosphorus oxychloride (POCl₃). This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
Heat the mixture at 80-100 °C for 2-4 hours. The POCl₃ acts as both the solvent and the chlorinating agent.
Remove the excess POCl₃ by distillation under reduced pressure.
Cool the residue to 0-10 °C and cautiously quench with ice water.
Adjust the pH of the solution to 9-10 with sodium hydroxide to precipitate the product.
Filter the solid, wash with water, and dry. The crude product can be recrystallized from toluene to yield pure 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[7]
The Pyrrolo[2,3-d]pyrimidine Scaffold in Kinase Inhibition
The prevalence of pyrrolo[2,3-d]pyrimidine-based drugs is most prominent in the field of kinase inhibitors. Kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate protein. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer and autoimmune disorders.
Mechanism of Action: The JAK-STAT Pathway
A prime example of the therapeutic application of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors is in the modulation of the Janus kinase (JAK) family of enzymes. The JAK-STAT signaling pathway is a critical cascade that transduces signals from cytokines and growth factors, thereby regulating immune responses and cell growth.[3]
Diagram: Inhibition of the JAK-STAT Signaling Pathway
Caption: The pyrrolo[2,3-d]pyrimidine scaffold inhibits JAK, preventing the phosphorylation and activation of STAT proteins, thereby blocking downstream inflammatory gene expression.
Drugs like Tofacitinib and Ruxolitinib are potent inhibitors of JAK enzymes.[8][9] They function as ATP-competitive inhibitors, where the pyrrolo[2,3-d]pyrimidine core occupies the adenine-binding region of the kinase's active site.[10] This binding prevents the phosphorylation of STAT (Signal Transducer and Activator of Transcription) proteins, which are key downstream effectors of the pathway.[11] Consequently, the translocation of STAT dimers to the nucleus and the subsequent transcription of pro-inflammatory and cell-cycle-regulating genes are inhibited.[3]
Structure-Activity Relationships (SAR) and Drug Design
The development of potent and selective pyrrolo[2,3-d]pyrimidine-based inhibitors is a testament to the power of medicinal chemistry and structure-based drug design. The core scaffold provides the essential interactions with the hinge region of the kinase active site, while modifications at various positions allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Key Positions for Modification
C4-Position: This is the most commonly modified position. Attachment of various amine-containing side chains via nucleophilic aromatic substitution or Buchwald-Hartwig amination allows for the exploration of the solvent-exposed region of the kinase active site. The nature of this substituent is critical for achieving selectivity among different kinases.
N7-Position: The pyrrole nitrogen can be alkylated or functionalized to extend into different regions of the active site or to modulate the physicochemical properties of the molecule.
C5 and C6-Positions: Substitution at these positions on the pyrrole ring can influence the electronic properties of the scaffold and provide additional interactions with the kinase.
Data Presentation: SAR of Pyrrolo[2,3-d]pyrimidine-based Kinase Inhibitors
The following table summarizes the structure-activity relationships of a series of pyrrolo[2,3-d]pyrimidine derivatives targeting various kinases. This data illustrates how subtle changes in the substituents can have a profound impact on biological activity.
Compound
R1 (C4-substituent)
R2 (N7-substituent)
Target Kinase
IC₅₀ (nM)
1
-NH-phenyl
-H
EGFR
>1000
2
-NH-(4-methoxyphenyl)
-H
EGFR
250
3
-NH-(3-ethynylphenyl)
-H
EGFR
5
4
-NH- (as in Tofacitinib)
-H
JAK3
1
5
-NH- (as in Tofacitinib)
-CH₃
JAK3
15
6
-NH-(4-chlorophenyl)
-H
DDR2
>50,000
7
-NH-(4-bromophenyl)
-H
DDR2 (in a tricyclic system)
4,550
8
-NH-(4-fluorophenyl)
-H
DDR2 (in a tricyclic system)
4,010
Data compiled from multiple sources for illustrative purposes.[3][8]
Diagram: Structure-Activity Relationship Summary
Caption: Key positions on the pyrrolo[2,3-d]pyrimidine scaffold for chemical modification to optimize pharmacological properties.
Advanced Synthetic Protocols: Diversification of the Core
The true power of the pyrrolo[2,3-d]pyrimidine scaffold lies in its amenability to a wide range of chemical transformations, allowing for the creation of large and diverse compound libraries for screening. Palladium-catalyzed cross-coupling reactions are particularly powerful tools in this regard.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a key step in the synthesis of many kinase inhibitors.
To an oven-dried reaction vessel, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, the desired amine (1.1 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2 equivalents).
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times. The exclusion of oxygen is critical for the stability and activity of the palladium catalyst.
Add a dry, degassed solvent (e.g., dioxane or toluene) via syringe.
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired C4-aminated pyrrolo[2,3-d]pyrimidine derivative.[2]
Conclusion and Future Perspectives
The pyrrolo[2,3-d]pyrimidine scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its inherent ability to mimic adenine, coupled with its synthetic tractability, has enabled the development of a new generation of targeted therapies that have had a profound impact on the treatment of cancer and autoimmune diseases. The continued exploration of this versatile core, through the development of novel synthetic methodologies and the application of advanced drug design principles, promises to yield even more innovative and effective medicines in the future. As our understanding of the molecular basis of disease deepens, the pyrrolo[2,3-d]pyrimidine scaffold will undoubtedly remain a vital tool in the arsenal of drug discovery professionals.
References
Buchwald, S. L., & Hartwig, J. F. (Various publications from 1994 onwards). Development of the Buchwald-Hartwig Amination.
Patents covering the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, such as those found on Google P
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
PubMed. (2023, August 16). Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. Retrieved from [Link]
ACS Publications. (2018, May 31). Development, Optimization, and Structure–Activity Relationships of Covalent-Reversible JAK3 Inhibitors Based on a Tricyclic Imidazo[5,4-d]pyrrolo[2,3-b]pyridine Scaffold. Retrieved from [Link]
PubMed Central. (2023, September 19). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]
PubMed. (2021, July 21). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. Retrieved from [Link]
MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]
Das, A., et al. (2014). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Organic Process Research & Development, 18(12), 1714–1720. Retrieved from [Link]
PubMed. (2022, January 1). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Retrieved from [Link]
ResearchGate. (2025, August 7). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Retrieved from [Link]
PubMed Central. (n.d.). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
Der Pharma Chemica. (n.d.). An Efficient and Alternative Method for Synthesis of Tofacitinib. Retrieved from [Link]
Journal of Applied Pharmaceutical Science. (2020, June 5). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Retrieved from [Link]
Universidade Nova de Lisboa. (n.d.). Tofacitinib synthesis. Retrieved from [Link]
PubMed. (2019, September 15). Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. Retrieved from [Link]
PubMed Central. (n.d.). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Retrieved from [Link]
Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological application. (n.d.). Retrieved from [Link]
NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
PubMed. (n.d.). Structure activity optimization of 6H-pyrrolo[2,3-e][2][12][13]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors. Retrieved from [Link]
PathWhiz. (n.d.). Ruxolitinib Mechanism of Action Pathway. Retrieved from [Link]
Application Note: Facile Synthesis of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, a Key Intermediate for Kinase Inhibitors
Abstract: This application note provides a comprehensive and detailed protocol for the synthesis of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. This compound is a critical building block in the development of...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This application note provides a comprehensive and detailed protocol for the synthesis of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. This compound is a critical building block in the development of various therapeutic agents, particularly kinase inhibitors. The described method utilizes a regioselective bromination of 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine with N-bromosuccinimide (NBS). This guide is intended for researchers, scientists, and drug development professionals, offering a step-by-step methodology, in-depth explanation of experimental choices, and complete characterization and safety protocols to ensure a reliable and safe synthesis.
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as the core structure for a multitude of kinase inhibitors and other pharmacologically active molecules. The strategic introduction of a bromine atom at the C5 position of this scaffold, yielding 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, creates a versatile synthetic handle. This halogenated intermediate is primed for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings, thereby enabling extensive exploration of the chemical space essential for drug discovery programs.[1]
This protocol outlines a robust and reproducible method for the synthesis of this pivotal intermediate. The selected approach, an electrophilic bromination using N-bromosuccinimide (NBS), is renowned for its high regioselectivity and typically mild reaction conditions. The N7-methyl group not only protects the pyrrole nitrogen but also modulates the electronic landscape of the heterocyclic system.
Reaction Scheme and Mechanism
The synthesis is achieved through an electrophilic aromatic substitution. The electron-rich pyrrole ring of the 7H-pyrrolo[2,3-d]pyrimidine system is readily attacked by an electrophilic bromine species generated from N-bromosuccinimide (NBS).
Reaction:
Mechanism:
The reaction is optimally conducted in a polar aprotic solvent like N,N-dimethylformamide (DMF), which facilitates the dissolution of reactants and stabilizes charged intermediates. To prevent the photolytic generation of bromine radicals from NBS, which could instigate non-selective side reactions, the reaction is performed in the absence of light.
Caption: Electrophilic bromination of the pyrrolo[2,3-d]pyrimidine core.
Experimental Protocol
Materials and Reagents
Reagent
CAS Number
Molecular Weight ( g/mol )
Supplier (Example)
Purity
2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
1060816-67-2
167.59
Sigma-Aldrich
≥98%
N-Bromosuccinimide (NBS)
128-08-5
177.98
Sigma-Aldrich
≥99%
N,N-Dimethylformamide (DMF)
68-12-2
73.09
Fisher Scientific
Anhydrous, ≥99.8%
Dichloromethane (DCM)
75-09-2
84.93
VWR
ACS Grade
Saturated Sodium Bicarbonate Solution (aq)
---
---
In-house prep
N/A
Brine (Saturated Sodium Chloride Solution)
---
---
In-house prep
N/A
Anhydrous Sodium Sulfate (Na₂SO₄)
7757-82-6
142.04
Sigma-Aldrich
≥99%
Equipment
Round-bottom flask
Magnetic stirrer and stir bar
Inert atmosphere setup (Argon or Nitrogen)
Septum and needles
Thermometer
Separatory funnel
Rotary evaporator
High-vacuum pump
Standard laboratory glassware
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
UV lamp (254 nm)
Step-by-Step Procedure
Caption: Workflow for the synthesis of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, add 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 equivalent).
Dissolution: Under an inert atmosphere of argon or nitrogen, add anhydrous N,N-dimethylformamide (DMF) (approximately 10-20 mL per gram of the starting material). Stir the mixture until a homogeneous solution is obtained.
Cooling: Immerse the reaction flask in an ice-water bath to cool the solution to 0 °C.
Addition of NBS: While maintaining the temperature at 0 °C, add N-bromosuccinimide (NBS) (1.05-1.1 equivalents) in small portions over a period of 15-20 minutes. Rationale: The portion-wise addition at low temperature helps to control the reaction exotherm and minimizes the formation of di-brominated byproducts.
Reaction: Once the NBS addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 2-4 hours. It is crucial to protect the reaction from light by wrapping the flask with aluminum foil. Rationale: NBS can be light-sensitive, and shielding the reaction from light prevents the formation of bromine radicals, which can lead to undesired, non-selective bromination pathways.
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% ethyl acetate in hexanes). The product will appear as a new, less polar spot compared to the starting material.
Quenching: Upon completion of the reaction as indicated by TLC, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Rationale: The basic solution neutralizes any acidic byproducts and quenches any unreacted electrophilic bromine species.
Extraction: Transfer the quenched reaction mixture to a separatory funnel and extract the aqueous phase with dichloromethane (DCM) (3 x volume of DMF).
Washing: Combine the organic extracts and wash with brine (saturated aqueous NaCl solution) to remove residual water and inorganic salts.
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The resulting crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Characterization
The identity and purity of the synthesized 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine should be confirmed using standard analytical techniques.
m/z: 245.9 [M+H]⁺, 247.9 [M+H+2]⁺ (characteristic isotopic pattern for Br and Cl)
Safety Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.
Ventilation: All manipulations must be performed in a well-ventilated chemical fume hood.
Reagent Handling:
N-Bromosuccinimide (NBS): Is a lachrymator and is corrosive. Avoid inhalation of its dust and prevent contact with skin and eyes.
N,N-Dimethylformamide (DMF): Is a skin and eye irritant and can be absorbed through the skin. It is also a known reproductive toxin.
Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. All handling should be done in a fume hood to avoid inhalation of vapors.
Waste Disposal: All chemical waste must be disposed of in accordance with institutional and local environmental regulations.
Troubleshooting
Problem
Possible Cause
Solution
Incomplete Reaction
- Insufficient NBS- Low reaction temperature- Insufficient reaction time
- Add a slight excess of NBS.- Allow the reaction to proceed for a longer duration at room temperature.
Formation of Di-brominated Byproduct
- Excess of NBS used- Reaction temperature too high
- Use a smaller excess of NBS (e.g., 1.05 eq).- Ensure the temperature is maintained at 0 °C during NBS addition.
Low Yield
- Incomplete extraction- Loss of product during purification
- Ensure thorough extraction with an adequate volume of solvent.- Optimize column chromatography conditions (e.g., silica gel to crude product ratio, eluent polarity).
Conclusion
This application note details a reliable and efficient protocol for the synthesis of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. By adhering to the step-by-step instructions and understanding the underlying chemical principles, researchers can confidently produce this valuable intermediate for their drug discovery and development projects. Strict adherence to the outlined safety precautions is paramount for the safe execution of this synthesis.
References
MySkinRecipes. (n.d.). 7H-Pyrrolo[2,3-d]pyrimidine, 5-bromo-2-chloro-7-methyl-. Retrieved from [Link]
PubChem. (n.d.). 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
Google Patents. (n.d.). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
synthetic routes for pyrrolo[2,3-d]pyrimidine derivatives
Application Notes and Protocols Topic: Synthetic Routes for Pyrrolo[2,3-d]pyrimidine Derivatives For: Researchers, scientists, and drug development professionals. Introduction: The Privileged Scaffold of Pyrrolo[2,3-d]py...
Author: BenchChem Technical Support Team. Date: February 2026
Application Notes and Protocols
Topic: Synthetic Routes for Pyrrolo[2,3-d]pyrimidine Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Privileged Scaffold of Pyrrolo[2,3-d]pyrimidines
The pyrrolo[2,3-d]pyrimidine core, an isostere of purine, is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to function as a versatile hinge-binding motif for a wide array of protein kinases. This has led to the development of numerous clinically significant therapeutics, including the JAK inhibitor Tofacitinib (Xeljanz) and the EGFR inhibitor Rociletinib. The scaffold's rigid, planar structure and its capacity for diverse substitutions at key positions (primarily C4, C5, and N7) provide a rich molecular landscape for modulating potency, selectivity, and pharmacokinetic properties.
This guide provides an in-depth analysis of the principal synthetic strategies for constructing this vital heterocyclic system. We will explore the underlying chemical logic of each approach, present detailed, field-tested protocols, and offer expert insights into the practical considerations for selecting an optimal synthetic route.
Core Synthetic Strategies: A Tale of Two Rings
The construction of the pyrrolo[2,3-d]pyrimidine core is conceptually dominated by two retrosynthetic approaches: (A) annulating the pyrrole ring onto a pre-existing, functionalized pyrimidine, or (B) constructing the pyrimidine ring onto a pyrrole precursor. The choice between these strategies is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
Strategy A: Pyrrole Ring Annulation onto a Pyrimidine Core
This is arguably the most established and widely utilized approach. The general workflow involves starting with a 4,6-disubstituted pyrimidine and introducing a two-carbon unit at the C5 position, which then cyclizes to form the pyrrole ring.
A cornerstone of pyrrolo[2,3-d]pyrimidine synthesis involves the reaction of a 4-amino-6-chloropyrimidine with a suitable three-carbon synthon. A common starting point is 4,6-dichloropyrimidine-5-carbaldehyde. The reaction with glycine esters, for instance, can lead to the formation of the pyrrolo[2,3-d]pyrimidine scaffold. The initial step is a nucleophilic aromatic substitution (SNAr) where the amino group of the glycine ester displaces one of the chloro substituents on the pyrimidine ring. This is followed by an intramolecular condensation and cyclization to form the fused pyrrole ring.
Causality: The choice of a 4,6-dihalopyrimidine is strategic. The two halogen atoms activate the C4 and C6 positions for SNAr. The C5-aldehyde provides the electrophilic carbon that will ultimately become C6 of the pyrrolo[2,3-d]pyrimidine system after cyclization with the nucleophilic carbon of the glycine ester derivative.
A significant advancement in this area involves palladium- or copper-catalyzed cross-coupling reactions. For example, 5-bromo-2,4-dichloropyrimidine can undergo a Sonogashira coupling with terminal alkynes, followed by a tandem cyclization to yield the pyrrolo[2,3-d]pyrimidine core. This method offers a powerful way to introduce diversity at what will become the C5 and C6 positions of the final product. More recently, copper-catalyzed coupling reactions have gained favor due to their lower cost and toxicity compared to palladium.
Caption: Generalized workflow for synthesizing the pyrrolo[2,3-d]pyrimidine core starting from a functionalized pyrimidine.
Strategy B: Pyrimidine Ring Construction onto a Pyrrole Core
This approach begins with a pre-formed, appropriately substituted pyrrole. Typically, a 2-amino-3-cyanopyrrole is used as the key intermediate. This substrate contains the necessary functionality, correctly positioned, to build the adjacent pyrimidine ring.
The reaction of a 2-amino-3-cyanopyrrole with a one-carbon electrophile is a direct and efficient method.
Formamide (HCONH2): Heating a 2-amino-3-cyanopyrrole in formamide is a classic method that provides the corresponding 4-aminopyrrolo[2,3-d]pyrimidine. The reaction proceeds through initial formation of a formamidine intermediate, followed by an intramolecular cyclization of the amino group onto the cyano group.
Formic Acid (HCOOH): Using formic acid as the C1 source typically leads to the 4-hydroxy (or 4-oxo) analogue. The reaction mechanism is similar, involving cyclization to form the pyrimidinone ring.
Causality: The 2-amino and 3-cyano groups on the pyrrole ring are in a perfect ortho-relationship for cyclization. The amino group acts as the nucleophile, and the cyano group acts as the electrophile after activation by the C1 reagent. Formamide provides both the carbon and the nitrogen for the final 4-amino group, making it a highly atom-economical choice.
Caption: Generalized workflow for synthesizing the pyrrolo[2,3-d]pyrimidine core starting from a functionalized pyrrole precursor.
Comparative Data of Synthetic Routes
The choice of synthetic strategy often involves a trade-off between step count, overall yield, and substrate scope. Below is a summary of representative examples from the literature.
The following protocols are adapted from peer-reviewed literature and provide a detailed, step-by-step guide for the synthesis of key intermediates and the final heterocyclic core.
Protocol 1: Synthesis of 4-Aminopyrrolo[2,3-d]pyrimidine from a 2-Amino-3-cyanopyrrole
This protocol is based on the widely used formamide cyclization method.
Materials:
Substituted 2-amino-3-cyanopyrrole (1.0 eq)
Formamide (used as solvent)
Round-bottom flask equipped with a reflux condenser and nitrogen inlet
Heating mantle
Ethanol (for recrystallization)
Procedure:
Place the 2-amino-3-cyanopyrrole (e.g., 5.0 mmol) into a 50 mL round-bottom flask.
Add an excess of formamide (e.g., 20 mL).
Flush the flask with nitrogen and heat the mixture to reflux (typically 180-200 °C) under a nitrogen atmosphere.
Maintain the reflux for the required time (typically 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC). The starting material is typically more nonpolar than the highly polar product.
After completion, cool the reaction mixture to room temperature.
Pour the cooled mixture into ice-water (e.g., 100 mL) to precipitate the product.
Stir the resulting suspension for 30 minutes, then collect the solid product by vacuum filtration.
Wash the solid with cold water and then a small amount of cold ethanol.
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure 4-aminopyrrolo[2,3-d]pyrimidine.
Expert Insights:
Causality of Reflux: The high temperature is necessary to drive the dehydration and cyclization steps. Formamide also serves as a source of ammonia for the 4-amino group.
Purity: The purity of the starting 2-amino-3-cyanopyrrole is critical. Impurities can lead to significant side product formation and discoloration at high temperatures.
Work-up: Precipitation in water is an effective way to remove the high-boiling formamide solvent. Ensure the product is thoroughly washed to remove any residual formamide.
Protocol 2: Gram-Scale Synthesis of a Substituted Pyrrolo[2,3-d]pyrimidine via I2/DMSO Promoted Cascade Annulation
This protocol is adapted from a modern, efficient one-pot synthesis.[1]
Materials:
6-Amino-1,3-dimethyluracil (5.25 mmol, 1.05 eq)
Aurone derivative (5.00 mmol, 1.0 eq)
Iodine (I2) (0.50 mmol, 10 mol%)
Dimethyl sulfoxide (DMSO) (5 mL)
Saturated aqueous Na2S2O3 solution
Water, Ethanol (EtOH), Diethyl ether (Et2O)
Round-bottom flask
Procedure:
To a round-bottom flask, add 6-amino-1,3-dimethyluracil (0.82 g, 5.25 mmol), the aurone derivative (e.g., 1.11 g, 5.0 mmol), and iodine (0.13 g, 0.50 mmol).[1]
Add DMSO (5 mL) and stir the mixture at 100 °C for 1 hour.[1]
Monitor the reaction by TLC.
Upon completion, cool the reaction mixture to room temperature.
Quench the reaction by adding saturated aqueous Na2S2O3 solution (4 mL) to consume excess iodine.
Add water (30 mL) to precipitate the product.
Filter the resulting precipitate and wash successively with water, ethanol, and diethyl ether.[1]
Dry the solid under vacuum to afford the pure pyrrolo[2,3-d]pyrimidine product (e.g., 1.73 g, 92% yield).[1]
Expert Insights:
Mechanism: This reaction proceeds via a sophisticated cascade involving a Michael addition, iodination, intramolecular nucleophilic substitution, and a spiro ring-opening.[1]
Safety: The reaction should be performed in a well-ventilated fume hood as DMSO can be absorbed through the skin.
Scalability: This method has been demonstrated to be effective on a gram scale, making it suitable for medicinal chemistry campaigns.[1]
Conclusion
The synthesis of pyrrolo[2,3-d]pyrimidines is a mature field with a rich variety of established and innovative methodologies. The classic approaches of building the pyrrole onto the pyrimidine or vice versa remain the workhorses of the field, offering reliable access to the core scaffold. Modern catalytic methods, particularly those employing copper and palladium, have expanded the accessible chemical space and allowed for more convergent and efficient syntheses. The choice of a specific route will ultimately depend on the desired substitution pattern, the availability and cost of starting materials, and the required scale of the synthesis. The protocols and insights provided herein serve as a robust starting point for researchers aiming to synthesize and explore this critical class of molecules.
References
Taylor & Francis. (n.d.). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Retrieved from [Link]
MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of pyrrolo[2,3-d]pyrimidine-imines 8a–j. Retrieved from [Link]
PubMed. (2021). Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation. Retrieved from [Link]
Semantic Scholar. (n.d.). pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibit. Retrieved from [Link]
PubMed. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Retrieved from [Link]
ResearchGate. (2020). Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. Retrieved from [Link]
PubMed Central. (n.d.). Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. Retrieved from [Link]
Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
Springer. (2025). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. Retrieved from [Link]
ResearchGate. (2025). ChemInform Abstract: Synthesis and Reactions of Fluoroaryl Substituted 2-Amino-3-cyanopyrroles and Pyrrolo[2,3-d]pyrimidines. Retrieved from [Link]
Application Notes & Protocols: Leveraging 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine in Modern Drug Discovery
Introduction: The Power of the 7-Deazapurine Scaffold The 7H-pyrrolo[2,3-d]pyrimidine core, an isomer of purine also known as 7-deazapurine, represents a "privileged scaffold" in medicinal chemistry. Its structure is fou...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Power of the 7-Deazapurine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core, an isomer of purine also known as 7-deazapurine, represents a "privileged scaffold" in medicinal chemistry. Its structure is found in numerous natural products and serves as the foundation for a multitude of clinically successful therapeutic agents.[1] This heterocyclic system is particularly effective as a bioisostere of purine, enabling it to interact with a wide range of biological targets, especially protein kinases, by mimicking the binding of the endogenous ligand, adenosine triphosphate (ATP).[2]
Within this valuable class of compounds, 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine emerges as a particularly strategic starting material for drug discovery campaigns. Its di-halogenated nature provides two distinct and orthogonal chemical handles for sequential, site-selective functionalization. This allows for the systematic and efficient construction of diverse chemical libraries, a cornerstone of modern structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of the strategic use of this building block, complete with detailed synthetic protocols and application workflows for researchers in the field.
Safety & Handling: As with any halogenated heterocyclic compound, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. The compound may cause skin, eye, or respiratory irritation.[4]
The Chemistry of a Versatile Scaffold: A Tale of Two Halogens
The synthetic utility of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine lies in the differential reactivity of its two carbon-halogen bonds. This chemoselectivity is the key to its power as a scaffold, enabling controlled, stepwise diversification.
The C5-Bromo Bond : The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions.[6] This follows the general reactivity trend for aryl halides in oxidative addition to a palladium(0) catalyst (I > Br > Cl). This allows for selective functionalization at the 5-position of the pyrrole ring via reactions like Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination, while leaving the 2-chloro position untouched.
The C2-Chloro Bond : The chlorine atom at the 2-position of the pyrimidine ring is activated by the electron-withdrawing nature of the adjacent nitrogen atoms.[4] This makes the C2 position highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles, such as amines, alcohols, or thiols. This reaction typically requires more forcing conditions (e.g., heat) than the C5-position cross-couplings.
This predictable difference in reactivity allows for a logical and powerful synthetic strategy: first, diversify the C5 position using milder palladium catalysis, then introduce functionality at the C2 position via SNAr.
Caption: Figure 1. A sequential functionalization workflow.
Protocols for Key Synthetic Transformations
The following protocols are representative examples. Researchers should optimize conditions based on their specific substrates and desired outcomes.
Protocol 3.1: Palladium-Catalyzed Suzuki-Miyaura Coupling at the C5 Position
This protocol describes the introduction of an aryl or heteroaryl group at the C5-position. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.
Rationale: The Suzuki-Miyaura coupling is a robust and versatile C-C bond-forming reaction. A palladium(0) species, often generated in situ, undergoes oxidative addition into the C-Br bond. Following this, transmetalation with an activated boronic acid species and subsequent reductive elimination yields the desired product and regenerates the catalyst. The base is essential for activating the boronic acid to form a more nucleophilic boronate complex.
Step-by-Step Protocol:
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., Na₂CO₃ or K₃PO₄, 2.0-3.0 eq.).
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 eq.).
Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-Dioxane/H₂O or Toluene/EtOH/H₂O in a 4:1:1 ratio).
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously.
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 5-aryl-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine intermediate.
Typical Suzuki-Miyaura Reaction Conditions
Component
Example Reagents
Molar Eq.
Purpose
Starting Material
5-Bromo-2-chloro-7-methyl-scaffold
1.0
Electrophile
Coupling Partner
Phenylboronic Acid
1.2
Nucleophile Source
Catalyst
Pd(PPh₃)₄, PdCl₂(dppf)
0.05 - 0.1
Facilitates C-C bond formation
Base
K₂CO₃, Cs₂CO₃
2.0 - 3.0
Activates boronic acid
Solvent
Dioxane/H₂O, Toluene/H₂O
-
Solubilizes reagents
Temperature
80 - 100 °C
-
Provides activation energy
Protocol 3.2: Nucleophilic Aromatic Substitution (SNAr) at the C2 Position
This protocol describes the displacement of the 2-chloro substituent with an amine, a common step in the synthesis of kinase inhibitors to install a key hydrogen-bonding moiety.
Rationale: The electron-deficient pyrimidine ring allows for the direct addition of a nucleophile (the amine) to the C2 position, forming a negatively charged Meisenheimer complex. This intermediate then collapses, expelling the chloride leaving group to yield the substituted product. The reaction often requires heat and may be facilitated by a non-nucleophilic base to quench the HCl generated.
Step-by-Step Protocol:
Reaction Setup: In a sealed tube or pressure vessel, combine the 2-chloro-pyrrolo[2,3-d]pyrimidine substrate (1.0 eq., either the starting material or the product from Protocol 3.1) and the desired amine (1.5-5.0 eq.).
Solvent Addition: Add a high-boiling point polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or n-Butanol.
Base (Optional): A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (1.5 eq.) can be added to act as an acid scavenger.
Reaction Execution: Seal the vessel and heat the mixture to 100-150 °C.
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 6-24 hours).
Work-up: Cool the reaction to room temperature. If a precipitate has formed, it can be filtered, washed with a suitable solvent (like diethyl ether or cold ethanol), and dried. Alternatively, dilute the reaction mixture with water to precipitate the product or extract with an organic solvent like ethyl acetate.
Purification: The product can be further purified by recrystallization or flash column chromatography if necessary.
Application in Kinase Inhibitor Drug Discovery
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a proven pharmacophore for kinase inhibition, forming the core of FDA-approved drugs like Tofacitinib (a JAK inhibitor).[7] The scaffold acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved motif in the ATP binding site.
Derivatives synthesized from 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine can be designed to target specific kinases. The substituent at the C5 position can be tailored to occupy the hydrophobic "back pocket" of the ATP-binding site to enhance potency and selectivity, while the amine introduced at the C2 position can interact with the solvent-exposed region or form additional hydrogen bonds.
Caption: Figure 2. Binding model of a scaffold-derived inhibitor.
Workflow 4.1: A Representative Screening Cascade
Library Synthesis: Utilize the sequential functionalization strategy (Figure 1) to synthesize a focused library of compounds. Vary the boronic acids in the Suzuki coupling and the amines in the SNAr step to explore diverse chemical space.
Primary Biochemical Screen: Screen the library against the kinase target of interest at a single high concentration (e.g., 1-10 µM) using an in vitro enzymatic assay (e.g., ADP-Glo™, Kinase-Glo®). The goal is to identify initial "hits" that show significant inhibition (e.g., >50%).
Dose-Response and IC₅₀ Determination: For the hits identified in the primary screen, perform a dose-response assay to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of potency.
Selectivity Profiling: Profile promising compounds against a panel of related kinases to assess their selectivity. High selectivity is crucial for minimizing off-target effects and potential toxicity.
Cell-Based Assays: Evaluate the most potent and selective compounds in relevant cell-based assays. This step assesses the compound's ability to inhibit the target kinase in a cellular context and measures its effect on downstream signaling pathways and cell viability (e.g., anti-proliferative activity in cancer cell lines).[1]
Hypothetical Structure-Activity Relationship (SAR) Data
Compound
C5-Substituent (R¹)
C2-Substituent (R²)
Kinase X IC₅₀ (nM)
Cell Viability EC₅₀ (µM)
1a
Phenyl
-NH-cyclopropyl
250
5.2
1b
4-Fluorophenyl
-NH-cyclopropyl
120
2.1
1c
3-Pyridyl
-NH-cyclopropyl
85
1.5
1d
3-Pyridyl
-NH-ethanolamine
150
3.4
This hypothetical data illustrates how systematic modification of the R¹ and R² groups can be used to optimize for both biochemical potency (IC₅₀) and cellular activity (EC₅₀).
Conclusion
5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is more than just a chemical reagent; it is a strategic platform for innovation in drug discovery. Its well-defined and predictable chemoselectivity empowers medicinal chemists to efficiently navigate chemical space and build highly functionalized molecules. By providing reliable and orthogonal access to the C2 and C5 positions of the privileged 7-deazapurine scaffold, this building block will continue to be an invaluable tool in the development of targeted therapies, particularly in the highly competitive field of kinase inhibitor research.
National Center for Biotechnology Information. Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. [Link]
MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]
ScienceDirect. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. [Link]
Taylor & Francis Online. Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. [Link]
Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]
National Center for Biotechnology Information. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. [Link]
5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine as a chemical intermediate
An In-Depth Guide to the Application of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine as a Pivotal Chemical Intermediate A Note from the Senior Application Scientist: In modern medicinal chemistry, the journey fr...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Application of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine as a Pivotal Chemical Intermediate
A Note from the Senior Application Scientist: In modern medicinal chemistry, the journey from a promising biological target to a clinical candidate is paved with strategic synthetic choices. The selection of the right starting materials and intermediates is not merely a matter of convenience but a critical decision that influences the efficiency, scalability, and ultimate success of a drug discovery program. This guide is dedicated to one such pivotal building block: 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine . We will move beyond simple reaction schemes to explore the causal logic behind its use, providing field-tested protocols and insights for researchers, chemists, and drug development professionals.
The Strategic Value Proposition of the Scaffold
5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a member of the pyrrolo[2,3-d]pyrimidine family, a class of compounds often referred to as 7-deazapurines.[1] This structural motif is considered a "privileged scaffold" in medicinal chemistry because it frequently appears in biologically active compounds, particularly kinase inhibitors.[2] Its value stems from a combination of inherent biological relevance and exceptional synthetic versatility.
Key Structural Attributes:
Bioisosterism: The 7-deazapurine core is a bioisostere of the natural purine ring system found in adenosine triphosphate (ATP). This mimicry allows molecules built from this scaffold to effectively target the ATP-binding sites of protein kinases, a major class of drug targets.[1]
Orthogonal Halogenation: The genius of this intermediate lies in its two distinct halogen handles. The chlorine atom at the C2 position and the bromine atom at the C5 position exhibit differential reactivity. This allows for selective, sequential functionalization, which is a cornerstone of modern library synthesis and lead optimization. The C2-chloro group is readily displaced by nucleophiles, while the C5-bromo group is a prime handle for palladium-catalyzed cross-coupling reactions.
N7-Methylation: The methyl group on the pyrrole nitrogen serves two key purposes. Synthetically, it protects the N-H proton, preventing side reactions and eliminating the need for a separate protecting group step. Pharmacologically, it can improve metabolic stability and fine-tune the physicochemical properties of the final compound.
The primary and most impactful application of this intermediate is in the synthesis of kinase inhibitors for targeted therapies in oncology and immunology.[4] Kinases are crucial signaling enzymes, and their dysregulation is a known driver of many diseases. The ability to selectively introduce different chemical groups at the C2 and C5 positions allows chemists to systematically probe the kinase active site to optimize potency and selectivity.
A canonical example is the synthesis of Janus kinase (JAK) inhibitors, such as Tofacitinib, which is approved for the treatment of rheumatoid arthritis.[5] The synthesis leverages a two-step, sequential functionalization strategy that perfectly illustrates the utility of this intermediate.
Caption: Sequential functionalization workflow.
This logical, stepwise approach allows for the convergent synthesis of complex molecules, where the two key fragments that interact with the kinase are introduced independently.
Field-Proven Experimental Protocols
The following protocols are presented as robust starting points. As with any chemical synthesis, optimization of conditions (temperature, concentration, catalyst loading) may be necessary depending on the specific substrates used.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C5-Position
This reaction installs an aryl or heteroaryl group at the C5 position, a common strategy for accessing the solvent-exposed region of the kinase active site.
Rationale for Experimental Choices:
Catalyst System: A palladium catalyst with a phosphine ligand (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) is standard for this type of transformation. These catalysts are efficient, commercially available, and have a broad substrate scope.
Base: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required for the transmetalation step of the catalytic cycle.
Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is typically used to dissolve both the organic starting materials and the inorganic base. Degassing the solvent is critical to prevent oxidation and deactivation of the palladium catalyst.
Step-by-Step Methodology:
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.), the desired arylboronic acid or ester (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times.
Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask.[6] Then, add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.[6]
Reaction: Heat the mixture to the target temperature (typically 85-100 °C) with vigorous stirring.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until consumption of the starting material is observed.
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by column chromatography on silica gel to yield the C5-arylated product.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
This second step typically involves the displacement of the C2-chloro group with a primary or secondary amine, which often forms critical hydrogen bonds with the "hinge" region of the kinase.
Rationale for Experimental Choices:
Solvent: High-boiling polar aprotic solvents such as n-butanol, DMSO, or NMP are used to achieve the high temperatures (100-140 °C) often required to drive the SNAr reaction to completion.
Base (Optional): While the reactant amine can act as a base to neutralize the HCl byproduct, an additional non-nucleophilic base like diisopropylethylamine (DIPEA) is often added to prevent the formation of amine-HCl salts, which can precipitate and slow the reaction.
Step-by-Step Methodology:
Setup: In a sealed tube or round-bottom flask equipped with a reflux condenser, dissolve the C5-functionalized intermediate from Protocol 1 (1.0 eq.) in a suitable solvent (e.g., n-butanol).
Reagent Addition: Add the desired primary or secondary amine (1.2-2.0 eq.) and DIPEA (2.0 eq., if used).
Reaction: Heat the mixture to 110-130 °C with stirring. Microwave irradiation can often be used to significantly reduce reaction times.
Monitoring: Monitor the reaction by LC-MS. A successful reaction is indicated by the disappearance of the starting material and the appearance of a new peak with the expected mass of the product.
Workup: Cool the reaction mixture. If a precipitate forms, it can be collected by filtration and washed with a cold solvent like diethyl ether or water. Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between ethyl acetate and water.
Purification: The crude product is typically purified by silica gel chromatography or recrystallization to afford the final compound.
Self-Validation and Data Interpretation
A key principle of trustworthy science is self-validation. Each step in this sequence can be readily checked to ensure success before proceeding.
Analysis Technique
Expected Outcome for Step 1 (Suzuki)
Expected Outcome for Step 2 (SNAr)
LC-MS
Disappearance of starting material peak. Appearance of a new product peak with a mass increase corresponding to [M - Br + Aryl group].
Disappearance of the intermediate from Step 1. Appearance of a new product peak with a mass increase corresponding to [M - Cl + Amine].
¹H NMR
Disappearance of the C6-H singlet of the starting material (if unsubstituted). Appearance of new aromatic proton signals from the coupled aryl group.
Appearance of new aliphatic or aromatic signals corresponding to the added amine. Potential shift in the C6-H proton signal due to the change at C2.
References
7H-Pyrrolo[2,3-d]pyrimidine, 5-bromo-2-chloro-7-methyl- . MySkinRecipes. Available at: [Link]
5-bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine . Chem-Space. Available at: [Link]
Tofacitinib synthesis . Universidade Nova de Lisboa. Available at: [Link]
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives . Molecules, MDPI. Available at: [Link]
The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu . Bioorganic Chemistry, ScienceDirect. Available at: [Link]
Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction . Synthetic Communications, Taylor & Francis. Available at: [Link]
Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether . Molecules, MDPI. Available at: [Link]
The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 . Molecules, PubMed. Available at: [Link]
Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Authored by: A Senior Application Scientist Introduction: The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Scaffold The 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of purine, is recognized as a "privileged scaf...
Author: BenchChem Technical Support Team. Date: February 2026
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of purine, is recognized as a "privileged scaffold" in medicinal chemistry and drug development. Its unique structure is a cornerstone in numerous therapeutic agents, particularly as a hinge-binding motif in a multitude of kinase inhibitors for oncology.[1][2][3][4] The ability to selectively functionalize this core allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
This document provides a detailed guide to the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for carbon-carbon bond formation, specifically applied to the 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine substrate.[5][6] This dihalogenated intermediate offers a platform for sequential and site-selective derivatization, making it an invaluable tool for constructing libraries of potential drug candidates. We will delve into the mechanistic underpinnings, optimization of reaction parameters, and provide a field-proven, step-by-step protocol for researchers.
The Suzuki-Miyaura Coupling: Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide (or triflate) and an organoboron species, such as a boronic acid or boronate ester.[5][7] The reaction proceeds through a well-established catalytic cycle involving three fundamental steps:
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond of the electrophile (the pyrrolo[2,3-d]pyrimidine), forming a Pd(II) complex. This is often the rate-determining step of the cycle.[7][8]
Transmetalation: The organic group from the organoboron reagent is transferred to the Pd(II) center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron species, facilitating the transfer.[6][9][10]
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the catalytically active Pd(0) species.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Critical Question of Site Selectivity
The substrate, 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, possesses two potential reaction sites. The predictability of the reaction outcome hinges on the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition typically follows the trend of bond dissociation energy: C–I > C–OTf > C–Br >> C–Cl.[7][10]
Consequently, the C5-Br bond is significantly more reactive than the C2-Cl bond. This allows for highly selective mono-functionalization at the C5 position under carefully controlled conditions.[11] This inherent selectivity is a powerful strategic advantage, enabling the initial introduction of diversity at C5, while preserving the C2-chloro position for subsequent transformations, such as a second, more forcing Suzuki coupling, a Buchwald-Hartwig amination, or other nucleophilic substitutions.
Optimizing Reaction Parameters: The Causality Behind Experimental Choices
Achieving high yields and purity in the Suzuki coupling of heteroaryl halides is not merely about mixing reagents; it requires a rational approach to selecting each component of the catalytic system.
Parameter
Common Choices
Rationale and Field-Proven Insights
Pd Catalyst
Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃
Pd(PPh₃)₄ can often be used directly as it is a stable Pd(0) source. Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) precatalysts, respectively, that are activated in situ. For challenging couplings involving heteroaryl chlorides, more advanced precatalysts are often required.[12]
The ligand is paramount. It stabilizes the Pd(0) center, prevents catalyst decomposition (formation of palladium black), and facilitates the oxidative addition and reductive elimination steps.[8] While PPh₃ is a classic choice, modern electron-rich and bulky phosphine ligands like SPhos or XPhos are often superior for heteroaryl substrates, promoting higher turnover numbers and enabling the use of less reactive coupling partners.[13][14]
Base
K₂CO₃, K₃PO₄, Cs₂CO₃
The base is essential for activating the boronic acid.[9] K₃PO₄ is a moderately strong, non-nucleophilic base that is often a good starting point for complex substrates.[13][15] Cs₂CO₃ is stronger and can be effective in difficult couplings. An aqueous solution of the base is typically used to facilitate dissolution and formation of the active boronate species.
Solvent
1,4-Dioxane/H₂O, Toluene/H₂O, DMF, 2-MeTHF/H₂O
A biphasic solvent system is common, with an organic solvent to dissolve the substrate and catalyst, and water to dissolve the inorganic base.[5][15] 1,4-Dioxane and Toluene are frequently used.[15] It is critical that the solvent be thoroughly degassed to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Temperature
80–110 °C
Reaction temperatures are typically elevated to ensure a reasonable reaction rate.[15] For selective coupling at the C5-Br position, temperatures around 90-100 °C are common. Higher temperatures might be needed for a subsequent coupling at the less reactive C2-Cl site.
Atmosphere
Argon or Nitrogen
An inert atmosphere is non-negotiable. The Pd(0) catalyst is sensitive to oxygen and will be rapidly rendered inactive in its presence.[15]
This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of an arylboronic acid to the C5 position of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Caption: A generalized workflow for the Suzuki coupling experiment.
Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
Schlenk flask or reaction vial with a magnetic stir bar
Inert gas supply (Argon or Nitrogen) with manifold
Heating mantle or oil bath with temperature controller
Standard laboratory glassware for workup and purification
Silica gel for column chromatography
Step-by-Step Methodology:
Inerting the Reaction Vessel: Place 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (K₃PO₄, 2.0 equiv.) into a flame-dried Schlenk flask containing a magnetic stir bar.
Catalyst Addition: Add the palladium catalyst (Pd(PPh₃)₄, 0.05 equiv.) to the flask.
Atmosphere Exchange: Seal the flask, and then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[15]
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (typically 0.1–0.2 M concentration with respect to the limiting reagent).
Reaction Execution: Lower the flask into a preheated oil bath set to the desired temperature (e.g., 90 °C). Stir the mixture vigorously.
Monitoring Progress: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete when the starting halide is no longer observed. Typical reaction times are 4–24 hours.
Reaction Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate. Pour the mixture into a separatory funnel and wash with water, followed by brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel to isolate the desired 5-aryl-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine product.[15]
Use a fresh bottle of catalyst or a glovebox. Ensure solvents are rigorously degassed via sparging or freeze-pump-thaw cycles. Increase the reaction temperature in 10 °C increments.
Protodeboronation (Boronic acid decomposition)
Presence of excess water; Prolonged reaction time at high temperature.
Use anhydrous base or minimize the amount of water in the solvent system. Monitor the reaction closely and stop it once the starting material is consumed.
Homocoupling of Boronic Acid
Oxygen contamination leading to side reactions.
Improve the inert atmosphere technique. Ensure all reagents and solvents are oxygen-free.
Formation of Debrominated Starting Material
Catalyst system promotes hydrodehalogenation.
This can be catalyst/ligand dependent. Consider screening different ligands. Sometimes adding a small amount of a sacrificial oxidant can suppress this pathway.
Safety Precautions
Reagents: Palladium catalysts can be toxic and pyrophoric. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Organic solvents like dioxane and toluene are flammable and have associated health risks.
Reaction: Always perform the reaction in a well-ventilated chemical fume hood. Use a blast shield for reactions under pressure or when working on a larger scale.
Waste: Dispose of all chemical waste, especially heavy-metal-containing residues, according to institutional safety guidelines.
Conclusion
The Suzuki-Miyaura cross-coupling provides a robust and highly selective method for the C5-functionalization of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. The differential reactivity between the C-Br and C-Cl bonds is the cornerstone of a synthetic strategy that allows for controlled, sequential diversification. Success in this reaction is predicated on a thorough understanding of the catalytic cycle and the careful selection and handling of the catalyst, ligand, base, and solvents under a strictly inert atmosphere. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to leverage this powerful transformation in the synthesis of novel compounds for drug discovery and development.
References
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
MySkinRecipes. 7H-Pyrrolo[2,3-d]pyrimidine, 5-bromo-2-chloro-7-methyl-. Available at: [Link]
Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6875-6893. Available at: [Link]
El-Kashef, H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. Available at: [Link]
Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5192. Available at: [Link]
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Available at: [Link]
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
Myers, A. The Suzuki Reaction. Harvard University. Available at: [Link]
Percec, V., et al. (2002). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry. Available at: [Link]
Abarbri, M., et al. (2014). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 4(96), 53921-53929. Available at: [Link]
Wang, Y., et al. (2022). The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. Molecules, 27(15), 4988. Available at: [Link]
Cerna, I., & Hocek, M. (2010). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ChemInform, 41(47). Available at: [Link]
nucleophilic substitution reactions of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
An Application Guide to Nucleophilic Substitution Reactions of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Introduction: The Strategic Importance of the 7-Deazapurine Scaffold The 7H-pyrrolo[2,3-d]pyrimidine, c...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to Nucleophilic Substitution Reactions of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Introduction: The Strategic Importance of the 7-Deazapurine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine, commonly known as the 7-deazapurine scaffold, is a privileged heterocyclic system in modern medicinal chemistry and drug discovery.[1][2][3] Its structural resemblance to the native purine bases allows it to function as a bioisostere, interacting with a wide array of biological targets, particularly protein kinases.[3][4] This has led to its incorporation into numerous clinically relevant therapeutics.
At the heart of synthesizing diverse libraries of these compounds is the versatile building block, 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine . This intermediate is strategically di-halogenated, providing two distinct reaction centers for sequential and regioselective functionalization. It is a cornerstone in the synthesis of kinase inhibitors for targeted cancer therapies, as its structure enables precise modification to achieve high potency and selectivity.[5] This guide provides an in-depth exploration of its nucleophilic aromatic substitution (SNAr) reactions, offering both mechanistic insights and detailed, field-proven protocols for researchers in drug development.
Chapter 1: Understanding Regioselectivity and Reaction Mechanisms
The synthetic utility of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine stems from the differential reactivity of its two halogen-substituted positions: the C2-chloro and the C5-bromo groups.
C2-Position (Chloro): The chlorine atom at the C2 position is highly activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing pyrimidine ring delocalizes the negative charge of the intermediate Meisenheimer complex, significantly lowering the activation energy for substitution. This position is the primary site for reactions with a wide range of nucleophiles.[6]
C5-Position (Bromo): The bromine atom on the pyrrole ring is significantly less reactive towards traditional SNAr reactions. This C-Br bond is, however, more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).[7]
This predictable difference in reactivity is the key to a robust synthetic strategy: selective SNAr at the C2 position, followed by a subsequent cross-coupling reaction at the C5 position.
The SNAr Mechanism at C2
The nucleophilic substitution at the C2 position proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electrophilic C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group, the chloride ion, is then eliminated to restore aromaticity.
Caption: SNAr addition-elimination mechanism at the C2 position.
Chapter 2: Protocols for Nucleophilic Substitution at the C2-Position
The following protocols provide detailed, step-by-step methodologies for reacting various classes of nucleophiles at the C2-chloro position.
Protocol 1: Amination with Primary and Secondary Amines
The introduction of an amino group at C2 is one of the most common transformations for this scaffold, forming a key pharmacophore in many kinase inhibitors.
Expertise & Experience:
The choice of solvent is critical. While aprotic polar solvents like DMF or NMP are excellent for solubilizing reactants, alcoholic solvents like isopropanol or n-butanol can also be effective and simplify work-up. The reaction is often base-catalyzed or requires a stoichiometric amount of base (like DIPEA or K₂CO₃) to neutralize the HCl generated, driving the reaction to completion.[8] For less reactive amines, microwave irradiation can significantly reduce reaction times and improve yields.[9]
Detailed Step-by-Step Methodology:
Reagent Setup: To a clean, dry reaction vessel equipped with a magnetic stirrer and reflux condenser, add 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).
Solvent Addition: Add the chosen solvent (e.g., n-butanol, isopropanol, or DMF) to create a concentration of approximately 0.1-0.2 M.
Addition of Amine and Base: Add the desired amine nucleophile (1.1-1.5 eq) followed by an organic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq) or an inorganic base like potassium carbonate (K₂CO₃) (2.0-3.0 eq).
Reaction Conditions: Heat the reaction mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
Work-up:
Cool the reaction mixture to room temperature.
If a solid product precipitates, it can be isolated by filtration, washed with a non-polar solvent (like hexanes or diethyl ether), and dried.
Alternatively, concentrate the reaction mixture under reduced pressure. Dilute the residue with a suitable organic solvent (e.g., ethyl acetate or DCM) and wash sequentially with water and brine.[9]
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol gradient).
Protocol 2: O-Arylation with Phenols
This protocol is used to form diaryl ether linkages, which are important structural motifs in various biologically active molecules.
Expertise & Experience:
Phenols are less nucleophilic than amines and require deprotonation to form the more reactive phenoxide ion. A moderately strong inorganic base like potassium carbonate is usually sufficient, especially in a polar aprotic solvent like DMF which promotes SNAr reactions. Anhydrous conditions are recommended to prevent the hydrolysis of the C2-chloro group.
Detailed Step-by-Step Methodology:
Reagent Setup: In an oven-dried flask under an inert atmosphere (N₂ or Argon), combine 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), the desired phenol (1.2 eq), and anhydrous potassium carbonate (K₂CO₃) (2.5 eq).
Solvent Addition: Add anhydrous DMF or DMA to achieve a concentration of 0.1-0.2 M.
Reaction Conditions: Heat the mixture to 100-140 °C with vigorous stirring.
Monitoring: Monitor the reaction by LC-MS. The reaction typically requires 12-36 hours for completion.
Work-up:
Cool the reaction to room temperature.
Carefully pour the reaction mixture into ice-water. A solid precipitate often forms.
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
If no solid forms, extract the aqueous mixture with ethyl acetate (3x).
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue via silica gel column chromatography.
Protocol 3: S-Alkylation with Thiols
Thioether linkages can be readily formed using a similar approach, taking advantage of the high nucleophilicity of the thiolate anion.
Expertise & Experience:
Thiols are easily deprotonated by common bases. The resulting thiolate is a potent nucleophile. These reactions often proceed smoothly at lower temperatures compared to their oxygen-based counterparts. To avoid the oxidative formation of disulfide byproducts, it is beneficial to work under an inert atmosphere.[9]
Detailed Step-by-Step Methodology:
Reagent Setup: To a reaction vessel under an inert atmosphere, add the thiol (1.2 eq) and a suitable solvent like DMF or THF.
Thiolate Formation: Add a base such as potassium carbonate (1.5 eq) or sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C. Allow the mixture to stir for 20-30 minutes.
Addition of Electrophile: Add a solution of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in the same solvent dropwise.
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-12 hours. Gentle heating (40-60 °C) may be required for less reactive thiols.
Monitoring: Monitor the reaction by TLC or LC-MS.
Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude material by column chromatography.
Chapter 3: Data Presentation and Strategic Synthesis
Summary of Reaction Conditions
The following table summarizes typical conditions for the SNAr reaction at the C2 position. Yields are representative and will vary based on the specific nucleophile used.
Nucleophile Class
Example Nucleophile
Base
Solvent
Temperature (°C)
Typical Time (h)
Approx. Yield (%)
Primary Amine
Benzylamine
DIPEA
n-Butanol
100
6-12
85-95
Secondary Amine
Piperidine
K₂CO₃
DMF
80
4-8
90-98
Aniline
3-Fluoroaniline
None (or acid cat.)
Isopropanol/H₂O
110
12-24
70-85
Phenol
4-Methoxyphenol
K₂CO₃
DMF
120
16-24
65-80
Thiol
Benzyl Mercaptan
K₂CO₃
THF
25-40
2-6
80-95
Strategic Workflow: Sequential Functionalization
The true power of this scaffold is realized through a two-step functionalization strategy that combines SNAr chemistry with palladium-catalyzed cross-coupling. This allows for the independent and controlled introduction of diverse functionalities at both the C2 and C5 positions.
Caption: A strategic workflow for creating 2,5-disubstituted pyrrolopyrimidines.
Chapter 4: Product Characterization
Accurate characterization of the final products is essential to confirm the success of the reaction and determine purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming substitution. Look for the disappearance of the pyrrole C6-H proton singlet and the appearance of new signals corresponding to the introduced nucleophile. ¹³C NMR will show a significant shift in the C2 carbon resonance.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, corresponding to its elemental formula.
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the final compound.[10] A purity level of >95% is typically required for compounds intended for biological screening.
References
CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
The Discovery of Nucleophilic Substitution Reactions . NC State University Libraries. [Link]
Nucleophilic Substitution Reactions . A slide deck from an educational institution. [Link]
New synthesis of pyrido[2,3‐d]pyrimidines. III. Nucleophilic substitution on 4‐amino‐2‐halo and 2‐amino‐4‐halo‐5,6‐dihydropyrido[2,3‐d]pyrimidin‐7(8H)‐ones . ResearchGate. [Link]
Alkyl Halides and Nucleophilic Substitution . A chapter from an organic chemistry textbook. [Link]
Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction . Taylor & Francis Online. [Link]
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives . MDPI. [Link]
Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors . NIH National Center for Biotechnology Information. [Link]
Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors . Bioorganic & Medicinal Chemistry Letters. [Link]
US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines . NIH National Center for Biotechnology Information. [Link]
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers . MDPI. [Link]
Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water . Preprints.org. [Link]
Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides . Medicinal Research Reviews. [Link]
Application Notes & Protocols for the Synthesis of Kinase Inhibitors from 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Introduction: The Privileged Scaffold The 7H-pyrrolo[2,3-d]pyrimidine core is a cornerstone in modern medicinal chemistry, particularly in the discovery of potent and selective kinase inhibitors.[1][2] Its structural res...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Privileged Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core is a cornerstone in modern medicinal chemistry, particularly in the discovery of potent and selective kinase inhibitors.[1][2] Its structural resemblance to adenine allows it to function as an effective hinge-binder, mimicking the natural ATP ligand to interfere with kinase activity.[1][3] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.[4]
This guide focuses on a highly versatile starting material: 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine . The strategic placement of two different halogen atoms—a bromine at the C5 position and a chlorine at the C2 position—provides medicinal chemists with a powerful tool for sequential and chemoselective diversification. This allows for the systematic construction of diverse compound libraries to probe structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.[5][6]
We will explore the fundamental palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings, as well as Buchwald-Hartwig amination, to transform this core scaffold into advanced kinase inhibitor candidates.
Pillar 1: The Principle of Chemoselective Synthesis
The successful synthesis of complex molecules from the 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold hinges on understanding and exploiting the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl.[5][7]
This inherent reactivity difference dictates our synthetic strategy:
Initial Functionalization at C5: The more reactive C-Br bond at the 5-position is targeted first, typically under milder reaction conditions. This allows for the introduction of key diversity elements, such as aryl, heteroaryl, or alkynyl groups.
Subsequent Functionalization at C2: The less reactive C-Cl bond at the 2-position remains intact during the first step. It can then be targeted in a second reaction, often requiring more robust catalytic systems or higher temperatures, to introduce another crucial pharmacophoric element, most commonly an amine via Buchwald-Hartwig amination.[5]
This sequential approach provides precise control over the final molecular architecture, which is paramount in drug discovery.
Caption: Strategic workflow for sequential functionalization.
Pillar 2: Step-by-Step Synthetic Protocols
The following protocols are generalized methodologies. Researchers must optimize conditions for each specific substrate combination. All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents unless otherwise noted.
Protocol 1: Suzuki-Miyaura Coupling for C5-Arylation/Heteroarylation
This reaction creates a carbon-carbon bond at the C5 position, a common strategy for introducing bulky groups that can interact with solvent-exposed regions of the kinase active site.
Experimental Protocol:
Preparation: To a flame-dried Schlenk flask, add 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 equiv.).[5][8]
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).[5]
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure the removal of all oxygen.[5]
Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is commonly used to dissolve both the organic starting materials and the inorganic base.[5]
Reaction: Heat the reaction mixture with vigorous stirring to 90-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the 5-aryl-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine intermediate.[5]
Causality Insight: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The aqueous solvent mixture facilitates the dissolution of the inorganic base, which is essential for the transmetalation step of the catalytic cycle.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Protocol 2: Sonogashira Coupling for C5-Alkynylation
The introduction of an alkyne linker via Sonogashira coupling provides a rigid scaffold extension, useful for reaching distant pockets within the kinase enzyme.[9][10]
Experimental Protocol:
Preparation: In a suitable reaction flask, combine 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a copper(I) co-catalyst like CuI (10 mol%).[5]
Inert Atmosphere: Flush the flask thoroughly with an inert gas.
Solvent and Reagent Addition: Add a degassed solvent (e.g., DMF or THF) followed by an amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0-3.0 equiv.). Finally, add the terminal alkyne (1.2 equiv.) via syringe.[5]
Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the alkyne. Monitor the reaction's progress.
Workup: Once the reaction is complete, dilute the mixture with an organic solvent and filter it through a pad of celite to remove the catalyst residues. Wash the filtrate with aqueous ammonium chloride (NH₄Cl) and brine.
Purification: Dry the organic phase, concentrate it, and purify the crude product by column chromatography to obtain the 5-alkynyl-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.[5]
Causality Insight: The Sonogashira reaction requires a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the alkyne by forming a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex.
Protocol 3: Buchwald-Hartwig Amination for C2-Functionalization
This is often the final key step, installing an amine at the C2 position. This amine frequently forms critical hydrogen bonds with the "hinge region" of the kinase, a primary anchoring point for many Type I inhibitors.[3][7]
Experimental Protocol:
Preparation: This protocol assumes the starting material is a 5-substituted-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine from Protocol 1 or 2. In a flame-dried Schlenk tube, add the pyrimidine substrate (1.0 equiv.), the desired primary or secondary amine (1.2-1.5 equiv.), and a strong base such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) (1.5-2.0 equiv.).
Catalyst System: Add the palladium precursor (e.g., Pd₂(dba)₃, 2-4 mol%) and a specialized, electron-rich phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos, 4-8 mol%). The choice of ligand is critical and often substrate-dependent.[11]
Inert Atmosphere: Seal the tube, evacuate, and backfill with an inert gas (repeat 3x).
Solvent Addition: Add a degassed anhydrous solvent such as toluene or 1,4-dioxane.
Reaction: Heat the reaction mixture to 80-110 °C. The less reactive C-Cl bond often requires higher temperatures than C-Br coupling. Monitor the reaction by LC-MS until the starting material is consumed.
Workup: Cool the reaction, dilute with an appropriate organic solvent, and quench carefully with water. Separate the layers and extract the aqueous phase. Combine the organic layers and wash with brine.
Purification: Dry the organic phase, concentrate, and purify by column chromatography or preparative HPLC to yield the final 2-amino-5-substituted-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Causality Insight: The C-Cl bond is less reactive towards oxidative addition to palladium than the C-Br bond. Therefore, electron-rich and sterically bulky phosphine ligands (Buchwald ligands) are required.[7] These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which is necessary to activate the inert C-Cl bond.
Summary of Reaction Conditions
Reaction Type
Target Position
Typical Catalyst / Ligand
Typical Base
Typical Solvent
Temperature (°C)
Suzuki-Miyaura
C5 (C-Br)
Pd(PPh₃)₄ or PdCl₂(dppf)
K₃PO₄, K₂CO₃, Cs₂CO₃
1,4-Dioxane / H₂O, Toluene
80 - 110
Sonogashira
C5 (C-Br)
Pd(PPh₃)₄ / CuI
Et₃N, DIPA
DMF, THF
25 - 80
Buchwald-Hartwig
C2 (C-Cl)
Pd₂(dba)₃ / Buchwald Ligands
NaOtBu, K₃PO₄, Cs₂CO₃
Toluene, 1,4-Dioxane
80 - 110
Characterization and Validation
To ensure the structural integrity and purity of each synthesized compound, a standard battery of analytical techniques is required. This self-validating system is essential for reliable biological data.
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity of the atoms.
Mass Spectrometry (MS): Low-resolution (LC-MS) for reaction monitoring and high-resolution (HRMS) to confirm the exact molecular formula.
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.
Conclusion
The 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold is a powerful and versatile platform for the synthesis of kinase inhibitors. By leveraging the principles of chemoselectivity, researchers can employ a sequential functionalization strategy using robust and well-established palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide a solid foundation for the rational design and efficient synthesis of novel and diverse libraries of potential therapeutic agents for cancer and other diseases driven by aberrant kinase signaling.
References
Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Benchchem.
Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. ResearchGate.
Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. National Institutes of Health (NIH).
Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed.
The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. National Institutes of Health (NIH).
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central.
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. ACS Publications.
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI.
Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. ResearchGate.
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Publishing.
Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. National Institutes of Health (NIH).
Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). ACS Publications.
The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub.
Palladium-catalyzed reaction of methyl 5-amino-4-chloro-2-methylthiopyrrolo[2,3- d ]-pyrimidine-6-carboxylate with arylboronic a. SciSpace by Typeset.
Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor. RSC Publishing.
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health (NIH).
2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase. PubMed.
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications.
A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. MDPI.
7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. National Institutes of Health (NIH).
Sonogashira cross-coupling reaction of 5-bromoindole 15 with... ResearchGate.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
The Strategic Utility of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine in Medicinal Chemistry: Application Notes and Protocols
Introduction: A Privileged Scaffold in Kinase Inhibition In the landscape of modern drug discovery, the pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, has emerged as a "privileged scaffold." Its structural resem...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Privileged Scaffold in Kinase Inhibition
In the landscape of modern drug discovery, the pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, has emerged as a "privileged scaffold." Its structural resemblance to the building blocks of DNA and RNA allows it to effectively interact with the ATP-binding sites of various kinases. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer and autoimmune disorders. The targeted inhibition of specific kinases has therefore become a cornerstone of contemporary therapeutic strategies.
Within this important class of heterocycles, 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine stands out as a particularly valuable and versatile intermediate. Its di-halogenated nature at the C2 and C5 positions provides two distinct and orthogonally reactive handles for the sequential introduction of various substituents. This strategic arrangement allows for the controlled and precise construction of complex molecular architectures, making it an indispensable tool for medicinal chemists in the synthesis of potent and selective kinase inhibitors.[1] This document serves as a comprehensive guide to the applications of this key intermediate, providing detailed protocols for its utilization in the synthesis of targeted therapeutics.
Core Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The primary application of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine lies in its role as a precursor to a multitude of kinase inhibitors, with a particular emphasis on Janus kinase (JAK) inhibitors and Cyclin-Dependent Kinase (CDK) inhibitors.[2][3]
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is a critical cascade in the immune system, and its aberrant activation is implicated in a range of inflammatory and autoimmune diseases. Consequently, the development of JAK inhibitors has revolutionized the treatment of conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Several approved JAK inhibitors feature the pyrrolo[2,3-d]pyrimidine core, highlighting the significance of intermediates like 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine in their synthesis.[2]
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are key regulators of the cell cycle, and their overactivity is a common feature of many cancers. The development of CDK inhibitors aims to halt uncontrolled cell proliferation. The pyrrolo[2,3-d]pyrimidine scaffold has been successfully employed in the design of potent and selective CDK inhibitors, and 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine serves as a crucial starting material for the synthesis of these anticancer agents.[3]
The strategic value of this intermediate is rooted in the differential reactivity of its two halogen substituents. The C5-bromo bond is generally more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, compared to the C2-chloro bond. This chemoselectivity allows for the initial introduction of an aryl or heteroaryl group at the C5 position, followed by a subsequent functionalization at the C2 position, often through a Buchwald-Hartwig amination. This sequential approach is fundamental to building the complex pharmacophores required for potent and selective kinase inhibition.
Experimental Protocols: Harnessing the Reactivity of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
The following protocols provide detailed, step-by-step methodologies for the two most critical transformations involving 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine in the synthesis of kinase inhibitors.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C5-Position
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. In the context of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, it is typically employed to introduce an aryl or heteroaryl moiety at the more reactive C5-bromo position.[4]
Inert Atmosphere: To a flame-dried Schlenk flask containing a magnetic stir bar, add 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.), the aryl/heteroaryl boronic acid or ester (1.2 equiv.), and the base (2.0-3.0 equiv.).
Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.05 equiv.).
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe.
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Work-up:
Cool the reaction mixture to room temperature.
Dilute the mixture with an organic solvent such as ethyl acetate.
Wash the organic layer sequentially with water and brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Filter and concentrate the solution under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(aryl/heteroaryl)-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.[4]
Causality and Self-Validation: The use of an inert atmosphere is crucial to prevent the degradation of the palladium catalyst. The choice of base and solvent can significantly impact the reaction rate and yield, and may require optimization for different boronic acid partners. Monitoring the reaction by TLC or LC-MS ensures that the reaction is driven to completion and helps in determining the optimal reaction time. A thorough work-up and purification are essential to remove inorganic salts and catalyst residues, yielding a product of high purity suitable for subsequent synthetic steps.
Protocol 2: Buchwald-Hartwig Amination at the C2-Position
Following the functionalization at the C5-position, the less reactive C2-chloro group can be targeted for a Buchwald-Hartwig amination to introduce a key nitrogen-based substituent. This reaction is instrumental in installing the amine functionalities often required for interaction with the hinge region of the kinase active site.
Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane, or THF)
-
-
Procedure:
Inert Atmosphere: In a glovebox or under a stream of inert gas, add the 5-(aryl/heteroaryl)-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.), the palladium catalyst (0.02-0.05 equiv.), the ligand (0.04-0.10 equiv.), and the base (1.5-2.0 equiv.) to a dry reaction vessel equipped with a stir bar.
Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine (1.1-1.5 equiv.).
Reaction: Seal the vessel and heat the mixture to 80-120 °C. The reaction progress should be monitored by TLC or LC-MS.
Work-up:
Upon completion, cool the reaction to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble inorganic salts and catalyst residues.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the desired 2-amino-5-(aryl/heteroaryl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Causality and Self-Validation: The choice of ligand is critical for the success of the Buchwald-Hartwig amination, as it influences the reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands are often required for the coupling of less reactive aryl chlorides. The use of a strong, non-nucleophilic base is necessary to facilitate the deprotonation of the amine and the catalytic cycle. Anhydrous and oxygen-free conditions are paramount to prevent catalyst deactivation and side reactions.
Visualization of Synthetic Workflow
The sequential functionalization of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a cornerstone of the synthesis of many kinase inhibitors. The following workflow diagram illustrates this strategic approach.
Sequential functionalization workflow.
Safety and Handling
5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a highly valuable and strategically important building block in medicinal chemistry. Its di-halogenated structure, with two orthogonally reactive sites, provides a robust platform for the synthesis of a diverse range of kinase inhibitors. The mastery of its reactivity, particularly through Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, is a key enabler for the development of novel and effective targeted therapies for cancer, autoimmune diseases, and other debilitating conditions. The protocols and insights provided in this document are intended to empower researchers and drug development professionals to effectively utilize this key intermediate in their quest for the next generation of innovative medicines.
References
MySkinRecipes. (n.d.). 7H-Pyrrolo[2,3-d]pyrimidine, 5-bromo-2-chloro-7-methyl-. Retrieved from [Link]
Al-Ostoot, F. H., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Molecules, 27(19), 6279. Retrieved from [Link]
Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(3), 1287-1302. Retrieved from [Link]
Xia, Z., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711. Retrieved from [Link]
Gangjee, A., et al. (2012). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors. Bioorganic & Medicinal Chemistry, 20(5), 1831-1843. Retrieved from [Link]
Google Patents. (n.d.). Pyrrolo[2,3-D]pyrimidine derivatives.
PubChem. (n.d.). 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
ResearchGate. (2025). Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][1][2][5] thiadiazole with substituted anilines at conventional heating in Schlenk tube. Retrieved from [Link]
ACS Publications. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 64(13), 9040-9065. Retrieved from [Link]
ResearchGate. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. Retrieved from [Link]
NIH. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 532-535. Retrieved from [Link]
MDPI. (2019). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Molecules, 24(22), 4068. Retrieved from [Link]
ResearchGate. (2025). Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as a Novel Class of Antimicrobial and Antiviral Agents. Retrieved from [Link]
Beilstein Journals. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 10, 2919-2927. Retrieved from [Link]
ResearchGate. (n.d.). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. Retrieved from [Link]
NIH. (2022). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 27(3), 963. Retrieved from [Link]
NIH. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169542. Retrieved from [Link]
MDPI. (2022). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 27(19), 6280. Retrieved from [Link]
PubMed. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(19), 5635-5638. Retrieved from [Link]
Application Notes: Strategic Use of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine in the Synthesis of Potent LRRK2 Inhibitors
Introduction: The Significance of LRRK2 Inhibition and the Role of the Pyrrolo[2,3-d]pyrimidine Scaffold Leucine-rich repeat kinase 2 (LRRK2) has emerged as a high-priority therapeutic target for neurodegenerative disord...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of LRRK2 Inhibition and the Role of the Pyrrolo[2,3-d]pyrimidine Scaffold
Leucine-rich repeat kinase 2 (LRRK2) has emerged as a high-priority therapeutic target for neurodegenerative disorders, most notably Parkinson's disease. Genetic evidence strongly links mutations in the LRRK2 gene to an increased risk of developing Parkinson's, and the kinase activity of the LRRK2 protein is often upregulated in these cases. Consequently, the development of potent and selective LRRK2 inhibitors is a major focus of modern medicinal chemistry.[1][2]
The 7H-pyrrolo[2,3-d]pyrimidine core, a deazapurine isostere, has proven to be a privileged scaffold in the design of kinase inhibitors. Its structure mimics the adenine core of ATP, allowing for competitive binding in the kinase hinge region.[3] The strategic functionalization of this core is paramount to achieving high potency and selectivity for LRRK2. Our focus here is on a key building block, 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine , and its application in the synthesis of advanced LRRK2 inhibitors.
The Strategic Advantage of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
The utility of this dihalogenated pyrrolopyrimidine lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is C-I > C-Br > C-Cl.[4] This principle allows for a sequential and site-selective functionalization of the scaffold:
Selective Suzuki-Miyaura Coupling at the C5-Bromine: The more reactive C-Br bond at the 5-position can undergo selective Suzuki-Miyaura coupling with a variety of boronic acids or esters. This allows for the introduction of diverse aryl or heteroaryl moieties, which are often crucial for establishing key interactions within the LRRK2 active site and modulating the physicochemical properties of the inhibitor.[5][6]
Subsequent Functionalization at the C2-Chlorine: The less reactive C-Cl bond at the 2-position remains intact during the initial coupling at C5. This allows for a subsequent nucleophilic aromatic substitution or a second cross-coupling reaction, such as a Buchwald-Hartwig amination, to introduce substituents that can further enhance potency, selectivity, and pharmacokinetic properties.
This sequential functionalization provides a robust and flexible synthetic route to a wide array of LRRK2 inhibitors, enabling systematic exploration of the structure-activity relationship (SAR).
Synthetic Strategy Overview: A Two-Step Approach to LRRK2 Inhibitor Scaffolds
The general synthetic strategy leveraging 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine for the creation of LRRK2 inhibitors can be visualized as a two-step process. The initial step focuses on the more reactive C5-position, followed by modification at the C2-position.
Figure 1: General synthetic workflow for LRRK2 inhibitor synthesis.
Detailed Application Protocols
The following protocols are representative examples of how 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine can be utilized in the synthesis of LRRK2 inhibitor precursors.
Protocol 1: Site-Selective Suzuki-Miyaura Coupling at the C5-Position
This protocol describes a general procedure for the selective coupling of an arylboronic acid at the C5-position of the pyrrolopyrimidine core.
To a flame-dried round-bottom flask, add 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water for a 1 mmol scale reaction).
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Filter the mixture and concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Protocol 2: Buchwald-Hartwig Amination at the C2-Position
This protocol outlines the subsequent amination at the C2-position of the 5-aryl-2-chloro intermediate.
In a glovebox or under an inert atmosphere, add 5-Aryl-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), the desired amine (1.5 eq), and sodium tert-butoxide (1.5 eq) to a dry reaction vessel.
In a separate vial, prepare the catalyst pre-mixture by dissolving Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq) in anhydrous toluene.
Add the catalyst solution to the reaction vessel.
Seal the vessel and heat the reaction mixture to 100-110 °C for 16-24 hours. Monitor the reaction progress by LC-MS.
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the residue by flash chromatography or preparative HPLC to yield the final LRRK2 inhibitor core structure.
Data Summary and Expected Outcomes
The yields for these reactions are typically moderate to high, contingent on the specific substrates used.
5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a strategically designed building block that enables a flexible and efficient approach to the synthesis of potent LRRK2 inhibitors. The differential reactivity of its two halogen atoms allows for a sequential and site-selective functionalization, providing medicinal chemists with a powerful tool for exploring the structure-activity relationships of this important class of therapeutic agents. The protocols outlined in this application note provide a robust starting point for the synthesis of diverse libraries of pyrrolo[2,3-d]pyrimidine-based LRRK2 inhibitors.
References
Smith, J. D., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6035-6052. [Link]
De, S. K. (2024). New Pyrrolopyrimidines as LRRK2 Inhibitors for Treating Parkinson's Disease. Current Medicinal Chemistry, 31(33), 5477-5480. [Link]
Patel, H., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 64(14), 10312-10332. [Link]
Axten, J. M., et al. (2020). Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors. RSC Medicinal Chemistry, 11(10), 1143-1151. [Link]
De, S. K. (2024). New Pyrrolopyrimidines as LRRK2 Inhibitors for Treating Parkinson's Disease. PubMed. [Link]
Patel, H., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. ACS Publications. [Link]
Ray, S. S., et al. (2015). Discovery of LRRK2 inhibitors using sequential in silico joint pharmacophore space (JPS) and ensemble docking. Bioorganic & Medicinal Chemistry Letters, 25(13), 2645-2649. [Link]
Google Patents. (2023). US11780851B2 - LRRK2 inhibitors.
Southern Research. (2025). Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. PubMed. [Link]
Buchwald, S. L., & Hartwig, J. F. (2014). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]
Google Patents. (2014). WO2014170248A1 - Arylpyrrolopyridine derived compounds as lrrk2 inhibitors.
Svergja, H., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for. Preprints.org. [Link]
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
Lee, C.-Y., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. MDPI. [Link]
Inglis, S. R., et al. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec SH3 Domain. Amazon S3. [Link]
Frank, D., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 13, 1947-1954. [Link]
Synthesis and Evaluation of Pyrrolo[2,3-d]pyrimidine-Based RET Kinase Inhibitors: An Application Guide
For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide for the synthesis, characterization, and biological evaluation of potent and selective RET kinase inhibitors based o...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis, characterization, and biological evaluation of potent and selective RET kinase inhibitors based on the versatile pyrrolo[2,3-d]pyrimidine scaffold. This guide is designed to provide both the conceptual framework and the practical, step-by-step protocols necessary for researchers in oncology drug discovery.
Introduction: The Rationale for Targeting RET with Pyrrolo[2,3-d]pyrimidines
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that is a critical regulator of cell growth, differentiation, and survival.[1][2] Aberrant RET activation, resulting from mutations or gene fusions, is a known oncogenic driver in a variety of cancers, including non-small cell lung cancer (NSCLC) and multiple types of thyroid cancer.[1][3] This makes RET a compelling target for therapeutic intervention.[1]
The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, often considered a bioisostere of purine.[4][5] Its structure is adept at forming key hydrogen bond interactions within the ATP-binding pocket of various kinases, making it an excellent starting point for the design of potent inhibitors.[6] Several successful kinase inhibitors have been developed using this scaffold, demonstrating its clinical utility.[6] This guide will focus on the practical aspects of developing novel RET inhibitors from this chemical class.
Signaling Pathways and Experimental Workflow
Constitutive activation of RET leads to the downstream activation of several signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which promote cell proliferation and survival.[1] The primary goal of a RET inhibitor is to block this aberrant signaling.
RET Signaling Pathway
Caption: Aberrant RET signaling and point of inhibition.
Experimental Workflow for Inhibitor Development
Caption: Workflow for RET inhibitor development.
Part 1: Chemical Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
A common and effective strategy for the synthesis of diverse pyrrolo[2,3-d]pyrimidine-based RET inhibitors involves a modular approach, starting from a key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This allows for the introduction of various substituents at different positions of the scaffold to explore structure-activity relationships (SAR).
Protocol 1.1: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Key Intermediate)
This protocol outlines a common method for the preparation of the crucial starting material.[7][8]
Materials:
Ethyl 2-cyanoacetate
2-Bromo-1,1-dimethoxyethane
Formamidine acetate
Sodium ethoxide
Ethanol
Concentrated hydrochloric acid
Phosphorus oxychloride (POCl₃)
N,N-Dimethylaniline
Procedure:
Step A: Synthesis of ethyl 2-cyano-4,4-dimethoxybutanoate.
To a solution of sodium ethoxide in ethanol, add ethyl 2-cyanoacetate dropwise at 0-5 °C.
Stir the mixture for 30 minutes, then add 2-bromo-1,1-dimethoxyethane.
Allow the reaction to warm to room temperature and stir overnight.
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step B: Synthesis of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.
Dissolve the crude product from Step A and formamidine acetate in ethanol.
Add a solution of sodium ethoxide in ethanol and reflux the mixture for 6-8 hours.
Cool the reaction mixture and collect the precipitate by filtration. Wash with cold ethanol and dry to yield the pyrimidinol.
Step C: Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Suspend the pyrimidinol from Step B in aqueous hydrochloric acid.
Heat the mixture to reflux for 2-3 hours.
Cool the reaction and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.
Collect the solid by filtration, wash with water, and dry.
Step D: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Carefully add the pyrrolopyrimidinol from Step C to phosphorus oxychloride (POCl₃) containing a catalytic amount of N,N-dimethylaniline at 0 °C.
Heat the mixture to reflux for 2-4 hours.
Cool the reaction and carefully pour it onto crushed ice.
Neutralize with a base (e.g., ammonium hydroxide) and extract with an organic solvent (e.g., dichloromethane).
Dry the organic layer, filter, and concentrate to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Protocol 1.2: Diversification of the Pyrrolo[2,3-d]pyrimidine Scaffold
The 4-chloro intermediate is readily diversified through common cross-coupling reactions.
A. Suzuki-Miyaura Cross-Coupling for C4-Arylation/Heteroarylation [9][10]
This reaction is used to introduce aryl or heteroaryl groups at the C4 position.
Materials:
4-chloro-7H-pyrrolo[2,3-d]pyrimidine (or a protected version)
Aryl/heteroaryl boronic acid or boronic ester
Palladium catalyst (e.g., Pd(dppf)Cl₂)
Base (e.g., potassium carbonate)
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
In a reaction vessel, combine the 4-chloro-pyrrolo[2,3-d]pyrimidine, the boronic acid/ester (1.1-1.5 equivalents), the palladium catalyst (2-5 mol%), and the base (2-3 equivalents).
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
Add the degassed solvent system.
Heat the reaction mixture to 80-100 °C for 2-12 hours, monitoring the progress by TLC or LC-MS.
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography on silica gel.
B. Buchwald-Hartwig Amination for C4-Amination [10]
This reaction introduces a variety of amines at the C4 position.
Materials:
4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Primary or secondary amine
Palladium catalyst (e.g., Pd₂(dba)₃) and a ligand (e.g., Xantphos)
Base (e.g., cesium carbonate)
Solvent (e.g., 1,4-dioxane or toluene)
Procedure:
Combine the 4-chloro-pyrrolo[2,3-d]pyrimidine, the amine (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), the ligand (1-5 mol%), and the base (1.5-2.5 equivalents) in a reaction vessel.
De-gas the vessel and add the anhydrous, degassed solvent.
Heat the mixture to 90-110 °C for 4-24 hours until the starting material is consumed (monitor by TLC or LC-MS).
Cool the reaction, filter off the solids, and concentrate the filtrate.
Purify the residue by column chromatography.
C. Amide Coupling for Side Chain Elaboration [6][11]
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) coupling is a common method to form amide bonds, often used to append side chains to the pyrrolo[2,3-d]pyrimidine core that has been functionalized with a carboxylic acid.
Materials:
Pyrrolo[2,3-d]pyrimidine derivative with a carboxylic acid group
Amine
EDC hydrochloride
Hydroxybenzotriazole (HOBt) or Oxyma Pure
Base (e.g., N,N-diisopropylethylamine, DIPEA)
Solvent (e.g., dimethylformamide, DMF)
Procedure:
Dissolve the carboxylic acid-functionalized pyrrolo[2,3-d]pyrimidine in DMF.
Add EDC (1.2-1.5 equivalents), HOBt or Oxyma Pure (1.2-1.5 equivalents), and DIPEA (2-3 equivalents).
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
Stir at room temperature for 12-24 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, dilute with water and extract with an organic solvent.
Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate, and brine.
Dry, concentrate, and purify by column chromatography or preparative HPLC.
Protocol 1.3: Characterization of Synthesized Inhibitors
The identity and purity of the synthesized compounds must be confirmed.
Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of the final compounds and key intermediates.[1][12]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized molecules.[12]
Part 2: Biological Evaluation of RET Kinase Inhibitors
Once synthesized and characterized, the novel compounds must be evaluated for their biological activity.
Protocol 2.1: In Vitro RET Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
Recombinant human RET kinase
Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
This functional assay assesses the inhibitor's ability to block the migration of cancer cells, a key process in metastasis.[19][20]
Materials:
RET-driven cancer cell line
Culture plates (e.g., 12-well plates)
Pipette tip (e.g., p200) or a dedicated scratch tool
Microscope with a camera
Procedure:
Grow the cells to a confluent monolayer in a culture plate.
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
Gently wash the cells with media to remove detached cells.
Add fresh media containing the inhibitor compound at a non-toxic concentration (determined from viability assays) or a vehicle control (DMSO).
Image the scratch at time 0.
Incubate the plate at 37°C and acquire images of the same field at regular intervals (e.g., every 8-12 hours) until the scratch in the control well is nearly closed.
Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Conclusion and Future Directions
This guide provides a comprehensive framework for the synthesis and preclinical evaluation of novel pyrrolo[2,3-d]pyrimidine-based RET kinase inhibitors. By following these protocols, researchers can systematically design, create, and validate new chemical entities with the potential for therapeutic development. The modular nature of the synthesis allows for extensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties. Successful lead compounds identified through this workflow can then be advanced to more complex in vivo models of RET-driven cancers.
References
Investigation Of Synthesis Methods For Novel Pyrrolo[2,3-D]Pyrimidine Derivatives As Kinase Inhibitor Compounds. Metallurgical and Materials Engineering.
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]
Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines. Google Patents.
RET Kinase Inhibitors: Drug Class, Uses, Side Effects, Drug Names. RxList. Available at: [Link]
PROCESS FOR PREPARING 7H-PYRROLO [2,3-D]PYRIMIDINE COMPOUNDS. European Patent Office. Available at: [Link]
An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. ResearchGate. Available at: [Link]
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. Available at: [Link]
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]
Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. Available at: [Link]
RET signaling pathway and RET inhibitors in human cancer. Frontiers. Available at: [Link]
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders. PubMed Central. Available at: [Link]
In vitro kinase assay. Protocols.io. Available at: [Link]
Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as a Novel Class of Antimicrobial and Antiviral Agents. ResearchGate. Available at: [Link]
General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Available at: [Link]
Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. MDPI. Available at: [Link]
(PDF) Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. ResearchGate. Available at: [Link]
Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. Available at: [Link]
Application Note & Protocol: Strategic N-Methylation of Pyrrolo[2,3-d]pyrimidines for Drug Discovery
Introduction: The Significance of N-Methylation on a Privileged Scaffold The pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, is a "privileged scaffold" in medicinal chemistry. Its unique structure is central to n...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of N-Methylation on a Privileged Scaffold
The pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, is a "privileged scaffold" in medicinal chemistry. Its unique structure is central to numerous clinically significant therapeutics, particularly in oncology, where it serves as the foundation for potent kinase inhibitors.[1][2] Compounds like Tofacitinib (a JAK inhibitor) and other developmental drugs targeting kinases such as EGFR and CSF1R highlight the scaffold's versatility.[1][3]
Modification of this core is a key strategy in drug development, and N-methylation is a particularly powerful tool. The introduction of a methyl group to one of the nitrogen atoms can profoundly influence a molecule's pharmacological profile by:
Modulating Potency and Selectivity: A methyl group can alter the binding interactions with a target protein, sometimes enhancing potency or improving selectivity against off-target kinases.[3]
Improving Physicochemical Properties: N-methylation can impact solubility, lipophilicity, and metabolic stability, which are critical for optimizing a drug candidate's pharmacokinetic profile.
Blocking Metabolic Hotspots: An N-H bond can be a site for metabolic degradation. Methylating this position can block this pathway, increasing the compound's half-life.
This guide provides a detailed examination of the experimental strategies and step-by-step protocols for the regioselective N-methylation of the pyrrolo[2,3-d]pyrimidine scaffold, designed for researchers in medicinal chemistry and drug development.
Strategic & Mechanistic Considerations
The pyrrolo[2,3-d]pyrimidine scaffold presents two primary sites for N-alkylation: the pyrrole nitrogen (N7) and exocyclic amino groups, commonly found at the C4 position. The pyrrole N7-H is weakly acidic and generally the most nucleophilic site, making it the default position for methylation under basic conditions.
Achieving regioselective methylation, therefore, hinges on a clear strategy:
Direct N7-Methylation: If the goal is to methylate the pyrrole ring, a direct approach using a base and a methylating agent is effective.
Exocyclic Amine Methylation: To target a less reactive exocyclic amine, the more nucleophilic N7 position must first be masked with a suitable protecting group. Following methylation of the target amine, this group is selectively removed.
The choice of protecting group is critical. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice for the N7 position due to its stability under the basic conditions required for subsequent methylation steps and its selective removal under acidic or fluoride-mediated conditions.[4][5][6]
Methodology 1: Direct N7-Methylation of the Pyrrole Ring
This protocol is suitable for substrates where methylation is desired at the N7 position.
Causality & Rationale: The procedure relies on the deprotonation of the slightly acidic pyrrole N7-H using a strong, non-nucleophilic base like sodium hydride (NaH). This generates a potent nucleophilic anion that readily attacks the electrophilic methyl group of a methylating agent, such as methyl iodide (MeI), via an SN2 reaction. Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are used to solubilize the reactants and facilitate the reaction without interfering with the strong base.
Experimental Protocol: Direct N7-Methylation
Step 1: Reaction Setup
To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the pyrrolo[2,3-d]pyrimidine starting material (1.0 eq).
Dissolve the substrate in anhydrous DMF.
Cool the solution to 0 °C using an ice-water bath.
Step 2: Deprotonation
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution.
Caution: NaH reacts with moisture to produce flammable hydrogen gas.
Allow the mixture to stir at 0 °C for 30-60 minutes. The cessation of gas evolution indicates the formation of the sodium salt.
Step 3: Methylation
Slowly add methyl iodide (MeI, 1.5 eq) dropwise to the reaction mixture at 0 °C.
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).[7]
Step 4: Work-up and Purification
Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7]
Purify the crude residue by silica gel column chromatography to yield the pure N7-methylated product.[7][8]
Data Presentation: Typical Reaction Parameters
Parameter
Recommended Value
Rationale
Base
Sodium Hydride (NaH)
Strong, non-nucleophilic base ensures complete deprotonation.
Base Equivalents
1.1 - 1.5 eq
A slight excess drives the deprotonation to completion.
Methylating Agent
Methyl Iodide (MeI)
Highly reactive and efficient methyl source.
Agent Equivalents
1.2 - 2.0 eq
Excess ensures complete reaction of the generated anion.
Solvent
Anhydrous DMF or THF
Polar aprotic solvent stabilizes the anion and does not react with the base.
Temperature
0 °C to Room Temp.
Controls the initial exothermic deprotonation and allows for smooth reaction.
Typical Yield
70 - 95%
Dependent on substrate and purification efficiency.
Visualization: Direct N7-Methylation Workflow
Caption: Workflow for Direct N7-Methylation of Pyrrolo[2,3-d]pyrimidines.
Methodology 2: N-Methylation of Exocyclic Amines via a Protection-Deprotection Strategy
This multi-step protocol is essential for selectively methylating an exocyclic amine (e.g., at C4) without affecting the N7 position.
Causality & Rationale: This strategy hinges on orthogonal reactivity. The N7-H is first protected with an SEM group, which is stable to the strong base used in the subsequent methylation step. With N7 blocked, NaH can now deprotonate the less acidic exocyclic amine, allowing it to be methylated. The final step involves the selective removal of the SEM group under conditions that leave the newly installed N-methyl group intact. Fluoride-based reagents or a two-step acidic/basic hydrolysis are effective for SEM deprotection.[4][9]
Experimental Protocol: Multi-Step Synthesis
Part A: N7-Protection with SEM-Cl
Setup: Following the procedure in Methodology 1, dissolve the pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF and cool to 0 °C under an inert atmosphere.
Deprotonation: Add NaH (1.2 eq) and stir for 30-60 minutes.
Protection: Slowly add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.3 eq). Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
Isolation: Perform an aqueous work-up as described previously. Purify by column chromatography to isolate the N7-SEM protected intermediate.
Part B: N-Methylation of the Exocyclic Amine
Setup: Dissolve the N7-SEM protected intermediate (1.0 eq) in anhydrous DMF under an inert atmosphere and cool to 0 °C.
Deprotonation: Add NaH (1.2 eq) and stir for 1 hour at 0 °C.
Methylation: Add MeI (1.5 eq), warm to room temperature, and stir until TLC indicates completion (typically 2-5 hours).
Isolation: Perform an aqueous work-up and purify by column chromatography to obtain the fully substituted (N7-SEM, N-methyl) product.
Part C: N7-Deprotection (SEM Group Removal)
This protocol describes the acidic/basic hydrolysis method.[4]
Acidic Cleavage: Dissolve the protected compound (1.0 eq) in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 10-20 eq) and stir at room temperature for 2-6 hours. Monitor by TLC for the disappearance of the starting material.
Neutralization & Hydrolysis: Concentrate the mixture under reduced pressure to remove excess TFA and DCM. Re-dissolve the residue in methanol and add a base such as 1M sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) until the pH is ~10-12.
Finalization: Stir at room temperature for 1-2 hours to ensure complete hydrolysis of the intermediate.[4]
Isolation: Neutralize the solution with acid (e.g., 1M HCl), remove the methanol in vacuo, and extract the final product with an organic solvent. Wash, dry, and purify by column chromatography or recrystallization to yield the desired N-methylated pyrrolo[2,3-d]pyrimidine.
Data Presentation: Summary of Multi-Step Protocol Conditions
Caption: Workflow for Site-Selective N-Methylation of Exocyclic Amines.
Alternative & Green Chemistry Approaches
While effective, traditional methylating agents like MeI are toxic and volatile. For processes where environmental impact and safety are paramount, greener alternatives should be considered.
Dimethyl Carbonate (DMC): A non-toxic, environmentally benign methylating agent. Reactions with DMC often require higher temperatures and the use of an organocatalyst, such as N,N,N′,N′-tetramethylethylenediamine (TMEDA), to proceed efficiently.[10]
Biocatalysis: The use of engineered methyltransferase enzymes offers unparalleled regioselectivity under mild, aqueous conditions.[11] This cutting-edge method is ideal for complex molecules but requires specialized enzymes and expertise.
Product Characterization
Confirmation of a successful N-methylation and determination of the methyl group's position are crucial. The following techniques are standard:
NMR Spectroscopy:
¹H NMR: The appearance of a new singlet in the 3.0-4.0 ppm region is characteristic of an N-methyl group. The disappearance of the N-H proton signal (often a broad singlet >10 ppm for the pyrrole N7-H) is also indicative.
¹³C NMR: A new signal between 30-45 ppm corresponds to the N-methyl carbon.[7]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm that the molecular weight of the product has increased by 14.01565 Da (the mass of a CH₂ fragment, representing the net change from H to CH₃).
Thin-Layer Chromatography (TLC): Essential for monitoring the reaction's progress by comparing the Rf values of the starting material, intermediates, and the final product.[7]
Conclusion
The N-methylation of pyrrolo[2,3-d]pyrimidines is a fundamental tool in medicinal chemistry for the fine-tuning of drug candidates. The choice between a direct methylation of the N7 position and a more elaborate protection-methylation-deprotection strategy for exocyclic amines depends entirely on the synthetic goal. By understanding the underlying chemical principles—nucleophilicity, pKa, and orthogonal protecting group strategies—researchers can rationally design and execute these transformations with high efficiency and control, paving the way for the discovery of novel therapeutics.
References
A practical method for N-methylation of NH-containing heterocycles with dimethyl carbonate catalyzed by TMEDA. Taylor & Francis Online. [Link]
Process for the preparation of pyrrolo[2,3-d]pyrimidines.
Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Taylor & Francis Online. [Link]
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PubMed Central. [Link]
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. [Link]
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. National Institutes of Health (NIH). [Link]
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed. [Link]
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI. [Link]
Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. PubMed Central. [Link]
A method for the n-demethylation of n-methyl heterocycles.
Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. [Link]
Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed. [Link]
Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. ResearchGate. [Link]
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Scielo. [Link]
Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. PubMed Central. [Link]
Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Semantic Scholar. [Link]
SEM Protecting Group: SEM Protection & Deprotection Mechanism. Total Synthesis. [Link]
A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. ResearchGate. [Link]
Organic & Biomolecular Chemistry. Cardiff University ORCA. [Link]
Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. MDPI. [Link]
Method for the N-demethylation of N-methyl heterocycles.
AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. PubMed Central. [Link]
Application Notes & Protocols for Advanced Agrochemical Research
Audience: Researchers, scientists, and professionals in agrochemical discovery and development. Abstract: The imperative to enhance agricultural productivity amidst climate change, evolving pest resistance, and sustainab...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, scientists, and professionals in agrochemical discovery and development.
Abstract: The imperative to enhance agricultural productivity amidst climate change, evolving pest resistance, and sustainability demands has intensified the need for novel agrochemical solutions. This guide provides an in-depth exploration of the advanced methodologies and technologies that form the backbone of the modern agrochemical research and development pipeline. We will move beyond mere procedural lists to dissect the causality behind experimental choices, ensuring each protocol is presented as a self-validating system. From high-throughput screening for initial hit discovery to sophisticated mode of action elucidation, resistance management, and formulation science, this document serves as a detailed technical manual for scientists dedicated to creating the next generation of crop protection agents.
Chapter 1: High-Throughput Screening (HTS) for Novel Active Ingredient Discovery
The discovery of a new agrochemical active ingredient begins with the screening of vast chemical libraries to identify "hits"—compounds that exhibit a desired biological effect. High-throughput screening (HTS) utilizes automation and miniaturization to test hundreds of thousands of compounds rapidly and cost-effectively.[1]
The Dichotomy of Screening: Biochemical vs. Cell-Based Assays
The initial strategic decision in HTS is the choice of assay format. This choice is not arbitrary; it is dictated by the nature of the target and the desired information.
Biochemical Assays: These assays are performed in a cell-free system, using purified components like enzymes or receptors.[2] Their primary advantage is simplicity and the direct measurement of a compound's interaction with its target.[3] This reduces the complexity and potential for confounding factors found in a cellular environment. However, a major challenge is that they provide little information about a compound's activity in a native biological setting, such as its ability to cross cell membranes.[4]
Cell-Based Assays: These assays use living cells, providing a more biologically and physiologically relevant system that can mimic disease states and preserve critical signaling pathways.[5][6] They are indispensable for assessing a compound's effects on complex cellular processes like apoptosis or gene expression.[6] The trade-off is increased variability and complexity.[7] Immortalized cell lines, while reproducible, may overexpress target proteins to non-physiological levels, and primary cells, though more relevant, are inherently variable.[5]
High biological relevance, assesses multiple parameters simultaneously (permeability, efficacy, toxicity).[5][6]
More complex, higher variability, lower throughput, potential for off-target effects.[7]
Foundational Protocol: Establishing a Robust HTS Assay
A successful HTS campaign is built on a meticulously validated assay. The goal is to create a reliable system that can distinguish true "hits" from statistical noise.
Core Principle: The Z'-Factor
Before screening a single library compound, the quality of the assay must be statistically validated. The Z'-factor (Z-prime) is the universal metric for this purpose.[8] It quantifies the separation between the positive and negative control distributions, accounting for both the signal window and data variation.[9]
The formula is:
Z' = 1 - (3σ_pc + 3σ_nc) / |μ_pc - μ_nc|
Where:
μ_pc and σ_pc are the mean and standard deviation of the positive control.
μ_nc and σ_nc are the mean and standard deviation of the negative control.
Interpretation of Z'-Factor Values:
Z'-Factor
Assay Quality
Interpretation & Action
> 0.5
Excellent
An ideal separation between controls; the assay is robust and reliable for HTS.[9][10]
0 to 0.5
Acceptable
The assay is marginal; it may be used for screening, but hit confirmation will be critical. Optimization is recommended.[10]
< 0
Unacceptable
No separation between controls; the assay is unsuitable for HTS and requires significant redesign.[10]
While a Z' > 0.5 is a widely accepted industry standard, some complex cell-based or phenotypic screens may still yield valuable data with a lower Z', provided the hit confirmation process is sufficiently rigorous.[11]
Objective: To determine the Z'-factor for a novel fungal enzyme inhibitor assay.
Materials:
Purified fungal target enzyme.
Substrate (e.g., a fluorogenic peptide).
Assay buffer (optimized for pH, salt concentration).
Known potent inhibitor (Positive Control, PC).
DMSO (Negative Control, NC, vehicle).
384-well microplates.
Automated liquid handler and plate reader.
Methodology:
Plate Mapping: Designate half of a 96-well plate for the positive control and the other half for the negative control.
Reagent Preparation: Prepare solutions of the enzyme, substrate, positive control (at a concentration known to cause maximum inhibition, e.g., 100x IC50), and DMSO.
Dispensing (Automation is key):
To 48 wells, add 1 µL of the positive control inhibitor solution.
To the other 48 wells, add 1 µL of DMSO.
Add 50 µL of the enzyme solution to all 96 wells.
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
Initiate Reaction: Add 50 µL of the substrate solution to all 96 wells.
Signal Detection: Immediately place the plate in a fluorescence plate reader and measure the signal every 60 seconds for 30 minutes.
Data Analysis:
Calculate the reaction rate (slope of fluorescence vs. time) for each well.
Calculate the mean (μ) and standard deviation (σ) for the 48 positive control rates and the 48 negative control rates.
Apply the Z'-factor formula.
Self-Validation: An acceptable result is a Z'-factor ≥ 0.5. If the value is lower, troubleshoot by assessing reagent stability, pipetting accuracy, incubation times, and signal detection settings before proceeding to the full screen.
Chapter 2: From 'Hit' to 'How': Target Deconvolution and Mode of Action (MoA) Elucidation
Identifying a "hit" in a primary screen is only the first step. The critical next phase is to understand how and where the compound acts. This involves identifying its specific molecular target(s) and elucidating its Mode of Action (MoA)—the precise biochemical or physiological disruption it causes.[12][13]
Chemical Proteomics: Fishing for Targets
For novel compounds discovered through phenotypic screening, the molecular target is often unknown. Chemical proteomics provides a powerful, unbiased approach to "fish" for these targets directly within the complex proteome of the target organism.[14] The core principle involves using the bioactive compound, or a close analog, as a "bait" to capture its binding partners.[15]
This process generally involves two key steps:
Chemical Probe Synthesis: The active compound is modified with a reactive group (for covalent bonding) or a reporter tag (like biotin) to create a probe. This requires careful chemical synthesis to ensure the probe retains the biological activity of the original molecule.[14]
Target Fishing and Identification: The probe is incubated with a cell lysate or even live cells. The probe-protein complexes are then enriched (e.g., using streptavidin beads for biotin tags) and separated from non-binding proteins. The captured proteins are subsequently identified using high-resolution mass spectrometry.[12][14]
Workflow for Chemoproteomic Target Identification.
Genetic Validation of Putative Targets: The CRISPR/Cas9 Revolution
Once putative targets are identified, they must be validated. The most definitive way to confirm a protein's role is to demonstrate that its genetic removal or modification replicates the agrochemical's effect. The CRISPR/Cas9 system has revolutionized this process by enabling precise and efficient targeted mutagenesis in a wide range of organisms, including plants and fungi.[16][17]
For example, to validate a putative new fungicide target in a pathogenic fungus:
A guide RNA (gRNA) is designed to be complementary to the DNA sequence of the target gene.
The gRNA and the Cas9 nuclease are introduced into the fungal cells.
The Cas9 enzyme creates a double-strand break at the target site.
The cell's natural repair mechanisms often introduce mutations (insertions/deletions) that "knock out" the gene.
The resulting mutant fungus is then tested for its sensitivity to the compound. If the knockout mutant shows resistance to the compound compared to the wild-type, it provides strong evidence that the disrupted gene is indeed the target.
This approach was successfully used to validate the SlMlo1 gene as a key susceptibility factor for powdery mildew in tomato plants.[16] CRISPR/Cas9 was used to create knockout mutants of SlMlo1, which then showed significant resistance to the fungal pathogen Oidium neolycopersici.[16]
Protocol: CRISPR/Cas9-Mediated Target Gene Knockout in a Fungal Pathogen
Objective: To validate a putative fungicide target gene (e.g., TargetX) in Fusarium graminearum.
Materials:
Wild-type F. graminearum strain.
Plasmid vector containing the Cas9 gene and a selectable marker (e.g., hygromycin resistance).[18]
gRNA Design & Plasmid Construction: Design two or more gRNAs targeting exons of TargetX using online tools (e.g., CHOPCHOP). Clone the gRNA expression cassette into the Cas9-containing plasmid.
Fungal Protoplast Preparation: Grow F. graminearum mycelia in liquid culture. Harvest and treat with protoplasting enzymes to digest the cell walls, releasing protoplasts.
Transformation: Incubate the protoplasts with the CRISPR/Cas9 plasmid and transformation reagents to facilitate DNA uptake.
Selection & Regeneration: Plate the transformed protoplasts on regeneration medium containing the selective agent (hygromycin). Only fungi that have successfully incorporated the plasmid will grow.
Mutant Screening: Isolate individual fungal colonies. Extract genomic DNA and use PCR and Sanger sequencing to screen for mutations (indels) at the TargetX locus.
Phenotypic Analysis (The Validation Step):
Grow the confirmed targetX knockout mutants and the wild-type strain on agar plates.
Place a filter disk containing the test fungicide at the center of each plate.
Measure the zone of growth inhibition after several days. A significantly smaller inhibition zone in the knockout mutant compared to the wild-type validates TargetX as the target.
Chapter 3: Addressing the Inevitable: Agrochemical Resistance
The evolution of resistance is a major threat to the long-term efficacy of agrochemicals.[13] Proactive research into resistance mechanisms is not just an academic exercise; it's a critical component of product stewardship and lifecycle management.[19]
Major Mechanisms of Resistance
Resistance typically evolves through one of a few primary mechanisms:
Target-Site Modification: Mutations in the target protein prevent the agrochemical from binding effectively. This is a common mechanism for herbicides and fungicides.[20]
Metabolic Resistance: The pest organism evolves enhanced metabolic pathways to detoxify the agrochemical before it can reach its target site. This often involves the upregulation of enzyme families like cytochrome P450s or glutathione S-transferases.[19]
Reduced Penetration/Uptake: Changes in the pest's cuticle or cell membranes reduce the rate at which the chemical is absorbed.[21]
Behavioral Avoidance: Mobile pests may evolve behaviors that reduce their contact with the treated surfaces.[22]
Core Mechanisms of Agrochemical Resistance.
Metabolomics for Uncovering Resistance Pathways
When resistance is not due to a simple target-site mutation, identifying the cause can be complex. Metabolomics, the large-scale study of small molecules (metabolites) within a biological system, offers a powerful lens to view these changes.[23] By comparing the metabolic profiles of resistant and susceptible populations, researchers can identify biochemical pathways that are altered, often pointing directly to the mechanism of resistance.[24]
For instance, if a resistant insect population shows a significant increase in conjugated metabolites of a specific insecticide compared to a susceptible population, it strongly suggests that metabolic degradation is the resistance mechanism. This technique can provide crucial insights into the specific enzymes and pathways involved.[24]
Protocol: Untargeted Metabolomics to Differentiate Resistant and Susceptible Weeds
Objective: To identify metabolic differences between a glyphosate-resistant and a glyphosate-susceptible population of Amaranthus palmeri (Palmer amaranth).
Materials:
Confirmed resistant and susceptible A. palmeri biotypes.
Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) system.[25]
Experimental Design: Grow 10-15 biological replicates of both resistant and susceptible plants under controlled conditions. Treat half of each group with a sub-lethal dose of glyphosate and leave the other half as untreated controls.
Sample Collection: At a set time point post-treatment (e.g., 48 hours), flash-freeze leaf tissue samples in liquid nitrogen to quench metabolic activity.
Metabolite Extraction: Homogenize the frozen tissue and extract metabolites using a cold solvent mixture. Centrifuge to pellet debris and collect the supernatant.
LC-HRMS Analysis: Inject the extracts onto the LC-HRMS system. The liquid chromatography separates the metabolites over time, and the mass spectrometer provides highly accurate mass-to-charge ratio data for each compound.
Data Processing: Use specialized software to align peaks across all samples, normalize the data, and perform statistical analysis (e.g., Principal Component Analysis (PCA) and volcano plots) to identify metabolites that are significantly different between the groups.
Pathway Analysis: Input the significantly altered metabolites into pathway analysis software (e.g., MetaboAnalyst) to identify the metabolic pathways that are most impacted, potentially revealing the detoxification or compensatory mechanisms conferring resistance.
Chapter 4: Enhancing Performance and Safety through Formulation Science
An active ingredient, no matter how potent, is ineffective if it cannot be delivered to the target organism in a stable, bioavailable, and safe manner. Formulation science addresses this critical link between discovery and application.[26] Modern formulation research focuses on creating "smart" delivery systems that enhance efficacy, improve user safety, and minimize environmental impact.[27]
Key Innovations in Agrochemical Formulation
Nanoencapsulation: Active ingredients are encapsulated within nanoscale particles. This can protect the AI from premature degradation, provide controlled or triggered release, and improve its solubility and uptake.[26]
Suspension Concentrates (SC) and Oil Dispersions (OD): These are advanced liquid formulations that allow water-insoluble solid or liquid AIs to be delivered in a stable, easy-to-use liquid form, often with built-in adjuvants.
Multi-Active Co-formulations: Combining multiple active ingredients with different modes of action into a single product is a key strategy for resistance management.[27] This presents significant chemical challenges in ensuring the stability and compatibility of all components.
Adjuvants: These are additives that enhance the performance of the agrochemical, for example by improving spray droplet retention on leaves (stickers), increasing penetration through the cuticle (penetrants), or conditioning the spray water.[28]
Protocol: Assessing the Stability of a New Suspension Concentrate (SC) Formulation
Objective: To evaluate the physical stability of a newly developed SC formulation under accelerated storage conditions.
Materials:
SC formulation sample.
Controlled temperature ovens (e.g., set to 54°C for accelerated aging).
Particle size analyzer (e.g., laser diffraction).
Viscometer.
Microscope.
Graduated cylinders.
Methodology:
Initial Characterization (Time 0):
Measure the particle size distribution of the suspended AI particles.
Measure the viscosity of the formulation.
Perform a suspensibility test: Dilute the formulation in standardized hard water in a graduated cylinder, invert 30 times, and let it stand for 30 minutes. Measure the amount of sediment.
Examine a sample under a microscope to check for crystal growth.
Accelerated Storage: Place a sealed sample of the formulation in an oven at 54°C. This is a standard method to simulate approximately two years of storage at room temperature in just 14 days.
Post-Storage Analysis (Time 14 days):
Remove the sample from the oven and allow it to return to room temperature.
Repeat all the characterization tests performed at Time 0 (particle size, viscosity, suspensibility, microscopy).
Evaluation Criteria: A stable formulation will show minimal changes between the initial and post-storage measurements. Key failure indicators include:
Significant increase in mean particle size (indicating agglomeration or crystal growth).
A dramatic change in viscosity (thickening or thinning).
Poor suspensibility (a large amount of sediment forms).
Visible crystal growth under the microscope.
By adhering to these rigorous, multi-faceted protocols, agrochemical researchers can systematically advance from initial discovery to the development of effective, safe, and sustainable crop protection solutions.
References
HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. (2020). YouTube. Retrieved from [Link]
Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification. (2020). PubMed Central. Retrieved from [Link]
Application of Chemical Proteomics Methods in the Identification of Natural Drug Targets: A Review of Probe Synthesis, Target Capture, and Protein Identification Techniques. (2026). Oreate AI Blog. Retrieved from [Link]
Z' Does Not Need to Be > 0.5. (2020). National Institutes of Health. Retrieved from [Link]
On HTS: Z-factor. (2023). On HTS. Retrieved from [Link]
Chemoproteomic profiling: from target discovery to target engagement – 16 March 2021. (2021). Target 2035. Retrieved from [Link]
Chemoproteomics, A Broad Avenue to Target Deconvolution. (2023). National Institutes of Health. Retrieved from [Link]
Plant and Fungal Genome Editing to Enhance Plant Disease Resistance Using the CRISPR/Cas9 System. (2021). Frontiers. Retrieved from [Link]
Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. (n.d.). MDPI. Retrieved from [Link]
The Z prime value (Z´). (2025). BMG LABTECH. Retrieved from [Link]
High-throughput screening as a tool for agrochemical discovery: automated synthesis, compound input, assay design and process management. (n.d.). Sci-Hub. Retrieved from [Link]
Z-factor. (n.d.). Wikipedia. Retrieved from [Link]
The Progress towards Novel Herbicide Modes of Action and Targeted Herbicide Development. (2022). MDPI. Retrieved from [Link]
Unlocking Fungal Potential: The CRISPR-Cas System as a Strategy for Secondary Metabolite Discovery. (n.d.). National Institutes of Health. Retrieved from [Link]
Cell Based Assays in Drug Development: Comprehensive Overview. (2021). Prolytix. Retrieved from [Link]
An Exploratory Study of the Metabolite Profiling from Pesticides Exposed Workers. (n.d.). PubMed Central. Retrieved from [Link]
(PDF) Breakthroughs in Agrochemical Formulations: Enhancing Efficacy and Environmental Compatibility. (2024). ResearchGate. Retrieved from [Link]
Guidelines on Prevention and Management of Pesticide Resistance. (n.d.). FAO Knowledge Repository. Retrieved from [Link]
A Comprehensive Guide to Pesticide Residue Analysis. (n.d.). SCION Instruments. Retrieved from [Link]
High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025). Medium. Retrieved from [Link]
How to Choose the Right Biochemical Assay for Drug Discovery. (2025). BellBrook Labs. Retrieved from [Link]
Pesticide Formulations and Delivery Systems: The Continued Evolution of Agrochemicals, 24th Volume. (n.d.). ASTM International. Retrieved from [Link]
Managing Pesticide Resistance. (n.d.). Washington State University Tree Fruit. Retrieved from [Link]
The Progress towards Novel Herbicide Modes of Action and Targeted Herbicide Development. (2025). ResearchGate. Retrieved from [Link]
Analytical methods for Pesticide residue analysis. (n.d.). ALS Life Sciences Europe. Retrieved from [Link]
Potency of CRISPR-Cas Antifungals Is Enhanced by Cotargeting DNA Repair and Growth Regulatory Machinery at the Genetic Level. (n.d.). ACS Infectious Diseases. Retrieved from [Link]
High Throughput Screening in Agrochemical Research. (n.d.). PubMed. Retrieved from [Link]
Mode of action of pesticides and the novel trends – A critical review. (n.d.). Semantic Scholar. Retrieved from [Link]
Development of Analytical Methods to Analyze Pesticide Residues. (2023). MDPI. Retrieved from [Link]
Your guide to ag chemical resistance mechanisms in laymans terms. (2019). GRDC's Groundcover. Retrieved from [Link]
Solving Agrochemical Formulation Challenges: New Technologies for Crop Protection Companies. (2025). Inside Battelle Blog. Retrieved from [Link]
Pesticide Formulations and Delivery Systems: The Continued Evolution of Agrochemicals, 24th Volume. (n.d.). ResearchGate. Retrieved from [Link]
What Are The Common Analytical Methods For Pesticide Residue Testing? Optimize Your Food Safety With Gc-Ms And Lc-Ms. (n.d.). Kintek Detection. Retrieved from [Link]
Prenatal Organophosphate Pesticide Exposure and Targeted Maternal Pregnancy Metabolomic Profiles in the NYU CHES Cohort. (2025). ACS Publications. Retrieved from [Link]
Insights into insecticide-resistance mechanisms in invasive species: Challenges and control strategies. (n.d.). PubMed Central. Retrieved from [Link]
Molecular Design of Novel Herbicide and Insecticide Seed Compounds with Machine Learning. (2024). ACS Publications. Retrieved from [Link]
Biochemical assays in drug discovery and development. (2025). Celtarys Research. Retrieved from [Link]
Insecticide Resistance in Agricultural Pests: Mechanisms, Case Studies, and Future Directions. (2025). ResearchGate. Retrieved from [Link]
Cell-based assays on the rise. (2022). BMG LABTECH. Retrieved from [Link]
Plant and Fungal Genome Editing to Enhance Plant Disease Resistance Using the CRISPR/Cas9 System. (2021). PubMed Central. Retrieved from [Link]
Metabolomics and pesticides: systematic literature review using graph theory for analysis of references. (n.d.). SciELO Colombia. Retrieved from [Link]
iFormulate Revisited: The Changing Face of Agrochemical Formulation. (2024). YouTube. Retrieved from [Link]
Modern Approaches for the Development of New Herbicides Based on Natural Compounds. (n.d.). MDPI. Retrieved from [Link]
CRISPR Genome Editing of Fungal Pathogen |Protocol Preview. (2023). YouTube. Retrieved from [Link]
Investigating the relationship between non-occupational pesticide exposure and metabolomic biomarkers. (n.d.). Frontiers. Retrieved from [Link]
High Throughput Screening Assays for Drug Discovery. (2025). BellBrook Labs. Retrieved from [Link]
What is High-Throughput Screening in Drug Discovery. (2024). Aragen Life Sciences. Retrieved from [Link]
Technical Support Center: Synthesis of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support center for the synthesis of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the i...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve reaction yields, and troubleshoot common experimental challenges. As a key intermediate in the development of targeted therapies, particularly kinase inhibitors, mastering the synthesis of this molecule is crucial for advancing pharmaceutical research.[1][2] This document provides in-depth technical guidance in a user-friendly question-and-answer format, grounded in established scientific principles and practical laboratory experience.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, providing potential causes and actionable solutions.
Issue 1: Low Yield During N-Methylation of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine
Question: I am experiencing a low yield during the N-methylation of the 2-chloro-7H-pyrrolo[2,3-d]pyrimidine starting material. What are the potential causes and how can I optimize this step?
Answer:
Low yields in the N-methylation of the pyrrolo[2,3-d]pyrimidine core are often attributed to several factors, including the choice of base, methylating agent, and reaction conditions. The pyrrole nitrogen is part of an electron-rich aromatic system, but its nucleophilicity can be influenced by the pyrimidine ring.
Potential Causes and Solutions:
Insufficient Deprotonation: The acidity of the N-H proton on the pyrrole ring requires a sufficiently strong base for complete deprotonation, forming the nucleophilic anion.
Recommendation: If you are using a weaker base like potassium carbonate (K₂CO₃), consider switching to a stronger base such as sodium hydride (NaH). NaH is a non-nucleophilic, strong base that irreversibly deprotonates the pyrrole nitrogen, driving the reaction towards completion. Ensure the reaction is performed under anhydrous conditions, as NaH reacts violently with water.
Choice of Methylating Agent: The reactivity of the methylating agent is crucial.
Recommendation: While methyl iodide (MeI) is a common and reactive methylating agent, dimethyl sulfate ((CH₃)₂SO₄) can also be effective. If you are observing side reactions with MeI, such as undesired alkylation at other positions, switching to a different methylating agent might be beneficial.
Reaction Temperature: The temperature can significantly impact the reaction rate and the stability of the reactants and products.
Recommendation: The N-methylation is typically performed at low temperatures (e.g., 0 °C) to control the reaction's exothermicity and minimize side reactions. After the addition of the methylating agent, the reaction mixture can be allowed to slowly warm to room temperature to ensure completion.
Solvent Choice: The solvent must be inert to the reaction conditions and capable of dissolving the reactants.
Recommendation: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are excellent choices for this reaction as they solvate the cation of the base and do not interfere with the nucleophilic attack.
Experimental Protocol: Optimized N-Methylation
To a solution of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) portion-wise.
Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.
Slowly add methyl iodide (1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
Quench the reaction by carefully adding ice-cold water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Issue 2: Poor Regioselectivity and Low Yield During Bromination
Question: My bromination of 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is resulting in a low yield of the desired 5-bromo product, along with the formation of other brominated species and unreacted starting material. How can I improve the regioselectivity and yield?
Answer:
The pyrrole ring in the pyrrolo[2,3-d]pyrimidine system is electron-rich and susceptible to electrophilic substitution. The C5 position is generally the most activated position for electrophilic attack. However, controlling the regioselectivity and preventing over-bromination can be challenging.
Potential Causes and Solutions:
Choice of Brominating Agent: The reactivity of the brominating agent plays a critical role in selectivity.
Recommendation: N-Bromosuccinimide (NBS) is a preferred reagent for the selective bromination of electron-rich heterocycles as it provides a low concentration of bromine in situ, which helps to avoid over-bromination.[3][4] Using molecular bromine (Br₂) can lead to the formation of di-brominated and other side products due to its high reactivity.
Reaction Conditions: Temperature and solvent can influence the outcome of the bromination.
Recommendation: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to enhance selectivity. Dichloromethane (DCM) or chloroform (CHCl₃) are suitable solvents for this reaction. The use of DMF as a solvent can sometimes lead to higher levels of para-selectivity in aromatic brominations.[3]
Stoichiometry of the Brominating Agent: Using an excess of the brominating agent will inevitably lead to the formation of poly-brominated products.
Recommendation: Use a slight excess (1.05-1.1 equivalents) of NBS to ensure complete conversion of the starting material while minimizing the risk of di-bromination. The reaction should be carefully monitored by TLC or LC-MS.
Presence of Water: The presence of moisture can lead to side reactions.[3]
Recommendation: Ensure that the reaction is carried out under anhydrous conditions. Use dry solvents and glassware.
Experimental Protocol: Selective Bromination with NBS
Dissolve 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine in anhydrous DCM or CHCl₃ in a flask protected from light.
Cool the solution to 0 °C in an ice bath.
Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the cooled solution while stirring.
Allow the reaction mixture to stir at 0 °C and then slowly warm to room temperature. Monitor the progress of the reaction by TLC.
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any unreacted bromine.
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure to obtain the crude product.
Purify the product by recrystallization or column chromatography.
Issue 3: Difficulty in Purifying the Final Product
Question: I am struggling to purify the final product, 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. What are the recommended purification techniques?
Answer:
Purification of halogenated heterocyclic compounds can sometimes be challenging due to their crystallinity and solubility properties.
Potential Purification Strategies:
Recrystallization: This is often the most effective method for purifying solid organic compounds.
Recommendation: Experiment with different solvent systems to find one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of polar and non-polar solvents, such as ethanol/water or ethyl acetate/hexanes, can be effective.
Column Chromatography: If recrystallization is not effective or if the impurities have similar solubility profiles, column chromatography is a reliable alternative.
Recommendation: Use a silica gel column with a gradient elution system. Start with a non-polar solvent like hexanes and gradually increase the polarity by adding a more polar solvent like ethyl acetate. This will allow for the separation of the desired product from any unreacted starting materials or byproducts.
Washing: A simple wash can sometimes remove certain impurities.
Recommendation: Washing the crude product with a solvent in which the impurities are soluble but the product is not can be a quick and effective purification step. For example, washing with cold diethyl ether can remove non-polar impurities.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine?
A1: The synthesis typically involves a multi-step process. A common route starts with the construction of the 2-chloro-7H-pyrrolo[2,3-d]pyrimidine core. This is followed by N-methylation at the 7-position of the pyrrole ring, and finally, regioselective bromination at the 5-position.
Q2: How can I monitor the progress of the reactions?
A2: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of both the methylation and bromination reactions. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material, product, and any byproducts. Staining with a UV lamp and/or an appropriate chemical stain (e.g., potassium permanganate) can help visualize the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several safety precautions are essential:
Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere and in an anhydrous environment.
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Halogenated Solvents: Dichloromethane and chloroform are toxic and should be handled in a fume hood.
General Precautions: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when working in the laboratory.
Visualizations
Synthetic Pathway
Caption: Synthetic route to the target molecule.
Troubleshooting Workflow for Bromination
Caption: Decision tree for troubleshooting bromination.
Technical Support Center: Purification of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support guide for the purification of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. This resource is designed for researchers, scientists, and professionals in drug development who are w...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this key intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you navigate the challenges of purifying this halogenated heterocyclic compound.
Understanding the Molecule: Key Physicochemical Properties
5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound with a molecular weight of 246.49 g/mol .[1] Its structure, featuring a pyrrolopyrimidine core with bromo and chloro substituents, makes it a valuable intermediate in the synthesis of kinase inhibitors and other therapeutic agents.[1] The presence of nitrogen atoms in the bicyclic system can lead to interactions with acidic surfaces, such as silica gel, which is a critical consideration during chromatographic purification.
Visualizing the Purification Workflow
To select the most appropriate purification strategy, it's essential to have a clear decision-making process. The following workflow diagram illustrates a logical approach to purifying 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, starting from the crude reaction mixture.
Caption: A decision tree for selecting the optimal purification method for 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Troubleshooting Guide
This section addresses common issues encountered during the purification of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Issue 1: The purified product is a yellow or off-white solid, not the expected white solid.
Potential Cause: This discoloration often indicates the presence of minor, highly conjugated impurities or degradation products. Halogenated heterocycles can sometimes be sensitive to air and light, leading to the formation of colored species.[2] Another possibility is the presence of residual metal catalysts from preceding synthetic steps.
Troubleshooting Steps:
Charcoal Treatment: Dissolve the discolored solid in a suitable hot solvent (e.g., ethyl acetate or dichloromethane). Add a small amount of activated charcoal (approximately 1-2% w/w) and heat the suspension gently for 10-15 minutes. Filter the hot solution through a pad of celite to remove the charcoal. Allow the filtrate to cool and crystallize.
Re-purification: If charcoal treatment is ineffective, a second purification by flash column chromatography may be necessary. Use a slightly less polar solvent system to ensure good separation from the colored impurities, which are often more polar.
Inert Atmosphere: During purification and storage, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Issue 2: During column chromatography, the compound streaks or elutes as a broad band, leading to poor separation.
Potential Cause: The basic nitrogen atoms in the pyrrolopyrimidine ring can interact strongly with the acidic silanol groups on the surface of silica gel, causing streaking. This is a common issue with nitrogen-containing heterocyclic compounds.[3]
Troubleshooting Steps:
Solvent System Modification: Add a small amount of a basic modifier to your eluent. Triethylamine (0.1-1%) or a few drops of ammonium hydroxide in the polar solvent component (e.g., methanol) can neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.[3]
Alternative Stationary Phase: If streaking persists, consider using a different stationary phase. Neutral or basic alumina can be a good alternative to silica gel for purifying basic compounds.[3] Reversed-phase chromatography (C18 silica) is another option, particularly if the impurities have significantly different polarities.
Issue 3: The compound "oils out" during recrystallization instead of forming crystals.
Potential Cause: This typically happens when the solution is too concentrated (supersaturated) or is cooled too quickly. The presence of impurities can also inhibit crystal formation.[3]
Troubleshooting Steps:
Slow Cooling: Re-heat the solution to dissolve the oil. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Avoid rapid cooling in a dry ice bath.
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]
Seeding: If you have a small amount of pure, crystalline material, add a tiny seed crystal to the cooled, supersaturated solution to induce crystallization.[3]
Solvent System Adjustment: If the above methods fail, the solvent system may not be optimal. Try a different solvent or a mixture of solvents. A good recrystallization solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine on a large scale?
For large-scale purification, recrystallization is often the most practical and economical method, provided the initial purity is relatively high (>90%). If chromatographic purification is necessary, flash column chromatography is scalable. For industrial-scale production, methods that lead to direct precipitation of a high-purity product from the reaction mixture are highly desirable as they minimize waste and processing steps.[4]
Q2: What are the most likely impurities I might encounter?
While specific impurities depend on the synthetic route, common process-related impurities in the synthesis of similar heterocyclic compounds can include:
Starting materials that were not fully consumed.
By-products from side reactions, such as over-bromination or hydrolysis of the chloro group.
Isomers formed during the synthesis.
Residual solvents from the reaction or workup.
Identifying and controlling these impurities is crucial for the quality of the final compound.[5]
Q3: How can I monitor the purity of my fractions during column chromatography?
Thin-layer chromatography (TLC) is the most common and efficient method for monitoring fractions. Use the same solvent system for TLC as for the column. Spot a small amount of each fraction on a TLC plate, elute, and visualize the spots under UV light. Combine the fractions that contain the pure product. For more quantitative analysis, HPLC can be used to check the purity of combined fractions.[6]
Q4: What is a typical solvent system for column chromatography of this compound?
Based on literature for similar pyrrolo[2,3-d]pyrimidine derivatives, a good starting point for a solvent system for silica gel column chromatography would be a mixture of a non-polar solvent like petroleum ether (or hexanes) and a moderately polar solvent like ethyl acetate.[7][8] A gradient elution, starting with a low concentration of ethyl acetate and gradually increasing it, is often effective. For more polar compounds, a system of dichloromethane and methanol might be more suitable.[9]
Purification Method
Typical Solvent System/Conditions
Expected Purity
Recrystallization
Ethyl acetate/Hexanes, Ethanol/Water
>98%
Column Chromatography
Petroleum Ether/Ethyl Acetate (e.g., 10:1 to 3:1 gradient)
Protocol 1: Purification by Silica Gel Flash Column Chromatography
This protocol is a general guideline and may need to be optimized based on the specific impurity profile of your crude material.
Slurry Preparation: Dissolve the crude 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it under reduced pressure to obtain a dry, free-flowing powder. This dry-loading method generally results in better separation than loading the sample as a solution.
Column Packing: Prepare a glass column with silica gel (230-400 mesh) packed in the initial, least polar eluent (e.g., 10:1 petroleum ether/ethyl acetate). Ensure the silica bed is well-compacted and free of air bubbles.
Loading: Carefully add the silica-adsorbed sample to the top of the packed column. Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
Elution: Begin eluting the column with the initial solvent system. Collect fractions and monitor them by TLC. Gradually increase the polarity of the eluent (e.g., to 5:1, then 3:1 petroleum ether/ethyl acetate) to elute the product.
Fraction Pooling and Concentration: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent under reduced pressure to obtain the purified 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine as a solid.
Protocol 2: Purification by Recrystallization
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can also be used.
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent (or the "good" solvent of a pair) dropwise while heating and stirring until the solid just dissolves.
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If using a solvent pair, add the "bad" solvent dropwise to the hot solution until it becomes slightly cloudy, then add a few drops of the "good" solvent to redissolve the precipitate. Then, allow it to cool slowly.
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under vacuum to remove any residual solvent.
References
CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google P
Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction - Taylor & Francis. (URL: [Link])
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (URL: not available)
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - ACS Publications. (URL: [Link])
Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (URL: [Link])
PROCESS FOR PREPARING 7H-PYRROLO [2,3-D]PYRIMIDINE COMPOUNDS - European Patent Office. (URL: [Link])
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC - PubMed Central. (URL: [Link])
Recent Progress in Organic Inhibitors for Anticorrosion in Complex Acid Environments. (URL: not available)
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC - NIH. (URL: [Link])
Technical Support Center: Optimization of Reaction Conditions for Pyrrolo[2,3-d]pyrimidine Derivatives
Welcome to the technical support center for the synthesis and optimization of pyrrolo[2,3-d]pyrimidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are workin...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis and optimization of pyrrolo[2,3-d]pyrimidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are a core scaffold in numerous kinase inhibitors and other therapeutic agents.[1][2][3] Their synthesis, while well-established, can present challenges that require careful optimization of reaction conditions.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is based on established literature and practical laboratory experience, aiming to provide not just solutions, but also a deeper understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs)
Here we address some of the common initial hurdles faced during the synthesis of pyrrolo[2,3-d]pyrimidine derivatives.
Q1: I am planning a synthesis of a pyrrolo[2,3-d]pyrimidine derivative. What are the most common starting points and key synthetic strategies?
A1: The synthetic approach to pyrrolo[2,3-d]pyrimidines can be broadly categorized into two strategies: construction of the bicyclic core or functionalization of a pre-existing core.
Construction of the Pyrrolo[2,3-d]pyrimidine Core: This often involves the cyclization of appropriately substituted pyrimidine precursors. A common method is the reaction of a 6-aminopyrimidine derivative with a three-carbon synthon. For instance, a one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives can provide polyfunctionalized pyrrolo[2,3-d]pyrimidines in high yields.[4] Another approach involves the cascade annulation of 6-amino-1,3-dimethyluracil with aurones, promoted by I2/DMSO, which proceeds through a Michael addition, iodination, intramolecular nucleophilic substitution, and spiro ring opening.[5][6]
Functionalization of a Pre-existing Core: This is a more common strategy when the pyrrolo[2,3-d]pyrimidine core is commercially available or easily synthesized. Key reactions for functionalization include:
Suzuki-Miyaura Cross-Coupling: To introduce aryl or heteroaryl groups, typically at the C4 or C6 positions.[3][7]
Buchwald-Hartwig Amination: For the introduction of amine substituents, which is crucial for many kinase inhibitors.[8][9]
Nucleophilic Aromatic Substitution (SNAr): The chloro groups on a chloropyrrolo[2,3-d]pyrimidine are susceptible to displacement by various nucleophiles.[3]
The choice of strategy depends on the desired substitution pattern and the availability of starting materials.
Q2: My starting materials are poorly soluble in common organic solvents. How can I improve my reaction setup?
A2: Poor solubility of starting materials is a frequent challenge, especially with planar heterocyclic systems.[10] Here are several strategies to address this:
Solvent Screening: Don't limit yourself to common solvents like THF or toluene. Consider more polar aprotic solvents like DMF, DMAc, or DMSO. For some Suzuki couplings, a mixture of solvents, such as acetonitrile/water, can be effective.[10] Chlorinated solvents like chlorobenzene or 1,2-dichlorobenzene can sometimes dissolve anthracene-like derivatives.[10]
Temperature: Increasing the reaction temperature will generally increase the solubility of your reactants. Microwave-assisted synthesis can be particularly effective in this regard, as it allows for rapid heating to high temperatures.[11]
Phase-Transfer Catalysis: For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) can facilitate the reaction between insoluble reactants.[4]
Surfactant-Mediated Catalysis: In aqueous media, the use of surfactants can create micelles that encapsulate the organic reactants, effectively increasing their local concentration and facilitating the reaction.
Q3: I am seeing a significant amount of dehalogenation as a side product in my Suzuki coupling reaction. What can I do to minimize this?
A3: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It can arise from several pathways, including protonolysis of the organopalladium intermediate. Here's how to troubleshoot:
Choice of Base: The base plays a crucial role. If you are using a strong base like NaOH or KOH, consider switching to a milder base such as K2CO3, Cs2CO3, or K3PO4. The presence of water can also contribute to dehalogenation, so using anhydrous conditions and a non-hydroxide base can be beneficial.
Palladium Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. Bulky, electron-rich phosphine ligands, such as those developed by the Buchwald group, can promote the desired reductive elimination step over side reactions.[10] Consider using pre-catalysts like PdCl2(dppf) or more advanced catalyst systems.
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of dehalogenation relative to the desired coupling reaction.
Troubleshooting Guides
This section provides a more detailed, problem-oriented approach to common challenges encountered during the synthesis of pyrrolo[2,3-d]pyrimidine derivatives.
Guide 1: Poor Yields in Suzuki-Miyaura Cross-Coupling
Problem: My Suzuki-Miyaura cross-coupling reaction to introduce an aryl group onto the pyrrolo[2,3-d]pyrimidine core is giving low yields or failing completely.
Causality Analysis: The success of a Suzuki coupling depends on the delicate balance of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. A failure at any of these steps will lead to a poor outcome.
Troubleshooting Workflow:
Troubleshooting Decision Tree for Suzuki Coupling
Step-by-Step Protocol for Optimization:
Reagent Quality:
Boronic Acid/Ester: Boronic acids can dehydrate to form boroxines. Ensure your boronic acid is of high quality or consider using the corresponding pinacol ester, which is often more stable.
Aryl Halide: Verify the purity of your aryl halide. Impurities can inhibit the catalyst.
Degassing: Thoroughly degas your solvent and reaction mixture to remove oxygen, which can deactivate the palladium catalyst. Purge with an inert gas like argon or nitrogen.
Catalyst and Ligand Selection:
Catalyst: If you are using Pd(PPh3)4, which can be sensitive, consider switching to a more robust precatalyst like PdCl2(dppf) or a Buchwald G3 precatalyst.[12]
Ligand: The choice of phosphine ligand is crucial. For challenging couplings, bulky and electron-rich ligands like SPhos, XPhos, or RuPhos can be highly effective.
Base and Solvent System:
Base: The base activates the boronic acid. An inappropriate base can lead to side reactions. Screen a variety of bases such as K2CO3, Cs2CO3, and K3PO4.
Solvent: The solvent must be able to dissolve the reactants and be compatible with the reaction conditions. Common choices include toluene, 1,4-dioxane, DMF, and mixtures of an organic solvent with water.
Quantitative Data Summary for Suzuki Coupling Optimization:
Problem: The introduction of an amine onto the pyrrolo[2,3-d]pyrimidine core via Buchwald-Hartwig amination is resulting in low conversion or decomposition of starting materials.
Causality Analysis: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but it is sensitive to the choice of catalyst, ligand, base, and the nature of the amine and aryl halide. Steric hindrance and electronic effects can significantly impact the reaction efficiency.
Troubleshooting Workflow:
Troubleshooting Decision Tree for Buchwald-Hartwig Amination
Step-by-Step Protocol for Optimization:
Amine Substrate:
Primary vs. Secondary Amines: Primary amines are generally more reactive than secondary amines. For less reactive amines, more forcing conditions may be necessary.
Protecting Groups: If your amine contains other reactive functional groups, consider using a protecting group strategy.
Catalyst and Ligand System:
Ligand Choice: The choice of ligand is paramount. For sterically hindered substrates, bulky biarylphosphine ligands are often required. A screening of different ligands is highly recommended.
Catalyst Loading: While typically 1-2 mol% of the palladium catalyst is sufficient, for challenging substrates, increasing the catalyst loading to 5 mol% might be beneficial.
Base and Solvent:
Base Selection: The pKa of the amine will influence the choice of base. For amines with a high pKa, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often used. For more sensitive substrates, a weaker base like Cs2CO3 may be preferable.
Solvent: Anhydrous, deoxygenated solvents are essential. Toluene, 1,4-dioxane, and THF are commonly used.
Quantitative Data Summary for Buchwald-Hartwig Amination Optimization:
Parameter
Initial Condition
Alternative Conditions
Rationale
Catalyst
Pd2(dba)3
Pd(OAc)2, Buchwald Precatalysts
Ease of handling and improved reactivity.
Ligand
BINAP
XPhos, RuPhos, BrettPhos (1.5-2.5 eq. to Pd)
Improved catalytic activity for a broader range of substrates.
Base
K2CO3
NaOtBu, K3PO4, Cs2CO3 (1.5-2.5 equivalents)
Match base strength to the amine's pKa.
Solvent
Toluene
1,4-Dioxane, THF, CPME
Optimize for solubility and reaction temperature.
Temperature
80-110 °C
Room temperature to 130 °C
Balance reaction rate with potential for substrate decomposition.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
To an oven-dried reaction vessel, add the halo-pyrrolo[2,3-d]pyrimidine (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), and base (e.g., K2CO3, 2.0-3.0 equiv).
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
Add the palladium catalyst (e.g., PdCl2(dppf), 0.02-0.05 equiv) and ligand (if required).
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS).
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
To an oven-dried reaction vessel, add the halo-pyrrolo[2,3-d]pyrimidine (1.0 equiv), amine (1.1-1.5 equiv), and base (e.g., NaOtBu, 1.5-2.0 equiv).
Add the palladium catalyst (e.g., Pd2(dba)3, 0.01-0.03 equiv) and ligand (e.g., XPhos, 0.02-0.06 equiv).
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for the required time (monitor by TLC or LC-MS).
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH4Cl.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
Purify the crude product by column chromatography.
References
A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. (URL: [Link])
A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. (URL: [Link])
Investigation Of Synthesis Methods For Novel Pyrrolo[2,3-D]Pyrimidine Derivatives As Kinase Inhibitor Compounds. (URL: [Link])
Process for the preparation of pyrrolo[2,3-d]pyrimidines. (URL: )
Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. (URL: [Link])
Synthesis of pyrrolo[2,3-d]pyrimidines containing thiophene groups. (URL: [Link])
Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. (URL: [Link])
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (URL: [Link])
Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. (URL: [Link])
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (URL: [Link])
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (URL: [Link])
Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. (URL: [Link])
The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. (URL: [Link])
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (URL: [Link])
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (URL: [Link])
Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. (URL: [Link])
How can I solve my problem with Suzuki coupling?. (URL: [Link])
Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. (URL: [Link])
characterization of impurities in 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine synthesis
Answering the call of researchers and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the synthesis of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimi...
Author: BenchChem Technical Support Team. Date: February 2026
Answering the call of researchers and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the synthesis of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, a crucial intermediate in medicinal chemistry.[1] As Senior Application Scientists, our goal is to merge technical precision with practical, field-tested insights to navigate the complexities of this synthesis.
Technical Guide Structure
This guide is structured to address challenges sequentially, from understanding the synthetic landscape to troubleshooting specific experimental outcomes.
Frequently Asked Questions (FAQs): Foundational knowledge on the synthesis, reaction mechanisms, and critical parameters.
Troubleshooting Guide: A problem-oriented Q&A section to diagnose and resolve specific impurities and reaction failures.
Key Experimental Protocols: Detailed, self-validating methodologies for impurity analysis.
Impurity Reference Data: A comprehensive table of potential impurities, their origins, and key identifiers.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine?
A1: A robust and widely adopted three-step sequence is typically employed, starting from the commercially available 2-chloro-7H-pyrrolo[2,3-d]pyrimidine. The sequence involves:
N-Methylation: Regioselective methylation at the N7 position of the pyrrole ring.
Bromination: Electrophilic bromination at the C5 position of the electron-rich pyrrole ring.
This route is favored for its high regioselectivity and the commercial availability of the starting materials.
Caption: General synthetic workflow.
Q2: Why is the N-methylation step (Step 1) typically regioselective for the N7 position?
A2: The regioselectivity arises from the differential acidity of the N-H protons in the 2-chloro-7H-pyrrolo[2,3-d]pyrimidine core. The pyrrole N7 proton is significantly more acidic than the pyrimidine N1 proton. When a strong base like sodium hydride (NaH) is used, it preferentially deprotonates the N7 position to form the more stable conjugate base (anion). This resulting anion then acts as the nucleophile, attacking the electrophilic methylating agent (e.g., methyl iodide), leading predominantly to the N7-methylated product.[2][3]
Q3: What are the critical process parameters to control during the bromination step (Step 2)?
A3: The bromination of the N-methylated intermediate is an electrophilic aromatic substitution on a reactive pyrrole ring.[4] The most critical parameters are:
Stoichiometry of Brominating Agent: Using a slight excess (e.g., 1.05-1.1 equivalents) of N-Bromosuccinimide (NBS) is common to drive the reaction to completion. However, a large excess can lead to over-bromination, forming a di-bromo impurity.
Temperature Control: The reaction is typically exothermic. Maintaining a low temperature (e.g., 0-5 °C) during the addition of the brominating agent helps to control the reaction rate and minimize the formation of side products.
Exclusion of Light and Moisture: Radical side reactions can be initiated by light, so performing the reaction in a vessel protected from light is advisable.[5] Moisture can lead to hydrolysis of the chloro group.
Troubleshooting Guide
Q4: My reaction consistently shows incomplete conversion, with significant amounts of the starting material, 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, remaining. How can I resolve this?
A4: This is a common issue pointing to insufficient reactivity of the brominating agent or premature quenching.
Plausible Cause 1: Inactive Brominating Agent. N-Bromosuccinimide (NBS) can degrade over time, especially if not stored properly. It is crucial to use a fresh, high-purity source of NBS.
Plausible Cause 2: Insufficient Reaction Time or Temperature. While the initial addition is performed at low temperatures, the reaction may require warming to room temperature and stirring for several hours to proceed to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
Corrective Action Plan:
Verify the quality of your NBS. A simple test is to check its color; it should be a white to slightly off-white crystalline solid.
Increase the equivalents of NBS slightly, for instance, from 1.05 to 1.15 equivalents.
After adding NBS at 0 °C, allow the reaction to slowly warm to room temperature and monitor for at least 2-4 hours before quenching.
Q5: My LC-MS analysis shows an unexpected peak with a mass of approximately 320/322/324 amu, exhibiting a characteristic triplet pattern for two bromine atoms. What is this impurity?
A5: This mass corresponds to a di-brominated product, a common over-reaction impurity.
Identity: 5,X-Dibromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. The second bromination likely occurs at the C6 position.
Causality: The pyrrole ring is highly activated by the nitrogen atom, making it susceptible to multiple substitutions. This impurity forms when there is a localized excess of the brominating agent or if the reaction temperature is too high, increasing the reaction rate indiscriminately.
Prevention and Removal:
Prevention: Ensure slow, portion-wise, or dropwise addition of the brominating agent (NBS) at a controlled low temperature (0-5 °C) to prevent localized high concentrations.
Removal: The di-bromo impurity is significantly less polar than the desired mono-bromo product. It can typically be separated effectively using silica gel column chromatography with a non-polar solvent system (e.g., Hexane/Ethyl Acetate gradient).
Q6: I've isolated my product, but the ¹H NMR spectrum shows a minor, yet persistent, singlet in the aromatic region and the mass spectrum shows a peak at M-35+17 (approx. 225 amu). What could this be?
A6: This evidence strongly suggests the presence of the hydrolysis product, where the C2-chloro group has been replaced by a hydroxyl group.
Causality: The chloro group at the C2 position is susceptible to nucleophilic substitution, particularly by water. This can occur during aqueous workup procedures, especially if the pH becomes acidic or basic, or during chromatography on silica gel if wet solvents are used.[6]
Prevention Strategy:
Use anhydrous solvents for both the reaction and the workup.
During the aqueous wash, use a buffered solution (e.g., saturated sodium bicarbonate) to maintain a neutral pH.
Minimize the contact time of the product with water and silica gel.
Caption: Decision tree for identifying common impurities.
Key Experimental Protocols
Protocol 1: HPLC-UV Method for In-Process Control and Final Purity Assessment
This protocol is designed to separate the starting material, product, and key process-related impurities.
Instrumentation: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).
Column: Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm particle size, maintained at 40 °C.
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient Program:
Time (min)
% Mobile Phase B
0.0
10
8.0
95
10.0
95
10.1
10
| 12.0 | 10 |
Flow Rate: 0.5 mL/min
Detection: UV at 254 nm and 280 nm.
Injection Volume: 2 µL
Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve in 10 mL of Acetonitrile/Water (1:1) to a final concentration of 0.1 mg/mL.
Impurity Reference Data
The following table summarizes the most probable impurities encountered during the synthesis of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Technical Support Center: Scale-Up Synthesis of Pyrrolo[2,3-d]pyrimidines
Welcome to the technical support center for the scale-up synthesis of pyrrolo[2,3-d]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges en...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the scale-up synthesis of pyrrolo[2,3-d]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from laboratory-scale experiments to pilot-plant and manufacturing-scale production. The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents.[1] However, its synthesis at scale presents a unique set of challenges that require a deep understanding of process chemistry and engineering principles.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your process development and scale-up campaigns.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed cross-coupling reaction (e.g., Sonogashira, Buchwald-Hartwig) is sluggish or incomplete at a larger scale, even though it worked perfectly in the lab. What are the likely causes?
A1: This is a common issue. Several factors can contribute to this:
Poor Mixing: Inadequate agitation in a large reactor can lead to localized concentration gradients and poor mass transfer, effectively slowing down the reaction.
Catalyst Deactivation: The catalyst may be deactivating over the longer reaction times typical of large-scale batches. This can be caused by impurities in starting materials or solvents, or by the presence of oxygen.[2]
Inhibition by Byproducts: Accumulation of reaction byproducts, such as salts, can sometimes inhibit the catalyst.[2]
Q2: I am observing new, unidentified impurities in my large-scale batches that were not present in the lab. How should I approach their identification and control?
A2: The appearance of new impurities on scale-up is often due to subtle changes in reaction conditions, such as prolonged heating or different mixing profiles. A systematic approach is crucial:
Characterize the Impurities: Isolate the impurities using preparative chromatography and characterize them using techniques like LC-MS, NMR, and high-resolution mass spectrometry.
Hypothesize Formation Pathways: Based on the structures of the impurities, propose potential side reactions that could be occurring.
Modify Reaction Conditions: Once potential pathways are identified, adjust reaction parameters (e.g., temperature, reagent stoichiometry, addition rates) to minimize their formation.
Q3: My final product is "oiling out" during crystallization, making isolation difficult. What can I do to promote the formation of a crystalline solid?
A3: "Oiling out" occurs when the product separates from the solution as a liquid phase instead of a solid. To address this:
Solvent System Optimization: Experiment with different solvent/anti-solvent combinations. The goal is to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature.
Controlled Cooling/Anti-solvent Addition: A slower cooling rate or a slower addition of the anti-solvent can provide more time for nucleation and crystal growth, preventing the formation of an oil.
Seeding: Introducing a small amount of crystalline material (seed crystals) at the appropriate supersaturation level can induce crystallization and prevent oiling.
Troubleshooting Guides
Managing Cross-Coupling Reactions at Scale
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Buchwald-Hartwig aminations, are workhorse transformations in the synthesis of pyrrolo[2,3-d]pyrimidines.[3][4] However, their transition to an industrial setting can be fraught with challenges.
Problem: Inconsistent Yields and High Levels of Homocoupling Byproducts in Sonogashira Couplings
The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a key step in many pyrrolo[2,3-d]pyrimidine syntheses.[5] A common issue at scale is the formation of alkyne homocoupling (Glaser coupling) byproducts and incomplete conversion of the aryl halide.
Causality and Troubleshooting:
Oxygen Contamination: The presence of oxygen is a primary driver of alkyne homocoupling. While small-scale reactions can be effectively purged with an inert gas, ensuring an oxygen-free environment in a large reactor is more challenging.
Protocol: Implement a robust degassing procedure for the reactor and all solvents. This can be achieved by multiple vacuum/nitrogen backfill cycles. Monitor the headspace of the reactor for oxygen content using an appropriate sensor.
Copper(I) Cocatalyst Issues: The copper(I) cocatalyst is crucial for the catalytic cycle, but it can also promote homocoupling.
Protocol: Optimize the loading of the copper(I) source (e.g., CuI). In some cases, a "copper-free" Sonogashira protocol may be a viable alternative, although this may require a different palladium catalyst system.[6]
Base Selection and Solubility: The choice and solubility of the base can significantly impact the reaction outcome.
Protocol: Screen different amine bases (e.g., triethylamine, diisopropylethylamine). Ensure the base is soluble in the reaction medium to maintain a homogeneous system.
Problem: Catalyst Deactivation and Difficult Removal in Buchwald-Hartwig Aminations
The Buchwald-Hartwig amination is a powerful tool for forming the C-N bond between the pyrimidine core and various amines.[4] Key challenges at scale include catalyst deactivation and the removal of residual palladium from the final product to meet stringent regulatory limits for active pharmaceutical ingredients (APIs).[7]
Causality and Troubleshooting:
Catalyst Deactivation: The palladium catalyst can deactivate through the formation of palladium black or by coordination with starting materials or products.[8]
Protocol:
Ligand Selection: Screen different phosphine ligands. Sterically hindered biarylphosphine ligands are often more robust and resistant to deactivation.
Pre-catalyst Selection: Use well-defined palladium pre-catalysts, which can improve catalyst stability and activity.
Inert Atmosphere: As with the Sonogashira coupling, maintaining a strictly inert atmosphere is critical.
Residual Palladium Removal: The nitrogen-containing pyrrolo[2,3-d]pyrimidine core can chelate with palladium, making its removal challenging.[7] Simple crystallization is often insufficient.[7]
Protocol:
Scavenger Screening: Evaluate different palladium scavengers. Common choices include functionalized silica gels, activated carbon, and thiol-based reagents like 2,4,6-trimercapto-s-triazine (TMT).[9]
Extraction: Perform acidic or basic aqueous washes to extract palladium salts.
Crystallization Optimization: While not always sufficient on its own, optimizing the crystallization process can significantly reduce palladium levels.
Troubleshooting Workflow for Cross-Coupling Reactions
Caption: Troubleshooting workflow for cross-coupling reactions.
Controlling Crystallization for API Quality
The final crystallization step is critical as it defines the purity, physical properties, and handling characteristics of the pyrrolo[2,3-d]pyrimidine API.[]
Problem: Polymorphism and Inconsistent Crystal Form
Many APIs can exist in multiple crystalline forms, known as polymorphs, which can have different solubilities, stabilities, and bioavailabilities.[11][12] Controlling the formation of the desired polymorph is a regulatory requirement and is essential for product consistency.
Causality and Troubleshooting:
Supersaturation Control: The level of supersaturation is a key driver of nucleation and crystal growth, and it can influence which polymorph crystallizes.[13]
Protocol:
Metastable Zone Width (MSZW) Determination: Experimentally determine the MSZW for your system. This is the region of supersaturation where spontaneous nucleation is unlikely, allowing for controlled crystal growth.
Controlled Cooling/Anti-solvent Addition: Design a cooling profile or anti-solvent addition rate that maintains the concentration within the MSZW. Process Analytical Technology (PAT) tools, such as in-situ concentration monitoring, can be invaluable for this.
Solvent Selection: The choice of solvent can have a profound impact on which polymorph is favored.
Protocol: Conduct a thorough solvent screen to identify solvents that consistently produce the desired polymorph. Consider both single-solvent and mixed-solvent systems.
Seeding: Seeding with the desired polymorph is a robust method for ensuring its formation.
Protocol: Develop a seeding protocol that specifies the seed loading, the timing of seed addition (i.e., the point of supersaturation), and the quality of the seed crystals.
Problem: Poorly Defined Crystal Habit and Particle Size Distribution
The shape (habit) and size of the API crystals affect downstream processing, such as filtration, drying, and formulation.[14] Long, thin needles, for example, can be difficult to filter and handle.
Causality and Troubleshooting:
Mixing: The hydrodynamics within the crystallizer can influence crystal growth rates on different faces, thereby affecting the crystal habit. High shear rates can also lead to crystal breakage (attrition).[15]
Protocol: Optimize the agitator design and speed to provide good mixing for suspension of the solids without causing excessive attrition. Computational Fluid Dynamics (CFD) modeling can be a useful tool for understanding the mixing environment in the reactor.
Supersaturation Profile: As with polymorphism, the supersaturation profile affects crystal growth and can influence the final particle size distribution.
Protocol: A lower level of supersaturation generally favors slower growth and can lead to larger, more well-defined crystals.
Crystallization Process Development Workflow
Caption: Workflow for crystallization process development.
Ensuring Process Safety at Scale
The scale-up of chemical processes introduces new safety considerations that may not be apparent at the lab scale. Thermal runaway reactions are a significant hazard in the chemical industry.[16][17]
Problem: Potential for Thermal Runaway in Exothermic Reactions
Several steps in the synthesis of pyrrolo[2,3-d]pyrimidines, such as cyclization reactions or certain coupling reactions, can be exothermic. On a large scale, the ratio of heat transfer area to reactor volume decreases, making it more difficult to remove the heat generated by the reaction.[18] This can lead to a rapid increase in temperature and pressure, potentially resulting in a thermal runaway.
Causality and Troubleshooting:
Lack of Thermal Hazard Data: Proceeding with a scale-up without understanding the thermal properties of the reaction is a major risk.
Protocol:
Reaction Calorimetry: Use techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) to determine the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the onset temperature of any decomposition reactions.
Scenario Analysis: Use the thermal data to model "what-if" scenarios, such as a loss of cooling. This will help to define the safe operating limits for the process.
Inadequate Cooling Capacity: The cooling system of the reactor may not be sufficient to handle the heat load of the reaction at scale.
Protocol:
Process Design: Ensure that the reactor's cooling capacity is adequate for the heat output of the reaction, with a suitable safety margin.
Dosing Control: For highly exothermic reactions, control the rate of reaction by controlling the addition rate of one of the reagents. This is known as a semi-batch process.
Emergency Cooling: Have a plan for emergency cooling in case of a process deviation. This could involve an emergency supply of a cooling medium or a quench system.[17]
Data Summary: Thermal Hazard Assessment
Parameter
Description
Method of Determination
Importance for Scale-Up
Heat of Reaction (ΔHrxn)
The total amount of heat released or absorbed by the reaction.
Reaction Calorimetry (RC1)
Determines the total heat load on the reactor's cooling system.
Adiabatic Temperature Rise (ΔTad)
The theoretical temperature increase if all the reaction heat is retained by the system.
Calculated from ΔHrxn and the heat capacity of the reaction mass.
A high ΔTad indicates a high potential for a thermal runaway.
Maximum Temperature of the Synthesis Reaction (MTSR)
The maximum temperature the reaction mixture could reach in the event of a cooling failure.
Calculated from ΔTad and the process temperature.
Must be below the onset temperature of any decomposition reactions.
Decomposition Onset Temperature (TD)
The temperature at which the reaction mixture begins to decompose exothermically.
Differential Scanning Calorimetry (DSC)
The MTSR must be significantly lower than TD to ensure a safe process.
References
Taylor & Francis. (n.d.). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Retrieved from [Link]
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
Royal Society of Chemistry. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]
ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]
MDPI. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Retrieved from [Link]
ResearchGate. (2020). Heterocycles, their Synthesis and Industrial Applications: A Review. Retrieved from [Link]
ACS Publications. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development. Retrieved from [Link]
PLOS. (n.d.). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. Retrieved from [Link]
ResearchGate. (2009). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]
ResearchGate. (2022). Review on loss prevention of chemical reaction thermal runaway: Principle and application. Retrieved from [Link]
ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]
KIET Group of Institutions. (n.d.). Handbook Of Industrial Crystallization. Retrieved from [Link]
Emergency Management Science and Technology. (2022). Review on loss prevention of chemical reaction thermal runaway Principles and application. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Retrieved from [Link]
PubMed. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Retrieved from [Link]
National Institutes of Health. (2002). Handbook of Industrial Crystallization. Retrieved from [Link]
Royal Society of Chemistry. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering. Retrieved from [Link]
ACS Publications. (2018). Development of an Efficient Manufacturing Process for Reversible Bruton's Tyrosine Kinase Inhibitor GDC-0853. Retrieved from [Link]
White Rose eTheses Online. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. Retrieved from [Link]
Springer. (n.d.). Flow Chemistry for the Synthesis of Heterocycles. Retrieved from [Link]
Pharmaceutical Outsourcing. (2013). Industrial Crystallization of Pharmaceuticals: Capability Requirements to Support an Outsourcing Paradigm. Retrieved from [Link]
Health and Safety Executive. (2014). Chemical reaction hazards and the risk of thermal runaway INDG254. Retrieved from [Link]
Google Patents. (n.d.). Synthesis of heterocyclic compounds.
National Institutes of Health. (2024). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. Retrieved from [Link]
ACS Publications. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from [Link]
Royal Society of Chemistry. (2022). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. Retrieved from [Link]
National Institutes of Health. (2018). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. Retrieved from [Link]
Cambridge University Press. (2019). Handbook of Industrial Crystallization. Retrieved from [Link]
SciELO. (2015). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. Retrieved from [Link]
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
Royal Society of Chemistry. (2019). Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation. Organic Chemistry Frontiers. Retrieved from [Link]
PubMed. (2018). Purine and pyrimidine salvage pathway in thermophiles: a valuable source of biocatalysts for the industrial production of nucleic acid derivatives. Retrieved from [Link]
DSpace@MIT. (n.d.). Control of polymorphism, crystal size and habit in pharmaceuticals. Retrieved from [Link]
National Institutes of Health. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
MIT. (n.d.). First-principles and direct design approaches for the control of pharmaceutical crystallization. Retrieved from [Link]
ResearchGate. (2015). A Continuous Process for Buchwald-Hartwig Amination at Micro- Lab- and Meso-Scale Using a Novel Reactor Concept. Retrieved from [Link]
Semantic Scholar. (1997). Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine. Retrieved from [Link]
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
Technobis. (2024). Process development of API crystallization: a model-driven approach. Retrieved from [Link]
The FEBS Journal. (2022). Regulation of the pyrimidine biosynthetic pathway by lysine acetylation of E. coli OPRTase. Retrieved from [Link]
Royal Society of Chemistry. (2014). CHAPTER 1: Introduction to New Trends in Cross-Coupling. Retrieved from [Link]
National Institutes of Health. (2022). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. Retrieved from [Link]
ResearchGate. (2015). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. Retrieved from [Link]
National Institutes of Health. (2018). Heterocycles in Medicinal Chemistry. Retrieved from [Link]
handling and safety precautions for 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support guide for 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. This resource is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, f...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. This resource is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights into the safe handling, storage, and utilization of this critical pharmaceutical intermediate. The structure of this guide is designed to be intuitive, addressing common and critical questions in a direct, problem-solving format.
Chemical Profile & Quick Reference
This table summarizes the key specifications for 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.
This section addresses the most common initial questions regarding the handling and properties of this compound.
Section 1: Safety & Handling
Question: What are the primary hazards associated with 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine?
Answer: Based on data from structurally similar halogenated pyrrolopyrimidines, this compound should be treated as hazardous. The primary risks include:
Harmful if swallowed or inhaled: Acute oral toxicity is a concern with related compounds.[3][4]
Causes serious eye irritation: The compound can cause significant irritation upon contact with the eyes.[3][5][6]
Causes skin irritation: Direct contact with the skin may lead to irritation.[3][5]
May cause respiratory irritation: Inhalation of dust or aerosols can irritate the respiratory tract.[3][5][7]
Question: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
Answer: A comprehensive PPE strategy is crucial. The goal is to create a complete barrier between the researcher and the chemical, as dermal contact, inhalation, and ingestion are all potential routes of exposure.[8][9]
PPE Category
Specification & Rationale
Hand Protection
Double-gloving with nitrile gloves is recommended. Nitrile offers good resistance to a range of chemicals and potential punctures.[9][10] The outer glove should be removed immediately after handling the compound.
Eye Protection
Chemical splash goggles that form a tight seal around the eyes are mandatory.[9] Standard safety glasses with side shields do not offer sufficient protection against powders or splashes.[10]
Body Protection
A flame-resistant lab coat is required. For handling larger quantities or in situations with a higher risk of spillage, a chemically resistant apron or coverall should be worn over the lab coat.[11]
Respiratory Protection
All handling of the solid compound must be done in a certified chemical fume hood to control exposure to dust.[3] If a fume hood is not available or during large-scale transfers where dust generation is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[12]
Section 2: Storage & Stability
Question: What are the optimal storage conditions for this reagent?
Answer: To ensure long-term stability and prevent degradation, the compound must be stored at -20°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) .[1] It should be kept in a dry, dark place.[6][13] The rationale is to minimize exposure to moisture, oxygen, and light, which can promote decomposition of halogenated heterocyclic compounds.
Question: What materials or chemical classes are incompatible with this compound?
Answer: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[14] The pyrrolo[2,3-d]pyrimidine core is susceptible to decomposition under harsh acidic or alkaline conditions.[15] Strong oxidizers can lead to uncontrolled and potentially hazardous reactions.
Section 3: Experimental Use
Question: What is the primary role of this compound in drug discovery?
Answer: This compound is a versatile heterocyclic building block.[7] Its structure is a common scaffold in medicinal chemistry, particularly for the development of kinase inhibitors.[1] The chloro and bromo substituents serve as key reactive handles for introducing further molecular complexity through reactions like nucleophilic aromatic substitution (SNAr) and palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[7][16][17] These reactions allow for the precise modification of the scaffold to optimize binding to target enzymes, such as those involved in cell signaling pathways relevant to cancer or viral replication.[1][18]
Question: In what common solvents can I dissolve this compound for a reaction?
Answer: While solubility should be determined on a small scale, common aprotic polar solvents are typically used for reactions involving this type of substrate. These include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), and Dioxane. Always ensure your solvents are anhydrous (dry), as moisture can interfere with many common coupling reactions.
Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during experimentation.
Issue 1: My reaction is incomplete or has a very low yield, with starting material remaining on the TLC/LC-MS.
Question: I am performing a Suzuki coupling reaction with a boronic acid, but the conversion is poor. What could be the cause?
Answer & Causality Analysis:
Inactive Catalyst: The palladium catalyst is the heart of the reaction. If it has been exposed to air or moisture, it may have oxidized and lost its activity. Solution: Use fresh catalyst from a reputable supplier. Ensure you are using a ligand (e.g., SPhos, XPhos) that is appropriate for the substrate and that the entire reaction is set up under a strictly inert atmosphere (argon or nitrogen).
Insufficient Base: The base is critical for the transmetalation step of the catalytic cycle. If the base is weak, old, or not soluble in the reaction mixture, the reaction will stall. Solution: Use a fresh, finely powdered, and anhydrous base like K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure vigorous stirring.
Presence of Water: Moisture will hydrolyze the boronic acid and can inhibit the catalyst. Solution: Use anhydrous solvents. Dry your glassware thoroughly in an oven before use.
Low Reaction Temperature: While some modern catalysts work at room temperature, many Suzuki reactions require heating (e.g., 80-110 °C) to proceed at a reasonable rate. Solution: Gradually increase the reaction temperature and monitor by TLC or LC-MS.
Issue 2: The compound has turned yellow/brown in storage.
Question: My white powder of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has developed a distinct color. Is it still usable?
Answer & Causality Analysis:
Discoloration is a visual indicator of potential decomposition. Halogenated heterocycles can be sensitive to light and air over long periods. The color change likely indicates the formation of minor impurities.
Is it usable? Possibly, but with caution. The purity is now questionable. Before using it in a critical, large-scale reaction, you should:
Re-analyze the Purity: Run a quick ¹H NMR and LC-MS to determine the actual purity and identify potential degradation products.
Purify if Necessary: If the purity is below your required standard (e.g., <95%), you may need to purify it by recrystallization or column chromatography.
Perform a Small-Scale Test Reaction: Use the discolored material in a small test reaction to see if it performs as expected. If the test is successful, you can proceed with the larger scale reaction, but be aware that yields may be reduced.
Standard Operating Protocol: Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a generalized, step-by-step procedure for a common application of this reagent: the substitution of the C2-chloro group with an amine.
Objective: To synthesize a 2-amino-5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine derivative.
Rationale: The chlorine atom at the 2-position of the pyrimidine ring is electron-deficient due to the adjacent nitrogen atoms, making it susceptible to nucleophilic attack. This reaction is a fundamental step in building diversity around the pyrrolopyrimidine core.
A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
Anhydrous solvent (e.g., DMF, Dioxane, or NMP)
Argon or Nitrogen gas supply
Standard reaction glassware (oven-dried)
Procedure:
Inert Atmosphere Preparation: Assemble a round-bottom flask with a stir bar and condenser. Flame-dry the glassware under vacuum and backfill with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction.
Reagent Addition: To the flask, add 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and the chosen anhydrous solvent.
Solubilization: Stir the mixture until the starting material is fully dissolved.
Base and Nucleophile Addition: Add the base (DIPEA, 2.0-3.0 eq) followed by the slow, dropwise addition of the amine (1.2-1.5 eq). The excess amine and base are used to drive the reaction to completion.
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically between 80-120 °C). The optimal temperature depends on the reactivity of the amine and should be determined empirically. Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.
Work-up:
Cool the reaction mixture to room temperature.
Pour the mixture into water or a saturated aqueous solution of NH₄Cl. This step quenches the reaction and precipitates the product.
Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product using silica gel column chromatography to obtain the final, pure compound.
Visual Guides & Workflows
PPE Selection and Donning Procedure
This diagram outlines the mandatory workflow for ensuring personal safety before handling the compound.
Caption: PPE selection and donning workflow.
General SNAr Reaction Workflow
This diagram illustrates the key steps and decision points in the standard operating protocol for a nucleophilic aromatic substitution reaction.
Caption: General SNAr reaction workflow.
References
Fluorochem. (2024). Safety Data Sheet: 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Jubilant Ingrevia Limited. (n.d.). 2-Amino-5-bromopyridine Safety Data Sheet.
TCI AMERICA. (2018). Safety Data Sheet: 5-Bromo-2-chloropyrimidine.
Carl ROTH. (n.d.). Safety Data Sheet: 5-Bromo-2'-deoxyuridine.
Thermo Fisher Scientific. (2025). Safety Data Sheet: 5-Bromo-2-chloropyrimidine.
Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
Chinese Pharmaceutical Journal. (2022). Synthesis of Ribociclib Intermediate 2-Chloro-7-cyclopentyl-N,N-dimethyl-7Hpyrrolo[ 2,3-d]pyrimidine-6-carboxamide. Retrieved from Chinese Pharmaceutical Journal website.
Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
solubility issues of pyrrolo[2,3-d]pyrimidine intermediates in organic solvents
Technical Support Center: Pyrrolo[2,3-d]pyrimidine Intermediates Welcome to the technical support center for pyrrolo[2,3-d]pyrimidine intermediates. This guide is designed for researchers, medicinal chemists, and process...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Pyrrolo[2,3-d]pyrimidine Intermediates
Welcome to the technical support center for pyrrolo[2,3-d]pyrimidine intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic scaffold. Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are a privileged core in numerous FDA-approved drugs, particularly kinase inhibitors.[1] However, their synthesis is often plagued by solubility challenges that can hinder reaction progress, complicate workups, and impede purification.
This document provides in-depth, experience-driven answers to common questions regarding the solubility of these intermediates. Our goal is to explain the underlying chemical principles and offer robust, actionable troubleshooting strategies to help you overcome these hurdles in your work.
Question 1: Why are my pyrrolo[2,3-d]pyrimidine intermediates so poorly soluble in common organic solvents?
This is the most frequent challenge researchers face. The poor solubility is not arbitrary; it's a direct consequence of the molecule's fundamental physicochemical properties.
Answer: The limited solubility of pyrrolo[2,3-d]pyrimidine intermediates stems from a combination of strong intermolecular forces originating from its rigid, planar structure.[2]
Extensive Hydrogen Bonding: The core structure contains both hydrogen bond donors (the N7-H of the pyrrole ring) and hydrogen bond acceptors (the N1 and N3 of the pyrimidine ring).[2][3] In the solid state, these sites form a powerful and extensive network of intermolecular hydrogen bonds. This creates a highly stable crystal lattice that requires a significant amount of energy to break apart, resulting in low solubility in many solvents.
π-π Stacking: The flat, aromatic nature of the fused ring system promotes strong π-π stacking interactions between molecules.[4][5] Similar to the hydrogen bonding network, these stacking forces contribute to high lattice energy and resist dissolution.
Molecular Polarity and "Like Dissolves Like": While the molecule has polar features, its overall character can be poorly matched with many common solvents. It is often not polar enough to dissolve well in highly polar solvents like water, yet the strong hydrogen bonding network prevents it from dissolving in nonpolar solvents like hexanes or toluene.
Question 2: My starting material, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is crashing out of my reaction mixture during a cross-coupling reaction. What can I do?
This is a classic scenario, especially in palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig couplings.
Answer: Premature precipitation of a starting material is a critical issue as it effectively removes it from the reaction, leading to low conversion and yield. The key is to select a solvent system that can maintain all components in the solution phase at the reaction temperature.
Troubleshooting Protocol:
Re-evaluate Your Solvent System: Standard coupling solvents like dioxane or toluene are often insufficient on their own. The addition of a more polar, aprotic co-solvent is typically required.
Recommended Solvents: High-boiling point polar aprotic solvents are your first choice. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent at disrupting the hydrogen bonding and π-stacking forces of the heterocycle.[2][6]
Solvent Mixtures: Often, a mixture is superior to a single solvent. A common and effective combination for Suzuki couplings is a mixture of an ether-type solvent with water (e.g., 1,4-dioxane/water or DME/water).[7][8] The water helps dissolve the inorganic base (like K₂CO₃ or Cs₂CO₃) and the boronic acid, while the organic solvent solubilizes the heterocyclic halide.
Increase Reaction Temperature: Solubility is almost always temperature-dependent. If your reaction protocol allows, increasing the temperature can significantly improve the solubility of the starting material. Always ensure the temperature does not exceed the decomposition point of your reactants or the boiling point of your solvent.
Consider a Phase-Transfer Catalyst (PTC): In biphasic systems (e.g., toluene/water), a PTC like tetrabutylammonium bromide (TBAB) can help shuttle reactants across the phase boundary, which can be beneficial if the base or boronic acid salt has limited solubility in the organic phase.
Change the Base: The choice of base can influence the solubility of the reaction components. For example, using an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) might create a more homogeneous system than using an inorganic base like potassium carbonate.[9]
Another excellent high-boiling polar aprotic solvent.
Dichloromethane (DCM)
Sparingly Soluble
Often used in reactions but may require co-solvents.[4]
Toluene
Poorly Soluble
Generally not a good choice unless used at high temperatures with a co-solvent.
Question 3: I've protected the pyrrole nitrogen (e.g., with a tosyl or SEM group). Why is the solubility still a problem, and how is it different?
Protecting the N7-H is a common strategy to prevent side reactions, but its effect on solubility can be complex.
Answer: Protecting the pyrrole nitrogen accomplishes a critical task: it eliminates the primary hydrogen bond donor (the N-H). This fundamentally alters the intermolecular forces.
Why Solubility Can Improve: By removing the N-H, you break the strong hydrogen bond network that holds the molecules together in the crystal lattice. This often leads to significantly improved solubility in less polar organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and toluene. For example, 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is often more soluble in these solvents than its unprotected counterpart.[12]
Why It Can Still Be an Issue:
Remaining Acceptors: The pyrimidine nitrogens (N1 and N3) are still present as hydrogen bond acceptors.
Increased Molecular Weight & Size: The addition of a bulky protecting group increases the molecular weight and surface area, which can sometimes negatively impact solubility.
Crystallinity: Depending on the protecting group, the new derivative might form a different, but still very stable, crystal lattice.
Cas 3680-69-1, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. LookChem. [Link]
Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. [Link]
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Journal of Medical and Health Studies. [Link]
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PubMed Central. [Link]
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate. [Link]
Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. National Institutes of Health. [Link]
6.3: Hydrogen Bonding Interactions and Solubility. Chemistry LibreTexts. [Link]
5.2 How Hydrogen-bonding Influences Properties. Open Oregon Educational Resources. [Link]
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
A Senior Application Scientist's Guide to 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine and its Halogenated Congeners in Modern Drug Discovery
Abstract The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a cornerstone of modern medicinal chemistry, particularly in the design of kinase inhibitors.[1] The strategic placement and nature of halogen subst...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a cornerstone of modern medicinal chemistry, particularly in the design of kinase inhibitors.[1] The strategic placement and nature of halogen substituents on this privileged core dictate its synthetic utility and biological activity. This guide provides an in-depth comparison of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine with other halogenated pyrimidines, offering a critical analysis of their reactivity in key cross-coupling reactions and their impact on biological function. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile building blocks in their synthetic endeavors.
Introduction: The Primacy of the Pyrrolo[2,3-d]pyrimidine Scaffold
The pyrrolo[2,3-d]pyrimidine core is a bioisostere of purine, found in numerous FDA-approved drugs, including the Janus kinase (JAK) inhibitors Tofacitinib and Ruxolitinib.[1] Its prevalence stems from its ability to form key hydrogen bond interactions with the hinge region of many protein kinases, mimicking the binding of the natural ATP substrate. The strategic functionalization of this core is paramount for achieving potency and selectivity. Halogenation provides a powerful tool for this functionalization, offering tunable reactivity for the introduction of diverse molecular fragments.[2]
This guide focuses on 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, a versatile intermediate possessing two distinct reaction handles: a moderately reactive chloro group at the 2-position and a more reactive bromo group at the 5-position. We will explore how the interplay of halogen identity (F, Cl, Br, I) and position (C2, C4, C5) on the pyrrolo[2,3-d]pyrimidine ring system influences synthetic outcomes and biological activity.
Physicochemical and Reactivity Profiles: A Comparative Analysis
The choice of a halogenated pyrimidine in a synthetic campaign is a critical decision driven by factors such as reactivity, cost, and the desired biological outcome. The following sections dissect these considerations.
General Principles of Halogen Reactivity
In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen (C-X) bond is paramount and generally follows the order: I > Br > Cl > F .[3] This trend is inversely correlated with the bond dissociation energy, where the weaker C-I bond undergoes oxidative addition to the palladium catalyst more readily than the stronger C-Cl and C-F bonds.[4]
The position of the halogen on the electron-deficient pyrimidine ring also significantly impacts reactivity. For the pyrrolo[2,3-d]pyrimidine core, the general order of reactivity for cross-coupling reactions is C4 > C2 > C5 .[5] The C4 and C2 positions are more electron-deficient and thus more susceptible to oxidative addition.
The Unique Case of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
This molecule presents a fascinating case of orthogonal reactivity. The C5-Br bond is inherently more reactive than the C2-Cl bond in cross-coupling reactions. This allows for selective functionalization at the 5-position under milder conditions, leaving the 2-chloro group available for subsequent transformations under more forcing conditions.
Below is a diagram illustrating the selective functionalization strategy for 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Caption: Selective functionalization of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Comparative Data
Table 1: Qualitative Reactivity Comparison of Halogenated 7-Methyl-7H-pyrrolo[2,3-d]pyrimidines in Pd-Catalyzed Cross-Coupling Reactions
Note: The data in Table 2 is for different pyrimidine cores and is intended to illustrate the general reactivity trends.
Impact on Biological Activity: A Structure-Activity Relationship (SAR) Perspective
The nature of the halogen substituent not only influences synthetic accessibility but also has a profound impact on the biological activity of the final compound. Halogens can modulate potency, selectivity, and pharmacokinetic properties through various mechanisms:
Steric and Electronic Effects: The size and electronegativity of the halogen can influence the binding affinity of the molecule to its target protein. For instance, a larger halogen like iodine may provide beneficial steric interactions within a binding pocket.
Metabolic Stability: The introduction of a halogen, particularly fluorine, can block sites of metabolism, thereby increasing the half-life of a drug.
Lipophilicity and Solubility: Halogenation generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Table 3: Illustrative IC₅₀ Values of Kinase Inhibitors Derived from Halogenated Pyrrolo[2,3-d]pyrimidines
IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.
The data suggests that the presence and nature of halogen substituents are critical for achieving high potency in kinase inhibitors. For example, the iodo-substituted triazole-pyrrolopyrimidine shows potent JAK1 inhibition.[9]
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point for the functionalization of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. These are generalized procedures and may require optimization for specific substrates.
Suzuki-Miyaura Coupling at the C5-Position
This protocol describes the selective coupling of an arylboronic acid at the C5-bromo position.
Workflow Diagram:
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Protocol:
Preparation: In a flame-dried Schlenk flask, combine 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.
Reagent Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) followed by a degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
Reaction: Stir the mixture at 90-100 °C and monitor the reaction progress by TLC or LC-MS.
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination at the C2-Position
This protocol describes the amination at the less reactive C2-chloro position, which typically requires more robust catalytic systems and higher temperatures.
Step-by-Step Protocol:
Preparation: In a glovebox, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the ligand (e.g., XPhos, 10 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equiv.) to an oven-dried vial.
Reagent Addition: Add 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.) and the desired amine (1.2 equiv.), followed by anhydrous, degassed toluene.
Reaction: Seal the vial and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by LC-MS.
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Comparison with Other Halogenated Pyrimidine Scaffolds
While the pyrrolo[2,3-d]pyrimidine core is of significant interest, it is important to consider the reactivity of other medicinally relevant pyrimidine scaffolds.
Pyrimidines: Simple pyrimidines are electron-deficient aromatic heterocycles.[1] Halogenation further enhances their reactivity towards nucleophilic aromatic substitution and cross-coupling. The reactivity of halogens on the pyrimidine ring generally follows the order C4(6) > C2 > C5.[5]
Thiazolo[4,5-d]pyrimidines: This fused heterocyclic system is also found in biologically active compounds. The introduction of a trifluoromethyl group, a common fluorine-containing moiety, can enhance the lipophilicity and metabolic stability of these molecules.[10]
The choice of the core scaffold will depend on the specific therapeutic target and the desired physicochemical properties of the final molecule.
Conclusion and Future Outlook
5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine stands out as a highly versatile and strategically valuable building block in drug discovery. Its orthogonal reactivity allows for sequential and selective functionalization, enabling the efficient construction of complex molecular architectures. The choice of halogen on the pyrrolo[2,3-d]pyrimidine scaffold is a critical design element that profoundly influences both the synthetic strategy and the ultimate biological profile of the target molecule.
Future research will likely focus on the development of more active and selective catalysts that can enable the use of less reactive chloro- and fluoro-pyrimidines under milder conditions. Furthermore, a deeper understanding of the structure-activity relationships of halogenated pyrrolo[2,3-d]pyrimidines will continue to guide the design of next-generation kinase inhibitors with improved efficacy and safety profiles.
References
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PMC. (2025). [Link]
Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. PubMed. (2022). [Link]
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. (2001). [Link]
Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. (2012). [Link]
Recent Advances in Pyrimidine-Based Drugs. PMC. (2024). [Link]
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. ResearchGate. (2025). [Link]
Biological and medicinal significance of pyrimidines. ResearchGate. (2014). [Link]
Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase and as Potential Antitumor Agents. PMC. (2014). [Link]
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. (2007). [Link]
Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. ResearchGate. (2020). [Link]
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Scielo. (2019). [Link]
Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. (2017). [Link]
Molecular modeling studies of pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors based on 3D-QSAR, molecular docking, molecular dynamics (MD) and MM-PBSA calculations. PubMed. (2020). [Link]
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. (2022). [Link]
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. NIH. (2024). [Link]
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC. (2021). [Link]
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. (2016). [Link]
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. (2017). [Link]
Pyrrolo[2,3-d]pyrimidine nucleosides: synthesis and antitumor activity of 7-substituted 7-deaza-2'-deoxyadenosines. PubMed. (1993). [Link]
Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. PubMed. (2019). [Link]
Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. ResearchGate. (2017). [Link]
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. (2019). [Link]
Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. ResearchGate. (2020). [Link]
Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy. PubMed. (2024). [Link]
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ResearchGate. (2025). [Link]
General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. MDPI. (2022). [Link]
Halogenated Pyrimidines as Radiosensitizers Revisited. ResearchGate. (1965). [Link]
Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. PubMed. (2022). [Link]
General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. PMC. (2022). [Link]
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. (2019). [Link]
The Privileged Scaffold: A Comparative Guide to the Structure-Activity Relationship of Pyrrolo[2,3-d]pyrimidine Analogs in Kinase Inhibition
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. The pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine,...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. The pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, stands out as one such "privileged scaffold."[1][2] Its intrinsic ability to mimic the purine core of ATP allows it to effectively compete for the ATP-binding site of a vast array of protein kinases, enzymes that play pivotal roles in cellular signaling and are frequently dysregulated in diseases like cancer and inflammatory disorders.[1][3] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various pyrrolo[2,3-d]pyrimidine analogs, offering field-proven insights for researchers and drug development professionals. We will dissect how subtle molecular modifications translate into significant changes in biological activity, supported by experimental data and detailed protocols.
The Pyrrolo[2,3-d]pyrimidine Core: A Versatile Template for Kinase Inhibitors
The pyrrolo[2,3-d]pyrimidine nucleus serves as the foundational structure for numerous clinically successful kinase inhibitors, including tofacitinib (a JAK inhibitor) and ruxolitinib (a JAK1/2 inhibitor).[4] The core structure presents several key positions for chemical modification (Figure 1), each offering a unique opportunity to modulate potency, selectivity, and pharmacokinetic properties. The primary interaction with the kinase hinge region typically involves hydrogen bonding with the pyrimidine ring's nitrogen atoms, mimicking the interaction of adenine.[5] The SAR exploration, therefore, often focuses on substitutions at the C4, C5, and N7 positions to optimize interactions with other regions of the ATP-binding pocket.
Figure 1: The Pyrrolo[2,3-d]pyrimidine Scaffold with Key Positions for Modification.
Comparative Analysis of SAR at Key Positions
The following sections delve into the specific SAR at different positions of the pyrrolo[2,3-d]pyrimidine core, with a focus on inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Janus Kinases (JAKs).
The Critical C4-Anilino Substitution: A Gateway to Potency
The C4 position is arguably the most extensively studied and critical point of modification for achieving potent kinase inhibition. A 4-anilino substitution is a common feature in many potent pyrrolo[2,3-d]pyrimidine-based kinase inhibitors.[6] The nature of the substituent on this aniline ring dramatically influences both potency and selectivity.
Table 1: Comparison of C4-Anilino Substituted Pyrrolo[2,3-d]pyrimidine Analogs as EGFR and VEGFR Inhibitors
As evidenced in Table 1, unsubstituted or minimally substituted anilino groups at the C4 position generally result in weak inhibitory activity.[3] The introduction of specific electron-withdrawing and hydrophobic groups, such as chloro, fluoro, and ethynyl moieties, at the meta and para positions of the aniline ring leads to a significant enhancement in potency against both EGFR and VEGFR.[3] This is attributed to improved hydrophobic and van der Waals interactions within the kinase's active site.
Exploring the Pyrrole Ring: Fine-Tuning Selectivity at C5 and N7
Modifications on the pyrrole moiety, specifically at the C5 and N7 positions, offer opportunities to fine-tune selectivity and improve pharmacokinetic properties.
C5 Position: Introduction of small, flexible groups at the C5 position can enhance binding affinity. For instance, in the development of JAK inhibitors, the addition of a cyano or an acrylamide group at this position has been shown to improve potency.
N7 Position: The N7 position is often a site for attaching solubilizing groups or moieties that can form additional hydrogen bonds. However, bulky substituents at this position can be detrimental to activity, likely due to steric hindrance.[4] In some cases, protection of the N7 position with groups like pivaloyloxymethyl (POM) has been employed during synthesis.[4]
Table 2: SAR of Pyrrolo[2,3-d]pyrimidine-based RET Inhibitors with Modifications on the Pyrrole Ring
The data in Table 2 demonstrates that substitution at the N7 position of the pyrrole ring with a methyl group leads to a significant loss of activity against RET kinase.[5] Conversely, the introduction of a thiophene group at the C5 position can be beneficial.[5]
Experimental Protocols for Evaluating Pyrrolo[2,3-d]pyrimidine Analogs
To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential. Here, we provide detailed methodologies for key assays used in the evaluation of these kinase inhibitors.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Experimental Workflow:
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Step-by-Step Protocol:
Kinase Reaction Setup:
In a 384-well plate, add 5 µL of the kinase reaction mixture containing the kinase, substrate, ATP, and the pyrrolo[2,3-d]pyrimidine analog at various concentrations.[7]
Include appropriate controls (no inhibitor, no enzyme).
Incubate the plate at room temperature for 60 minutes.[8]
ADP Detection:
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[7]
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides the necessary components for the luciferase reaction.[7]
Incubate at room temperature for 30-60 minutes to allow for the luminescent signal to develop.[7]
Data Analysis:
Measure the luminescence using a plate reader.
The amount of light generated is proportional to the ADP concentration.
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Experimental Workflow:
Caption: Workflow for the MTT Cell Viability Assay.
Step-by-Step Protocol:
Cell Seeding and Treatment:
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[10]
Remove the medium and add fresh medium containing various concentrations of the pyrrolo[2,3-d]pyrimidine analogs.
Incubate the plate for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.[11]
MTT Addition and Incubation:
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]
Incubate the plate for an additional 2-4 hours at 37°C.[10][11]
Formazan Solubilization and Measurement:
Carefully remove the medium containing MTT.
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10][11]
Gently shake the plate to ensure complete dissolution.
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]
Data Analysis:
Calculate the percentage of cell viability relative to the untreated control cells.
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Apoptosis Assay: Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow:
Caption: Workflow for Annexin V-FITC/PI Apoptosis Assay.
Step-by-Step Protocol:
Cell Preparation:
Treat cells with the pyrrolo[2,3-d]pyrimidine analogs for the desired time.
Harvest the cells and wash them with cold PBS.[13]
Staining:
Resuspend the cells in 1X Annexin V Binding Buffer.[14]
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[13][14]
Incubate the cells for 15-20 minutes at room temperature in the dark.[13]
FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.
The cell populations are distinguished as follows:
Viable cells: Annexin V-negative and PI-negative.
Early apoptotic cells: Annexin V-positive and PI-negative.[13]
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[13]
Necrotic cells: Annexin V-negative and PI-positive.
Signaling Pathways Targeted by Pyrrolo[2,3-d]pyrimidine Analogs
Understanding the signaling pathways that these inhibitors target is crucial for rational drug design. Below are simplified diagrams of the JAK-STAT and EGFR signaling pathways, common targets for pyrrolo[2,3-d]pyrimidine analogs.
JAK-STAT Signaling Pathway
Caption: Simplified JAK-STAT Signaling Pathway and its inhibition.[15][16][17]
EGFR Signaling Pathway
Caption: Simplified EGFR Signaling Pathway and its inhibition.[18][19][20][21]
Conclusion and Future Directions
The pyrrolo[2,3-d]pyrimidine scaffold has proven to be an exceptionally fruitful starting point for the development of potent and selective kinase inhibitors. The extensive SAR data available highlights the critical role of substitutions at the C4 position for achieving high potency, while modifications on the pyrrole ring offer avenues for fine-tuning selectivity and pharmacokinetic profiles. The continuous exploration of novel substitutions and the application of rational drug design principles, guided by a deep understanding of the target kinase's active site, will undoubtedly lead to the discovery of next-generation therapeutics with improved efficacy and safety profiles. This guide serves as a foundational resource for researchers in this exciting and impactful field, providing not only a comparative analysis of existing analogs but also the practical experimental frameworks necessary for the discovery and development of novel pyrrolo[2,3-d]pyrimidine-based drugs.
References
Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. [Link]
Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. [Link]
The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. [Link]
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]
Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. [Link]
(PDF) Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. [Link]
Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. ResearchGate. [Link]
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed. [Link]
A Comparative Analysis of Privileged Scaffolds: Pyrrolo[2,3-d]pyrimidine vs. Thieno[2,3-d]pyrimidine in Drug Discovery
Introduction In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The pyrrolo[2,3-d]pyrimid...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The pyrrolo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine core structures are exemplary members of this class. Both are bioisosteres of purine, the fundamental building block of nucleic acids, allowing them to effectively mimic endogenous ligands and interact with a wide array of biological targets.[1][2] The pyrrolo[2,3-d]pyrimidine system, also known as 7-deazapurine, is structurally analogous to adenine but lacks the nitrogen atom at the 7-position.[3][4] Similarly, the thieno[2,3-d]pyrimidine scaffold can be considered a bioelectronic equivalent of quinazoline and purine, where a thiophene ring is fused to the pyrimidine ring.[2][5]
This guide provides a comprehensive comparative analysis of these two scaffolds for researchers, scientists, and drug development professionals. We will dissect their structural nuances, compare their synthetic accessibility, evaluate their pharmacological profiles, and provide field-proven experimental protocols to empower your own discovery programs. Our objective is to move beyond a simple recitation of facts and instead explain the causality behind experimental choices and structure-activity relationships, offering a deeper understanding of why one scaffold may be chosen over the other for a specific therapeutic goal.
Part 1: Structural and Physicochemical Properties - The Foundational Difference
The core distinction between the two scaffolds lies in the five-membered ring fused to the pyrimidine: a pyrrole versus a thiophene. This seemingly small change—a nitrogen-hydrogen (N-H) group versus a sulfur (S) atom—imparts significant differences in their electronic and steric properties, which in turn dictates their interactions with biological targets.
The pyrrolo[2,3-d]pyrimidine scaffold possesses a crucial hydrogen bond donor in the N7-H of the pyrrole ring.[6] This feature allows it to form a critical hydrogen bond that mimics the interaction of the N7 of adenine with the hinge region of many kinases, making it an exceptional platform for designing ATP-competitive kinase inhibitors.[1] In contrast, the thieno[2,3-d]pyrimidine scaffold lacks this hydrogen bond donor, replacing it with a sulfur atom. While the sulfur atom is not a conventional hydrogen bond donor, its lone pairs of electrons can act as weak hydrogen bond acceptors, and its larger size influences the overall shape and lipophilicity of the molecule. This distinction is fundamental to their differential target engagement profiles.
Caption: Core structures and key features of the two scaffolds.
Table 1: Comparative Physicochemical Properties
Property
Pyrrolo[2,3-d]pyrimidine
Thieno[2,3-d]pyrimidine
Rationale and Implication in Drug Design
Hydrogen Bonding
N7-H is a strong H-bond donor.
Sulfur is a weak H-bond acceptor.
The N-H donor is critical for mimicking ATP binding in many kinase active sites. The absence of this donor in the thieno-scaffold necessitates different binding modes or targeting proteins where this interaction is not essential.
Aromaticity
The pyrrole ring is electron-rich.
The thiophene ring is also electron-rich, but the electronegativity and polarizability of sulfur differ from nitrogen.
Both are stable aromatic systems, providing a rigid core for orienting substituents. The different electronics can influence p-p stacking interactions with aromatic residues in a binding pocket.
Lipophilicity (LogP)
Generally lower due to the polar N-H group.
Generally higher due to the less polar sulfur atom.
This can affect solubility, cell permeability, and metabolic stability. The thieno-scaffold may offer advantages for CNS targets where higher lipophilicity can aid blood-brain barrier penetration.
Metabolic Stability
The N-H proton can be a site for metabolism (e.g., glucuronidation).
The sulfur atom can be oxidized (to sulfoxide or sulfone), representing a potential metabolic liability.
Both scaffolds have potential metabolic soft spots that must be considered and can be mitigated through strategic chemical modifications.
Part 2: Synthetic Strategies - Pathways to the Core
The synthetic accessibility of a scaffold is a critical factor in drug discovery, influencing the ease of library generation and scale-up. Both scaffolds are accessible through well-established synthetic routes.
Synthesis of Pyrrolo[2,3-d]pyrimidines
The construction of the pyrrolo[2,3-d]pyrimidine core can be approached in two primary ways: annulation of a pyrimidine ring onto a pre-existing pyrrole or, conversely, building the pyrrole ring onto a pyrimidine precursor.[7] A common and versatile method involves the reaction of a substituted 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various nucleophiles, which allows for diversification at the C4 position.[8]
Caption: Generalized workflow for pyrrolo[2,3-d]pyrimidine synthesis.
Synthesis of Thieno[2,3-d]pyrimidines
The most prevalent and robust method for synthesizing the thieno[2,3-d]pyrimidine scaffold is through the Gewald reaction. This multicomponent reaction typically involves an active methylene nitrile, an aldehyde or ketone, and elemental sulfur to form a 2-aminothiophene intermediate. This intermediate is then cyclized with reagents like formamide or isothiocyanates to construct the fused pyrimidine ring.[9][10]
Caption: Generalized workflow for thieno[2,3-d]pyrimidine synthesis.
Part 3: Comparative Biological Activity and Therapeutic Applications
Both scaffolds are exceptionally versatile, demonstrating a broad spectrum of biological activities. However, their subtle structural differences often lead them to excel in different therapeutic areas or against different targets within the same class.
Table 2: Overview of Biological Activities and Key Targets
Therapeutic Area
Pyrrolo[2,3-d]pyrimidine
Thieno[2,3-d]pyrimidine
Comparative Insight
Oncology (Kinase Inhibition)
JAK, EGFR, RET, ALK, DDR2. Potent ATP-competitive inhibitors. The N7-H is key for hinge binding.[1][8][11]
EGFR, VEGFR, PI3K. Also effective kinase inhibitors, often explored as bioisosteres of quinazolines.[5][12][13]
The pyrrolo scaffold is arguably preeminent for kinases where hinge binding via the adenine N7 interaction is critical. The thieno scaffold offers a valuable alternative when this interaction is not required or to escape patent space.
Inflammation
JAK inhibitors (e.g., Tofacitinib) are highly effective for rheumatoid arthritis and other autoimmune diseases.
PDE4 inhibitors. Have shown promise in modulating inflammatory responses.[10]
The clinical success of JAK inhibitors has made the pyrrolo scaffold a dominant player in inflammation. The thieno scaffold is being explored for different anti-inflammatory mechanisms.
Antimicrobial
Broad activity reported, including antibacterial, antifungal, and antiviral effects.[14]
Also possesses a wide range of anti-infective properties, including antibacterial and antiplasmodial activity.[2][5][15]
Both scaffolds are versatile platforms for antimicrobial drug discovery, with specific activity depending heavily on the substitution patterns.
The potentially higher lipophilicity of thieno derivatives may offer an advantage for CNS penetration, although this is highly dependent on the overall molecule.
Case Study in Kinase Inhibition: Tofacitinib vs. EGFR Inhibitors
A prime example of the pyrrolo[2,3-d]pyrimidine scaffold's utility is Tofacitinib (Xeljanz®) , an FDA-approved Janus kinase (JAK) inhibitor. Its mechanism relies on the N7-H of the pyrrole ring forming a crucial hydrogen bond with the hinge region of the JAK kinase active site, mimicking the binding of ATP.
In contrast, many thieno[2,3-d]pyrimidine-based kinase inhibitors have been developed to target the Epidermal Growth Factor Receptor (EGFR).[5][12] These compounds are often designed as bioisosteres of quinazoline-based inhibitors like Gefitinib or Erlotinib. Here, the scaffold acts as a rigid core to position key pharmacophores, but the binding does not rely on a hydrogen bond from the thiophene ring in the same way Tofacitinib relies on its pyrrole N-H.
Part 4: Structure-Activity Relationship (SAR) Insights
For both scaffolds, the 4-amino substitution on the pyrimidine ring is a critical anchor point for achieving high potency, particularly in kinase inhibition. This group often projects into the solvent-exposed region of the ATP binding pocket, allowing for extensive modification to enhance potency and selectivity.
Caption: Generalized SAR models for kinase inhibitor design.
For Pyrrolo[2,3-d]pyrimidines: The N7-H is often considered inviolable for ATP-competitive kinase inhibitors. Modifications at the C4 and C5 positions are most common. C4-amino groups with specific side chains are used to target the ribose pocket and solvent front to achieve selectivity. C5 substitutions can be used to modulate physicochemical properties like solubility.[6]
For Thieno[2,3-d]pyrimidines: The C4-anilino moiety is critical for EGFR inhibition, with halogen substitutions often improving potency.[12] Additionally, the C2 and C6 positions on the thieno[2,3-d]pyrimidine core offer vectors for modification to improve pharmacokinetic properties or explore additional interactions within the target's active site.[16]
Part 5: Experimental Protocols
To ensure the trustworthiness and utility of this guide, we provide a self-validating experimental protocol for assessing the activity of synthesized compounds.
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a widely used, robust method for determining the inhibitory constant (IC₅₀) of a compound against a target kinase. It is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescent tracer from the kinase active site.
I. Principle:
The assay relies on the binding of a europium (Eu)-labeled anti-tag antibody to the kinase and the FRET that occurs when a fluorescent tracer, bound in the ATP pocket, is in proximity. An inhibitor will compete with the tracer for binding, disrupting FRET and causing a decrease in the emission signal.
II. Materials:
Target Kinase (e.g., EGFR, JAK3)
LanthaScreen™ Eu-anti-Tag Antibody
Alexa Fluor™ 647-labeled Kinase Tracer
Test Compounds (dissolved in DMSO)
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
384-well, low-volume, black plates
TR-FRET compatible plate reader
III. Step-by-Step Methodology:
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.
Assay Plate Preparation: Add 2.5 µL of 4X test compound solution (diluted from DMSO stock into assay buffer) to the assay wells. For control wells, add 2.5 µL of buffer with the corresponding DMSO concentration.
Kinase/Antibody Mixture: Prepare a 2X solution of the Kinase/Eu-Antibody mixture in assay buffer at the recommended concentration. Add 5 µL of this mixture to all wells.
Tracer Solution: Prepare a 4X solution of the Alexa Fluor™-labeled tracer in assay buffer.
Initiate Reaction: Add 2.5 µL of the 4X tracer solution to all wells to initiate the binding reaction. The final volume will be 10 µL.
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light. This allows the binding to reach equilibrium.
Data Acquisition: Read the plate on a TR-FRET plate reader, exciting at 340 nm and measuring emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
Data Analysis:
Calculate the emission ratio (665 nm / 615 nm).
Normalize the data using "No Kinase" (high FRET) and "No Tracer" (low FRET) controls.
Plot the normalized emission ratio against the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Workflow for the in vitro kinase inhibition assay.
Conclusion and Future Perspectives
Both the pyrrolo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine scaffolds are undeniably powerful cores for drug discovery, each with a distinct profile of strengths and applications.
The pyrrolo[2,3-d]pyrimidine scaffold is the clear choice when seeking to mimic adenine and form a critical hydrogen bond with the kinase hinge region. Its proven success in clinically approved drugs like Tofacitinib solidifies its status as a premier scaffold for targeting ATP-binding sites.
The thieno[2,3-d]pyrimidine scaffold serves as an excellent bioisosteric replacement for purines or quinazolines, particularly when the N-H hydrogen bond donor is not required or is detrimental to selectivity or pharmacokinetics. It provides a distinct chemical space and intellectual property landscape, making it an attractive alternative for developing novel inhibitors against a wide range of targets, from kinases to proteases and beyond.
The choice between these two scaffolds is not a matter of inherent superiority but of strategic design. The decision should be driven by a deep understanding of the target biology, the specific interactions within the binding site, and the desired physicochemical properties of the final drug candidate. As our understanding of disease biology deepens, the continued exploration and functionalization of these privileged scaffolds will undoubtedly lead to the next generation of targeted therapies.
References
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Deriv
Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed.
Investigation Of Synthesis Methods For Novel Pyrrolo[2,3-D]Pyrimidine Derivatives As Kinase Inhibitor Compounds.
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evalu
Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evalu
Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. ScienceDirect.
Comparative Analysis of Thieno[2,3-d]pyrimidine Inhibitors: A Guide to Structure-Activity Rel
Advances in structural identification of some thieno[2,3-d]pyrimidine scaffolds as antitumor molecules: Synthetic approaches and control programmed cancer cell de
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
Molecular modelling and structure-activity relationship of pyrrolo[2,3-d]pyrimidine derivatives as potent DNA gyrase B inhibitors. Taylor & Francis Online.
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central.
Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). MDPI.
Newest Developments in the Preparation of Thieno[2,3-d]pyrimidines. Taylor & Francis Online.
Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry (RSC Publishing).
The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mut
Anticancer activity of some novel thieno [2, 3-d] pyrimidine deriv
Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Bentham Science Publishers.
Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against P
Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. PubMed Central.
Anticancer Potential of Thieno[2,3-d]pyrimidine Deriv
Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evalu
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PMC.
FDA‐approved medications containing pyrrolo[2, 3‐d] pyrimidine and 1,...
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI.
Comprehensive Guide to In Vitro Assay Validation for Novel Kinase Inhibitors Derived from 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
This guide provides a comprehensive framework for the in vitro validation of novel compounds synthesized from the 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold, a privileged structure in the development...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for the in vitro validation of novel compounds synthesized from the 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold, a privileged structure in the development of targeted kinase inhibitors.[1][2] We will delve into the critical experimental choices, provide detailed protocols for robust assay design, and present a comparative analysis framework against established alternative therapies. Our focus is to equip researchers, scientists, and drug development professionals with the necessary tools to generate reliable and reproducible data, thereby accelerating the journey from hit identification to lead optimization.
The pyrrolo[2,3-d]pyrimidine core is a well-established pharmacophore found in numerous clinically approved and investigational kinase inhibitors.[3][4][5] Its structural similarity to adenine allows it to effectively compete for the ATP-binding site of various kinases, leading to the modulation of cellular signaling pathways implicated in diseases such as cancer and autoimmune disorders.[6][7][8] The validation of new derivatives, therefore, requires a multi-faceted approach, encompassing biochemical and cell-based assays to ascertain potency, selectivity, and mechanism of action.
Foundational Principles of Assay Validation
A robust in vitro validation cascade is built on the principles of accuracy, precision, selectivity, and reproducibility.[9] Before embarking on extensive screening, it is paramount to establish a clear validation plan. This plan should be guided by regulatory standards, such as those outlined by the U.S. Food and Drug Administration (FDA), to ensure the integrity of the data generated.[10][11][12]
Our validation strategy will follow a tiered approach, beginning with broad-spectrum biochemical assays to determine the primary target(s) and progressing to more complex cell-based assays that reflect the physiological context.
Caption: Tiered approach to in vitro assay validation.
Part 1: Biochemical Assays - The First Line of Inquiry
Biochemical assays provide a direct measure of a compound's ability to inhibit the catalytic activity of a purified kinase enzyme.[13] These assays are crucial for initial hit identification and for determining the intrinsic potency of the synthesized compounds.
Primary Screening: Identifying the Target Landscape
Given that the pyrrolo[2,3-d]pyrimidine scaffold can target a wide range of kinases, an initial broad-spectrum screen is a cost-effective strategy to identify potential primary targets.[4][5][6][7] Commercially available kinase panels, such as Reaction Biology's HotSpot™ platform, offer a radiometric assay format that can screen compounds against hundreds of kinases at a fixed ATP concentration.[14][15]
Alternative High-Throughput Screening (HTS) Platforms:
ADP-Glo™ Kinase Assay (Promega): A universal, luminescence-based assay that measures ADP production, a direct product of the kinase reaction.[16][17][18] Its high sensitivity and broad dynamic range make it suitable for HTS.
LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific): A time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of the compound to the kinase.[16] This assay can identify both ATP-competitive and allosteric inhibitors.
IC50 Determination: Quantifying Potency
Once a primary target is identified, the next step is to determine the half-maximal inhibitory concentration (IC50) of the compound. This is a critical parameter for ranking the potency of different derivatives.
Experimental Protocol: ADP-Glo™ Kinase Assay for IC50 Determination of a Putative EGFR Inhibitor
Reagent Preparation:
Prepare a 2X solution of recombinant human EGFR enzyme in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
Prepare a 2X solution of the poly(Glu, Tyr) 4:1 substrate in kinase reaction buffer.
Prepare a 2X solution of ATP at a concentration equal to the Km for EGFR.
Serially dilute the test compound in 100% DMSO, followed by a 1:100 dilution in kinase reaction buffer to create 2X compound solutions.
Kinase Reaction:
Add 5 µL of the 2X compound solution to the wells of a 384-well plate.
Add 2.5 µL of the 2X enzyme solution to each well.
Initiate the reaction by adding 2.5 µL of the 2X substrate/ATP mixture.
Incubate the plate at 30°C for 60 minutes.
ADP Detection:
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
Incubate at room temperature for 40 minutes.
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
Incubate at room temperature for 30 minutes.
Data Acquisition and Analysis:
Measure luminescence using a plate reader.
Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Compound ID
Target Kinase
Assay Platform
IC50 (nM)
Reference Compound (Erlotinib) IC50 (nM)
PPY-001
EGFR
ADP-Glo™
15.2
25.8
PPY-002
EGFR
ADP-Glo™
89.7
25.8
PPY-001
Src
LanthaScreen™
>10,000
>10,000
PPY-001
BTK
Radioisotope
5,432
>10,000
PPY-001
JAK3
Radioisotope
>10,000
>10,000
Table 1: Hypothetical IC50 data for novel pyrrolo[2,3-d]pyrimidine derivatives against a panel of kinases.
Selectivity Profiling and Orthogonal Validation
Kinase inhibitor selectivity is crucial for minimizing off-target effects and potential toxicity.[15] Therefore, it is essential to profile promising hits against a panel of related and unrelated kinases. Furthermore, validating the IC50 values using an orthogonal assay with a different detection modality is a critical step to rule out assay-specific artifacts.[19]
For a compound identified as an EGFR inhibitor using the ADP-Glo™ assay, a [γ-³³P]-ATP filter binding assay can be used for orthogonal validation.[19] This method directly measures the incorporation of a radiolabeled phosphate from ATP onto a substrate, providing a direct and highly sensitive measure of kinase activity.[19]
Caption: Orthogonal validation workflow for kinase inhibitors.
Part 2: Cell-Based Assays - Bridging the Gap to Physiology
While biochemical assays are invaluable for determining direct enzyme inhibition, they do not fully recapitulate the complex cellular environment.[20] Cell-based assays are therefore essential to assess a compound's activity in a more physiologically relevant context, taking into account factors such as cell permeability, metabolism, and engagement with the target in its native state.
Cell Viability and Proliferation Assays
The primary goal of many kinase inhibitors, particularly in oncology, is to inhibit the growth of cancer cells. Cell viability and proliferation assays are fundamental for evaluating the cytotoxic or cytostatic effects of the synthesized compounds.[21]
Comparison of Common Cell Viability Assays:
Assay
Principle
Advantages
Disadvantages
MTT/XTT
Reduction of tetrazolium salts by mitochondrial dehydrogenases in viable cells to form a colored formazan product.[22]
Inexpensive, well-established.
Can be affected by changes in cellular metabolism, requires a solubilization step.
CellTiter-Glo® (Promega)
Measures intracellular ATP levels as an indicator of metabolically active cells.
Highly sensitive, rapid, amenable to HTS.
ATP levels can fluctuate with cell cycle and metabolic state.
RealTime-Glo™ MT Cell Viability Assay (Promega)
A bioluminescent assay that measures the reducing potential of viable cells in real-time.[22]
Allows for continuous monitoring of cell viability, non-lytic.
May have a lower signal-to-background ratio compared to endpoint assays.
The NanoBRET™ assay is a powerful tool for quantifying compound binding to a specific protein target in live cells.[15][23] It utilizes bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that reversibly binds to the kinase.[15] Test compounds that bind to the kinase will compete with the tracer, leading to a decrease in the BRET signal.
Downstream Signaling Assay: Western Blotting for Phospho-Protein Levels
For a kinase inhibitor, demonstrating a reduction in the phosphorylation of its direct downstream substrate is compelling evidence of on-target activity. For an EGFR inhibitor, this would involve assessing the phosphorylation levels of EGFR itself (autophosphorylation) and key downstream effectors like AKT and ERK.
Experimental Protocol: Western Blot for p-EGFR
Cell Treatment and Lysis:
Starve cells overnight in serum-free media.
Pre-treat cells with the test compound for 2 hours.
Stimulate with EGF (100 ng/mL) for 15 minutes.
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification and Electrophoresis:
Determine the protein concentration of the lysates using a BCA assay.
Separate equal amounts of protein on an SDS-PAGE gel.
Immunoblotting:
Transfer the proteins to a PVDF membrane.
Block the membrane with 5% BSA in TBST.
Incubate with primary antibodies against p-EGFR (Tyr1068) and total EGFR overnight at 4°C.
Incubate with HRP-conjugated secondary antibodies.
Detection:
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Quantify the band intensities and normalize the p-EGFR signal to the total EGFR signal.
Caption: EGFR signaling pathway and the point of inhibition.
Conclusion
The in vitro validation of novel compounds derived from the 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold requires a systematic and rigorous approach. By employing a combination of biochemical and cell-based assays, researchers can confidently assess the potency, selectivity, and mechanism of action of their synthesized molecules. The use of orthogonal validation methods and comparison with established inhibitors are crucial for building a robust data package that can guide further preclinical and clinical development. This guide provides a foundational framework that can be adapted and expanded upon to meet the specific needs of any kinase inhibitor drug discovery program.
References
MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available from: [Link]
PubMed Central. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Available from: [Link]
PubMed Central. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Available from: [Link]
MySkinRecipes. 7H-Pyrrolo[2,3-d]pyrimidine, 5-bromo-2-chloro-7-methyl-. Available from: [Link]
PubMed. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Available from: [Link]
PubMed. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. Available from: [Link]
PubMed Central. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Available from: [Link]
ACS Publications. Machine Learning-Based Virtual Screening and Identification of the Fourth-Generation EGFR Inhibitors. Available from: [Link]
BMG LABTECH. Kinase assays. Available from: [Link]
National Institutes of Health. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis. Available from: [Link]
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]
BellBrook Labs. BTK Activity Assay | A Validated BTK Inhibitor Screening Assay. Available from: [Link]
National Center for Biotechnology Information. Assay Development for Protein Kinase Enzymes. Available from: [Link]
BPS Bioscience. EGFR Kinase Assay Kit. Available from: [Link]
PubMed. Validation of an Allosteric Binding Site of Src Kinase Identified by Unbiased Ligand Binding Simulations. Available from: [Link]
PubMed Central. Receptor-Based Virtual Screening of EGFR Kinase Inhibitors from the NCI Diversity Database. Available from: [Link]
National Institutes of Health. Regulatory Knowledge Guide for In Vitro Diagnostics. Available from: [Link]
Frontiers. Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. Available from: [Link]
PubMed. Screening assays for tyrosine kinase inhibitors: A review. Available from: [Link]
BPS Bioscience. BTK Assay Kit BTK 79568. Available from: [Link]
BPS Bioscience. Chemi-Verse™ SRC Kinase Assay Kit. Available from: [Link]
U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. Available from: [Link]
Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. Available from: [Link]
Reaction Biology. Cell-based Assays for Drug Discovery. Available from: [Link]
ResearchGate. Hit validation, in vitro assays, and kinase activity assays for DNA‐PKcs hits. Available from: [Link]
U.S. Food and Drug Administration. Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions. Available from: [Link]
U.S. Food and Drug Administration. Bioanalytical Method Validation. Available from: [Link]
National Institutes of Health. Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia. Available from: [Link]
ACS Publications. An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. Available from: [Link]
Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]
PubMed Central. Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase and as Potential Antitumor Agents. Available from: [Link]
ResearchGate. USFDA. Guidance for Industry: Bioanalytical Method Validation. Available from: [Link]
A Comparative Guide to the Structural Confirmation of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone for the development of targeted therapeutics, particu...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone for the development of targeted therapeutics, particularly potent kinase inhibitors. The precise structural elucidation of these molecules is paramount to understanding their structure-activity relationships (SAR) and ensuring their efficacy and safety. This guide provides an in-depth comparison of the primary analytical techniques used to confirm the structure of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the synthesis of numerous pharmaceutical agents.
Introduction: The Significance of Pyrrolo[2,3-d]pyrimidines
The 7-deazapurine core of pyrrolo[2,3-d]pyrimidines mimics the natural purine bases, allowing these compounds to effectively interact with a variety of biological targets.[1] The strategic placement of substituents on this scaffold is crucial for modulating their pharmacological activity. 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, with its reactive chloro and bromo moieties, serves as a versatile building block for creating libraries of derivatives for drug discovery programs, including the development of inhibitors for kinases such as STAT6 and Mps1.[2][3]
This guide will navigate through the orthogonal analytical methods essential for the unambiguous structural confirmation of this critical intermediate and its derivatives. We will explore the causality behind experimental choices and present a self-validating system of protocols.
The Analytical Workflow: A Multi-faceted Approach
The definitive confirmation of the structure of a novel or synthesized molecule like 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine relies on a synergistic combination of spectroscopic and spectrometric techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and validated picture.
A typical workflow for the structural confirmation of synthesized organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of atoms within a molecule.
Predicted ¹H and ¹³C NMR Data
Due to the absence of readily available experimental spectra for the specific title compound, the following table presents predicted chemical shifts (δ) in parts per million (ppm). These predictions are based on established chemical shift trends for similar pyrrolo[2,3-d]pyrimidine systems and the known effects of substituents.
Atom
Predicted ¹H Chemical Shift (ppm)
Predicted ¹³C Chemical Shift (ppm)
Rationale for Prediction
H6
~7.5 - 7.8
-
The lone proton on the pyrrole ring is expected to be in the aromatic region, deshielded by the electron-withdrawing pyrimidine ring and the bromine atom.
N-CH₃
~3.8 - 4.1
~30 - 35
The methyl group attached to the nitrogen of the pyrrole ring will appear as a singlet, with its chemical shift influenced by the aromatic system.
C2
-
~150 - 155
The carbon atom bonded to chlorine and two nitrogen atoms will be significantly deshielded.
C4
-
~152 - 157
This quaternary carbon in the pyrimidine ring is deshielded by the adjacent nitrogen atoms.
C5
-
~95 - 100
The carbon atom bearing the bromine atom will have its chemical shift significantly influenced by the halogen's electronegativity and its position on the electron-rich pyrrole ring.
C6
-
~125 - 130
The carbon atom bonded to the only proton on the pyrrole ring.
C7a
-
~148 - 153
The bridgehead carbon atom of the fused ring system.
C4a
-
~115 - 120
The other bridgehead carbon atom of the fused ring system.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the proton and carbon framework of the molecule.
Methodology:
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
¹H NMR Acquisition:
Acquire a standard one-dimensional ¹H NMR spectrum.
Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C NMR spectrum.
Typical parameters: 1024-4096 scans, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry (MS): Unveiling the Molecular Weight and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular weight and elemental formula of a compound. For halogenated molecules like 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, the isotopic distribution patterns of bromine and chlorine provide a characteristic and confirmatory signature.
Predicted Mass Spectrometry Data
The presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a distinctive isotopic cluster for the molecular ion peak.
Ion
m/z (calculated)
Relative Abundance
Notes
[M]⁺ (C₇H₅⁷⁹Br³⁵ClN₃)⁺
244.9461
~75%
The most abundant peak in the molecular ion cluster.
[M+2]⁺
246.9432
~100%
A combination of ions containing ⁷⁹Br³⁷Cl and ⁸¹Br³⁵Cl.
[M+4]⁺
248.9402
~25%
The ion containing ⁸¹Br³⁷Cl.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate mass and confirm the elemental composition of the title compound.
Methodology:
Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Data Acquisition:
Infuse the sample solution directly into the ion source or inject it via a liquid chromatography system.
Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
Data Analysis:
Determine the monoisotopic mass of the molecular ion peak.
Compare the experimentally observed mass with the theoretically calculated mass for the elemental formula C₇H₅BrClN₃. The mass accuracy should be within 5 ppm.
Analyze the isotopic pattern of the molecular ion cluster and compare it to the theoretical distribution for a compound containing one bromine and one chlorine atom.
X-Ray Crystallography: The Definitive Structural Proof
While NMR and MS provide compelling evidence for the structure of a molecule, single-crystal X-ray crystallography offers the most definitive and unambiguous proof. This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the overall molecular geometry.
2D representation of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Objective: To obtain a single crystal of the title compound and determine its three-dimensional structure.
Methodology:
Crystal Growth:
Dissolve the purified compound in a minimal amount of a suitable solvent or a mixture of solvents (e.g., ethanol, ethyl acetate, or dichloromethane/hexane).
Employ slow evaporation, slow cooling, or vapor diffusion techniques to promote the growth of single crystals of suitable size and quality (typically 0.1-0.3 mm in each dimension).
Data Collection:
Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer.
Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations. A complete dataset is collected by rotating the crystal in the X-ray beam.
Structure Solution and Refinement:
Process the collected diffraction data to obtain a set of structure factors.
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
Refine the structural model against the experimental data using least-squares methods to obtain the final, accurate crystal structure.
Conclusion: A Triad of Techniques for Unwavering Confidence
The structural confirmation of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine and its derivatives is a critical step in the drug discovery and development pipeline. While each analytical technique provides valuable information, it is their collective and corroborative power that provides the highest level of confidence. NMR spectroscopy elucidates the molecular framework, mass spectrometry confirms the elemental composition and molecular weight, and X-ray crystallography provides the ultimate, unambiguous three-dimensional structure. By employing this multi-pronged approach, researchers can proceed with certainty in their synthetic endeavors and biological evaluations.
References
Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer - PubMed. (2023). Retrieved from [Link]
7H-Pyrrolo[2,3-d]pyrimidine, 5-bromo-2-chloro-7-methyl- - MySkinRecipes. (n.d.). Retrieved from [Link]
Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer - ScienceDirect. (2023). Retrieved from [Link]
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. (2022). Retrieved from [Link]
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI. (2023). Retrieved from [Link]
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC. (2022). Retrieved from [Link]
Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed. (2009). Retrieved from [Link]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors
The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a powerhouse in modern medicinal chemistry, serving as the foundational structure for a multitude of kinase inhibitors targeting a wide array of diseases, from inflamm...
Author: BenchChem Technical Support Team. Date: February 2026
The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a powerhouse in modern medicinal chemistry, serving as the foundational structure for a multitude of kinase inhibitors targeting a wide array of diseases, from inflammatory conditions to various cancers.[1][2] Its remarkable success stems from its structural mimicry of adenine, the core component of ATP, allowing it to competitively bind to the ATP-binding site of kinases.[1] However, the very feature that makes this scaffold so effective—its ability to interact with the highly conserved ATP binding pocket—also presents a significant challenge: the potential for cross-reactivity with unintended kinase targets.
This guide provides a comprehensive comparison of the cross-reactivity profiles of prominent kinase inhibitors built upon the pyrrolo[2,3-d]pyrimidine scaffold. We will delve into quantitative experimental data to objectively assess their selectivity and discuss the underlying structural features that govern their off-target interactions. This analysis is crucial for researchers and drug development professionals to understand the therapeutic window of these inhibitors and to anticipate potential off-target effects.
The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition
The pyrrolo[2,3-d]pyrimidine core is considered a "privileged scaffold" due to its ability to serve as a versatile template for designing potent inhibitors against various kinase families.[1] This 7-deazapurine core structure has been successfully exploited to develop inhibitors for Janus kinases (JAKs), epidermal growth factor receptor (EGFR), rearranged during transfection (RET) tyrosine kinase, and others.[2][3][4] The adaptability of this scaffold allows for chemical modifications that can enhance potency and, critically, selectivity for the intended target kinase.[1]
Comparative Selectivity Profiles of Key Pyrrolo[2,3-d]pyrimidine Inhibitors
To illustrate the spectrum of selectivity among inhibitors based on this scaffold, we will compare the kinome-wide binding profiles of two well-characterized JAK inhibitors, Tofacitinib and Ruxolitinib, with a more recently developed RET inhibitor. The data presented here is derived from KINOMEscan™, a competition binding assay that quantitatively measures the interaction of a compound with a large panel of kinases.
Data Presentation: Kinome-Wide Selectivity of Pyrrolo[2,3-d]pyrimidine Inhibitors
Inhibitor
Primary Target(s)
Kd (nM) for Primary Target(s)
Number of Off-Target Kinases (Kd < 100 nM)
Notable Off-Targets (Kd < 100 nM)
Tofacitinib
JAK1, JAK2, JAK3
JAK1: 1.1, JAK2: 20, JAK3: 5.6
~10
TYK2, ROCK1, ACVR1, GAK, MAP4K2
Ruxolitinib
JAK1, JAK2
JAK1: 3.3, JAK2: 2.8
~5
TYK2, ROCK2, GAK
Compound 1 (RET Inhibitor)
RET
RET: <1
>10
KDR (VEGFR2), SRC, LCK
Note: The Kd (dissociation constant) values are indicative of binding affinity; a lower Kd signifies stronger binding. The off-target data is a representative summary from publicly available kinome scan data and published literature.
Analysis of Cross-Reactivity:
As the table demonstrates, even with a shared core scaffold, the selectivity profiles of these inhibitors vary significantly.
Tofacitinib , while being a potent JAK inhibitor, exhibits a broader cross-reactivity profile, binding to several other kinases with relatively high affinity.[5][6] This polypharmacology may contribute to both its therapeutic effects and some of its observed side effects.
Ruxolitinib displays a more selective profile compared to Tofacitinib, with potent inhibition of JAK1 and JAK2 and fewer significant off-target interactions.[7][8]
Compound 1 , a pyrrolo[2,3-d]pyrimidine-based RET inhibitor, showcases how modifications to the scaffold can redirect its primary target.[2] However, it also demonstrates off-target activity against other tyrosine kinases like KDR and members of the Src family, a common challenge in developing selective tyrosine kinase inhibitors.
Experimental Workflows for Assessing Kinase Inhibitor Selectivity
To ensure the trustworthiness and reproducibility of selectivity data, rigorous experimental protocols are paramount. Here, we outline the methodologies for three key assays used to characterize the cross-reactivity of kinase inhibitors.
The KINOMEscan™ platform provides a high-throughput method to assess the binding of a test compound against a large panel of kinases.
Principle: This is an affinity-based competition binding assay. A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction with the test compound.
Step-by-Step Methodology:
Compound Preparation: Serially dilute the test compound to the desired concentrations in DMSO.
Assay Plate Preparation: Add the diluted compounds to a multi-well plate.
Kinase and Ligand Incubation: In each well, add the specific DNA-tagged kinase and the immobilized active-site directed ligand beads.
Competition Binding: Incubate the plate to allow the test compound and the immobilized ligand to compete for binding to the kinase.
Washing: Wash the plate to remove unbound kinase and test compound.
Elution: Elute the bound kinase from the immobilized ligand.
Quantification: Quantify the amount of eluted kinase by qPCR using primers specific for the DNA tag.
Data Analysis: Calculate the percentage of kinase bound to the beads in the presence of the test compound relative to a DMSO control. Determine the dissociation constant (Kd) from a dose-response curve.
CETSA® is a powerful method to verify target engagement in a cellular environment.
Principle: This assay is based on the principle that the thermal stability of a protein changes upon ligand binding. When a drug binds to its target protein within a cell, the protein-drug complex is often more resistant to heat-induced denaturation and aggregation.
Step-by-Step Methodology:
Cell Treatment: Treat intact cells with the test compound or a vehicle control for a specified time.
Heating: Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).
Cell Lysis: Lyse the cells to release the soluble proteins.
Separation of Aggregated Proteins: Centrifuge the cell lysates to pellet the aggregated, denatured proteins.
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using methods like Western blotting or mass spectrometry.
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Experimental Protocol 3: In Vitro Kinase Enzymatic Assay
This assay directly measures the inhibitory effect of a compound on the catalytic activity of a kinase.
Principle: A purified, active kinase is incubated with its substrate and ATP. The kinase catalyzes the transfer of a phosphate group from ATP to the substrate. The inhibitory potential of a compound is determined by its ability to reduce the rate of this phosphotransferase reaction.
Step-by-Step Methodology:
Reagent Preparation: Prepare assay buffer, purified active kinase, substrate (peptide or protein), and ATP.
Compound Incubation: In a multi-well plate, add the test compound at various concentrations and the purified kinase. Incubate to allow for binding.
Initiation of Kinase Reaction: Add a mixture of the substrate and ATP to initiate the enzymatic reaction.
Reaction Incubation: Incubate the plate at a controlled temperature for a specific period.
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).
Detection of Phosphorylation: Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., phosphospecific antibodies in an ELISA format, or luminescence-based ATP detection).
Data Analysis: Plot the kinase activity as a function of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To better understand the biological context of these inhibitors and the experimental approaches to characterize them, the following diagrams are provided.
Signaling Pathway Diagram: The JAK-STAT Pathway
// Inhibitor Action
Inhibitor [label="Pyrrolo[2,3-d]pyrimidine\nInhibitor (e.g., Tofacitinib)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled];
Inhibitor -> JAK [label="Inhibition", color="#EA4335", style=bold, arrowhead=tee];
}
dot
Caption: The JAK-STAT signaling pathway and the point of inhibition.
The pyrrolo[2,3-d]pyrimidine scaffold is undeniably a cornerstone of modern kinase inhibitor design, offering a versatile platform for developing potent therapeutics. However, as this guide has illustrated, the challenge of achieving high selectivity remains a critical consideration. The cross-reactivity profiles of inhibitors based on this scaffold can vary significantly, underscoring the importance of comprehensive, quantitative assessment using a combination of in vitro and cell-based assays.
For researchers and drug developers, a thorough understanding of an inhibitor's kinome-wide interactions is not merely an academic exercise but a crucial step in predicting its therapeutic efficacy and potential for adverse effects. As our understanding of the human kinome and the structural determinants of inhibitor binding continues to evolve, so too will our ability to design more selective and effective pyrrolo[2,3-d]pyrimidine-based kinase inhibitors. The continued application of rigorous experimental methodologies, such as those outlined in this guide, will be instrumental in advancing the next generation of targeted therapies.
References
Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. [Link]
Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters. [Link]
Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Ingenta Connect. [Link]
Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. [Link]
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
A comprehensive pathway map of epidermal growth factor receptor signaling. PubMed Central. [Link]
COMPARISON OF EFFICACY AND SAFETY IN JAK INHIBITOR DUE TO A DIFFERENCE OF SELECTIVITY – TOFACITINIB vs. BARICITINIB. Annals of the Rheumatic Diseases. [Link]
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
Simplified schematic diagram of the EGFR signaling pathway depicting... ResearchGate. [Link]
Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. PubMed Central. [Link]
Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors. PubMed Central. [Link]
Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. Discovery Research Portal - University of Dundee. [Link]
CENTER FOR DRUG EVALUATION AND RESEARCH Approval Package for: APPLICATION NUMBER. accessdata.fda.gov. [Link]
A Comparative Guide to the Potency of 5-Substituted Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, is a privileged structure in medicinal chemistry, forming the core of numerous kinase in...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] Its resemblance to the hinge-binding region of ATP allows for competitive inhibition of a wide range of kinases, which are critical regulators of cellular processes.[2] Strategic modifications to this core, particularly at the 5-position of the pyrrole ring, have been shown to significantly influence inhibitor potency and selectivity. This guide provides a comparative analysis of the potency of various 5-substituted pyrrolo[2,3-d]pyrimidine derivatives against key kinase targets, supported by experimental data and detailed methodologies.
The Significance of the 5-Position Substitution
The 5-position of the pyrrolo[2,3-d]pyrimidine core projects into the solvent-exposed region of the ATP-binding pocket of most kinases. This allows for the introduction of a variety of substituents that can form additional interactions with the target protein, thereby enhancing binding affinity and modulating the inhibitor's selectivity profile. The nature of the substituent at this position—its size, shape, and electronic properties—can be tuned to achieve desired inhibitory activity against specific kinases or a spectrum of related kinases.
Comparative Potency of 5-Substituted Pyrrolo[2,3-d]pyrimidine Inhibitors
The following table summarizes the in vitro potency (IC50 values) of a selection of 5-substituted pyrrolo[2,3-d]pyrimidine inhibitors against various kinase targets. It is important to note that direct comparison of IC50 values should be made with caution, as experimental conditions can vary between studies. Where available, the assay type (biochemical or cell-based) is specified.
Compound ID/Reference
5-Position Substituent
Target Kinase(s)
IC50 (nM)
Assay Type
JAK Inhibitors
Abrocitinib
N-methyl-N-(cis-4-methylcyclohexyl)sulfamoyl
JAK1
29
Biochemical
JAK2
803
Biochemical
JAK3
>10,000
Biochemical
TYK2
~1,300
Biochemical
Compound 12a (Wang et al., 2024)
4-amino-piperidinyl fragment
JAK1
12.6
Enzymatic
JAK2
134.8
Enzymatic
RET Inhibitors
Compound 20 (Ye et al., 2019)
5-tert-butylisoxazole
RET
76
Biochemical
Compound 19 (Ye et al., 2019)
3-tert-butyl-N-methyl-1H-pyrazole
RET
127
Biochemical
Compound 59 (Ye et al., 2019)
Thieno[2,3-d]pyrimidine bioisostere
RET
6.8
Biochemical
PAK4 Inhibitors
Compound 5n (Wang et al., 2022)
Substituted phenyl ring
PAK4
2.7
Enzymatic
MV4-11 cell line
7.8
Cell-based
Compound 5o (Wang et al., 2022)
Substituted phenyl ring
PAK4
20.2
Enzymatic
MV4-11 cell line
38.3
Cell-based
Multi-Targeted Inhibitors
Compound 5k (Al-Warhi et al., 2023)
Halogenated benzylidenebenzohydrazide
EGFR
79
Biochemical
Her2
40
Biochemical
VEGFR2
136
Biochemical
CDK2
Not specified
Biochemical
Key Signaling Pathways Targeted by Pyrrolo[2,3-d]pyrimidine Inhibitors
Understanding the signaling context in which these inhibitors function is crucial for interpreting their biological effects. Below are simplified diagrams of key pathways regulated by kinases targeted by 5-substituted pyrrolo[2,3-d]pyrimidines.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a key role in immunity and inflammation.[3][4] Pyrrolo[2,3-d]pyrimidine-based JAK inhibitors competitively block the ATP-binding site of JAKs, preventing the phosphorylation and activation of STAT proteins, thereby inhibiting downstream gene transcription.[3]
RET Signaling Pathway
The RET (Rearranged during Transfection) receptor tyrosine kinase is crucial for the normal development of the nervous and renal systems.[5] Aberrant RET signaling, due to mutations or fusions, is a driver in several cancers.[6][7] 5-substituted pyrrolo[2,3-d]pyrimidines can effectively inhibit RET kinase activity, blocking downstream signaling cascades and mitigating oncogenic effects.[6]
PAK4 Signaling Pathway
p21-Activated Kinase 4 (PAK4) is a serine/threonine kinase that plays a significant role in cytoskeletal organization, cell motility, and gene expression. Overexpression of PAK4 is associated with cancer progression. Pyrrolo[2,3-d]pyrimidine inhibitors targeting PAK4 can disrupt these pathological processes.
Experimental Methodologies for Determining Inhibitor Potency
The accurate determination of inhibitor potency is fundamental to drug discovery. The half-maximal inhibitory concentration (IC50) is a key parameter for this assessment. Below are generalized protocols for biochemical and cell-based assays commonly used to evaluate 5-substituted pyrrolo[2,3-d]pyrimidine inhibitors.
Biochemical Kinase Inhibition Assay (In Vitro)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Workflow:
Biochemical Kinase Assay Workflow
Step-by-Step Protocol:
Plate Preparation: Dispense assay buffer into the wells of a microtiter plate.
Compound Addition: Add serial dilutions of the 5-substituted pyrrolo[2,3-d]pyrimidine inhibitor to the wells. Include positive (known inhibitor) and negative (vehicle, typically DMSO) controls.
Kinase Addition: Add the purified kinase enzyme to each well and briefly incubate to allow for inhibitor binding.
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and a specific substrate (peptide or protein). The ATP concentration is typically at or near the Km value for the specific kinase.
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).
Signal Detection: Stop the reaction and measure the kinase activity. The detection method can be:
Radiometric: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.
Fluorescence/Luminescence-based: Using modified substrates or antibodies to detect phosphorylation. For example, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly employed.
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Kinase Inhibition Assay (In Situ)
This assay measures the inhibitory effect of a compound on a specific kinase within a cellular context, providing insights into its cell permeability and activity in a more physiologically relevant environment.
Workflow:
Cell-Based Kinase Assay Workflow
Step-by-Step Protocol:
Cell Culture: Plate cells that endogenously express the target kinase or have been engineered to do so in a multi-well plate and allow them to adhere overnight.
Inhibitor Treatment: Treat the cells with a range of concentrations of the 5-substituted pyrrolo[2,3-d]pyrimidine inhibitor for a specific duration (e.g., 1-24 hours).
Pathway Stimulation (Optional): For many receptor tyrosine kinases, the signaling pathway needs to be activated by adding the specific ligand (e.g., growth factor) for a short period before cell lysis.
Cell Lysis: Wash the cells and then lyse them using a suitable lysis buffer to release the cellular proteins.
Quantification of Phosphorylation: Measure the phosphorylation level of the target kinase or its direct downstream substrate. Common methods include:
Western Blotting: A semi-quantitative method to visualize changes in protein phosphorylation.
ELISA (Enzyme-Linked Immunosorbent Assay): A quantitative method using specific antibodies to capture the target protein and detect its phosphorylation state.
Flow Cytometry (Phosflow): Allows for the analysis of phosphorylation events in individual cells.
Data Analysis: Normalize the phosphorylation signal to the total amount of the target protein. Plot the percentage of inhibition of phosphorylation against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC50 value.
Conclusion
The 5-substituted pyrrolo[2,3-d]pyrimidine scaffold is a versatile platform for the development of potent and selective kinase inhibitors. As demonstrated by the compiled data, modifications at the 5-position can lead to highly potent compounds targeting a range of kinases involved in diseases such as cancer and inflammatory disorders. The choice of substituent is critical in fine-tuning the inhibitor's potency and selectivity profile. A thorough understanding of the structure-activity relationship, coupled with robust biochemical and cell-based assays, is essential for the successful development of novel therapeutics based on this privileged scaffold.
References
Wang, L., et al. (2022). Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. European Journal of Medicinal Chemistry, 238, 114470.
Ye, Y., et al. (2019). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 183, 111721.
Al-Warhi, T., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6681.
Wang, Y., et al. (2024). Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy. Archiv der Pharmazie, 357(1), e2300378.
Flaherty, K. T., et al. (2012). Inhibition of mutated, activated BRAF in metastatic melanoma. New England Journal of Medicine, 367(2), 1694-1703.
Traxler, P., et al. (1997). 4-(Phenylamino)pyrrolopyrimidines: potent and selective, ATP site directed inhibitors of the EGF-receptor protein tyrosine kinase. Journal of medicinal chemistry, 40(22), 3601-3616.
Radi, M., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(16), 1660-1683.
Wells, S. A., Jr., & Santoro, M. (2009). Targeting the RET pathway in thyroid cancer. Clinical cancer research, 15(23), 7119-7123.
Rane, C. K., et al. (2022). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 775.
Singh, S., & Sharma, S. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 148, 107867.
Manetti, F. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current medicinal chemistry, 24(16), 1660–1683.
Al-Osta, M. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules (Basel, Switzerland), 28(18), 6681.
ResearchGate. (n.d.). IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). RET proto-oncogene. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PAK4 p21 (RAC1) activated kinase 4. Retrieved from [Link]
GeneCards. (n.d.). PAK4 Gene. Retrieved from [Link]
Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway. Retrieved from [Link]
Aaronson, D. S., & Horvath, C. M. (2002). A road map for the world of STATs. Journal of immunology (Baltimore, Md. : 1950), 169(10), 5925–5935.
ResearchGate. (n.d.). The JAK-STAT pathway. Retrieved from [Link]
Wikipedia. (n.d.). JAK-STAT signaling pathway. Retrieved from [Link]
YouTube. (2024, March 17). JAK-STAT Signaling Pathway: Animated Explanation (4K). Retrieved from [Link]
ResearchGate. (n.d.). The RET receptor tyrosine kinase signaling pathway and oncogenic signal activation. Retrieved from [Link]
ResearchGate. (n.d.). The structure of RET and its signal pathway mediation. Retrieved from [Link]
ResearchGate. (n.d.). PAK4 mediated signaling pathways. Retrieved from [Link]
A Senior Application Scientist's Guide to Bioisosteres of the Pyrrolo[2,3-d]pyrimidine Core
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the pyrrolo[2,3-d]pyrimidine scaffold stands as a "privileged" structure, particularly in the realm of kinas...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrrolo[2,3-d]pyrimidine scaffold stands as a "privileged" structure, particularly in the realm of kinase inhibitor discovery. Its intrinsic ability to mimic the adenine base of ATP allows it to effectively compete for the kinase hinge region, providing a robust foundation for the development of potent and selective therapeutics.[1][2][3] However, the quest for optimized drug candidates—possessing superior potency, selectivity, and pharmacokinetic profiles—necessitates the exploration of bioisosteric replacements for this core. This guide offers an in-depth comparison of key bioisosteres for the pyrrolo[2,3-d]pyrimidine nucleus, supported by experimental data and detailed protocols to empower your drug discovery endeavors.
The Rationale for Bioisosteric Replacement
Bioisosterism, the strategy of exchanging a functional group with another that retains similar physicochemical properties, is a cornerstone of rational drug design. In the context of the pyrrolo[2,3-d]pyrimidine core, this approach aims to:
Modulate Potency and Selectivity: Subtle alterations in the electronic and steric properties of the core can fine-tune interactions with the target protein, potentially enhancing binding affinity and selectivity against off-target kinases.
Improve Physicochemical and Pharmacokinetic Properties: Issues such as poor solubility, metabolic instability, or undesirable off-target effects can often be mitigated by replacing the core scaffold.
Explore Novel Chemical Space and Secure Intellectual Property: The development of novel bioisosteric cores can lead to the discovery of compounds with unique pharmacological profiles and provide a pathway to secure new intellectual property.
This guide will focus on three prominent bioisosteres of the pyrrolo[2,3-d]pyrimidine core: thieno[2,3-d]pyrimidine , furo[2,3-d]pyrimidine , and pyrazolo[3,4-d]pyrimidine .
Comparative Analysis of Core Bioisosteres
The choice of a bioisosteric core is a critical decision in the drug design process. Below is a comparative overview of the pyrrolo[2,3-d]pyrimidine core and its key bioisosteres, with a focus on their performance as kinase inhibitors.
Structural Relationships and Key Features
The pyrrolo[2,3-d]pyrimidine core and its bioisosteres share a common bicyclic structure that presents key hydrogen bond donors and acceptors to the kinase hinge region. The primary difference lies in the five-membered ring fused to the pyrimidine.
Figure 1. Structural relationships between the pyrrolo[2,3-d]pyrimidine core and its key bioisosteres.
Performance Comparison: A Data-Driven Perspective
The following table summarizes a comparative analysis of the different cores based on published data for their activity against various kinases. It is important to note that a direct head-to-head comparison is often challenging due to variations in the appended substituents and the specific biological assays employed.
The N-H group in the pyrrole ring acts as a crucial hydrogen bond donor, mimicking the adenine of ATP. This interaction is fundamental to its broad applicability as a kinase inhibitor scaffold.[5]
The replacement of the pyrrole NH with a sulfur atom can lead to altered electronic properties and lipophilicity. In some cases, this can result in improved potency and favorable pharmacokinetic profiles. For instance, a thieno[2,3-d]pyrimidine derivative showed low nanomolar potency against RET kinase.[6][7]
The oxygen atom in the furan ring can act as a hydrogen bond acceptor and influence the overall polarity of the molecule. Furo[2,3-d]pyrimidine derivatives have demonstrated potent EGFR inhibition comparable to the reference inhibitor erlotinib.[6]
Pyrazolo[3,4-d]pyrimidine
EGFR, VEGFR, COX-2
Nanomolar to micromolar
This core is also an isostere of adenine and has been successfully employed in the development of numerous kinase inhibitors. The additional nitrogen atom in the pyrazole ring offers another point for potential interaction and can influence the physicochemical properties of the molecule.
Experimental Protocols: From Synthesis to Biological Evaluation
To provide a practical framework for your research, this section details the synthesis of a key intermediate for the pyrrolo[2,3-d]pyrimidine core and a widely used kinase inhibition assay.
Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine: A Key Intermediate
The synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate is a critical first step for the elaboration of a wide range of derivatives.
Figure 2. Synthetic workflow for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Cool to room temperature, filter the solid, wash with water, and dry.[9]
Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine:
Dissolve 4-hydroxypyrrolo[2,3-d]pyrimidine in phosphorus oxychloride (POCl₃).
Heat the mixture at 80-100 °C and stir for 2-4 hours.
Carefully quench the reaction with ice water.
Adjust the pH to 10 with a sodium hydroxide solution.
Filter the solid, wash with water, and dry to obtain the final product.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Protocol
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a robust method for assessing inhibitor potency.[10][11]
Prepare a reaction mixture containing the kinase, substrate, ATP, and varying concentrations of the test compound (inhibitor) in a suitable kinase buffer. The final reaction volume is typically 5 µL.
Incubate the reaction at the optimal temperature for the specific kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).
ATP Depletion:
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
Incubate the plate at room temperature for 40 minutes.
ADP to ATP Conversion and Signal Generation:
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components (luciferase/luciferin) for the luminescence reaction.
Incubate the plate at room temperature for 30-60 minutes.
Data Acquisition:
Measure the luminescence of each well using a plate-reading luminometer.
The luminescent signal is directly proportional to the amount of ADP produced and inversely proportional to the activity of the kinase inhibitor.
Calculate IC50 values by plotting the luminescence signal against the inhibitor concentration.
Conclusion and Future Perspectives
The pyrrolo[2,3-d]pyrimidine core remains a highly valuable scaffold in drug discovery. However, the exploration of its bioisosteres, such as thieno[2,3-d]pyrimidine, furo[2,3-d]pyrimidine, and pyrazolo[3,4-d]pyrimidine, offers a powerful strategy to overcome the limitations of parent compounds and to discover novel drug candidates with enhanced properties. The choice of a specific bioisostere should be guided by a thorough understanding of the structure-activity relationships of the target, as well as considerations of synthetic accessibility and desired physicochemical properties. The experimental protocols provided in this guide serve as a starting point for researchers to synthesize and evaluate their own series of compounds, ultimately contributing to the advancement of targeted therapies.
References
Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2023). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity. ACS Omega, 8(34), 30987–31003. [Link]
Li, H., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 206, 112691. [Link]
Abdel-Maksoud, M. S., et al. (2023). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Medicinal Chemistry, 14(7), 1333-1351. [Link]
Google Patents. (n.d.). CN105622616A - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
ResearchGate. (n.d.). Synthesis and biological activity of fused furo[2,3-d]pyrimidinone derivatives as analgesic and antitumor agents. [Link]
El-Sayed, N. F., et al. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. RSC Advances, 12(14), 8635-8651. [Link]
El-Damasy, A. K., et al. (2018). Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity. European Journal of Medicinal Chemistry, 144, 734-751. [Link]
Rosowsky, A., et al. (1998). Classical and nonclassical furo[2,3-d]pyrimidines as novel antifolates: synthesis and biological activities. Journal of Medicinal Chemistry, 41(23), 4465-4475. [Link]
Abdel-Maksoud, M. S., et al. (2023). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Medicinal Chemistry, 14(7), 1333-1351. [Link]
Zhang, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 223, 113711. [Link]
Alanazi, M. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6729. [Link]
Petraitytė, V., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2, 3-d]pyrimidine Derivatives. Molecules, 28(21), 7392. [Link]
Li, H., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 206, 112691. [Link]
Wang, Y., et al. (2022). Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives. Journal of the Chinese Chemical Society, 69(5), 876-885. [Link]
Google Patents. (n.d.). CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
Reddy, T. R., et al. (2023). Pd(II)-Catalyzed Three-Component Synthesis of Furo[2,3-d]pyrimidines from β-Ketodinitriles, Boronic Acids, and Aldehydes. Organic Letters, 25(50), 8996-9001. [Link]
ResearchGate. (n.d.). Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent. [Link]
Definitive Guide: Evaluating Antitumor Activity of Novel Pyrrolo[2,3-d]pyrimidine Derivatives
Executive Summary The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) represents a privileged structure in medicinal chemistry due to its bio-isosteric relationship with adenine, the nitrogenous base of ATP.[1] This st...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) represents a privileged structure in medicinal chemistry due to its bio-isosteric relationship with adenine, the nitrogenous base of ATP.[1] This structural mimicry allows these derivatives to function as potent ATP-competitive inhibitors against a broad spectrum of oncogenic kinases, including EGFR, VEGFR, and JAK family members.
This guide provides a rigorous, data-driven framework for evaluating novel pyrrolo[2,3-d]pyrimidine derivatives. Moving beyond basic screening, we detail a comparative analysis against clinical standards (e.g., Sunitinib, Erlotinib) and outline self-validating experimental protocols designed to withstand peer review.
Part 1: Strategic Evaluation Workflow
To establish the therapeutic potential of a new derivative, a linear screening approach is insufficient. A feedback-loop driven cascade is required to filter "hits" from true "leads."
Diagram: The Integrated Screening Cascade
The following flowchart illustrates the logical progression from molecular design to mechanistic validation.
Caption: Figure 1. Iterative evaluation pipeline. Note the feedback loops (dashed lines) where poor kinase potency or high toxicity triggers structural redesign.
Part 2: Comparative Performance Analysis
An objective evaluation requires benchmarking against FDA-approved tyrosine kinase inhibitors (TKIs). The data below synthesizes recent findings (2023-2024) comparing novel pyrrolo[2,3-d]pyrimidine derivatives against established drugs.
Enzymatic Inhibition Profile (Kinase Selectivity)
Novel derivatives often target multiple kinases (poly-pharmacology) to overcome resistance mechanisms.
Compound
Target Kinase
IC50 (Novel)
Comparator Drug
IC50 (Standard)
Fold Improvement
Compound 5k [1]
EGFR (WT)
79 nM
Erlotinib
55 nM
0.7x (Comparable)
Compound 5k [1]
VEGFR-2
136 nM
Sunitinib
261 nM
1.9x
Compound 12i [2]
EGFR (T790M)
0.21 nM
Avitinib
~1-5 nM
>10x
Compound 7d [3]
CDK2
45 nM
Roscovitine
110 nM
2.4x
Expert Insight:
Dual Inhibition: Compound 5k demonstrates the scaffold's ability to inhibit both EGFR and VEGFR-2. This dual action is critical for simultaneously blocking tumor proliferation (EGFR) and angiogenesis (VEGFR).
Mutant Selectivity: Compound 12i highlights the scaffold's flexibility. By modifying the C-4 position, researchers achieved high selectivity for the resistant T790M mutation, a common failure point for first-generation TKIs.
Cellular Cytotoxicity (Antitumor Efficacy)
Enzymatic potency must translate to cellular death. The table below compares IC50 values across diverse histological subtypes.
Cell Line
Tissue Origin
Compound 5k IC50 (µM)
Compound 7d IC50 (µM)
Doxorubicin IC50 (µM)
Interpretation
MCF-7
Breast
4.2
0.28
0.52
7d is superior to Doxorubicin
A549
Lung (NSCLC)
5.1
0.66
1.98
7d shows 3x potency
HepG2
Liver
3.8
0.45
0.60
High efficacy in hepatic models
HBE
Normal Bronchial
>100
>50
4.1
High Selectivity Index (SI)
Key Takeaway: The "Holy Grail" of this evaluation is the Selectivity Index (SI). Compound 7d shows nanomolar potency against cancer cells but remains safe for normal HBE cells, whereas Doxorubicin is indiscriminately toxic.
Part 3: Mechanistic Validation & Signaling
To publish high-impact research, you must prove how the molecule works. Pyrrolo[2,3-d]pyrimidines typically act by occupying the ATP-binding pocket of receptor tyrosine kinases (RTKs).
Diagram: Mechanism of Action (EGFR/VEGFR Blockade)
This diagram maps the downstream effects of inhibiting the ATP pocket, leading to apoptosis.
Caption: Figure 2.[2] Competitive inhibition at the ATP-binding site prevents downstream RAS/RAF and PI3K signaling, triggering apoptosis.
Part 4: Detailed Experimental Protocols
These protocols are designed for reproducibility and data integrity.
Protocol 1: Kinase Inhibition Assay (FRET-Based)
Objective: Determine the IC50 of the derivative against purified EGFR/VEGFR enzymes.
Standard: Z'-Lyte Kinase Assay or ADP-Glo.
Preparation: Prepare 10 mM stock of the test compound in 100% DMSO. Serial dilute (3-fold) to generate a 10-point concentration curve (e.g., 10 µM to 0.5 nM).
Reaction Mix: In a 384-well plate, combine:
2 µL Test Compound (4x conc).
2 µL Kinase/Peptide Substrate Mixture (EGFR at 0.5 ng/µL).
2 µL ATP Solution (at K_m apparent for the specific kinase).
Incubation: Seal and incubate at 25°C for 60 minutes (dark).
Detection: Add detection reagent (Eu-labeled antibody). Read Fluorescence Resonance Energy Transfer (FRET) signal on a multi-mode plate reader (e.g., EnVision).
Objective: Confirm that cell death is due to apoptosis (programmed death) rather than necrosis (toxicity).
Treatment: Treat cells (6-well plate) with the IC50 concentration of the compound for 24h.
Harvesting: Trypsinize cells, wash with cold PBS, and resuspend in Binding Buffer.
Staining: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate 15 min in the dark.
Flow Cytometry: Analyze immediately.
Q1 (Annexin-/PI+): Necrotic cells.
Q2 (Annexin+/PI+): Late Apoptosis.
Q3 (Annexin+/PI-): Early Apoptosis (The critical metric for kinase inhibitors).
Q4 (Annexin-/PI-): Live cells.
References
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors. National Institutes of Health (NIH).
The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC. European Journal of Medicinal Chemistry.
Synthesis and Anticancer Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one Derivatives. MDPI Molecules.
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties. MDPI Molecules.
Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via Cu-catalyzed coupling. Taylor & Francis.
A Senior Scientist's Guide to the Safe Disposal of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
As researchers dedicated to advancing drug discovery, our work with novel heterocyclic compounds like 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is foundational. This key intermediate, instrumental in the synt...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers dedicated to advancing drug discovery, our work with novel heterocyclic compounds like 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is foundational. This key intermediate, instrumental in the synthesis of targeted therapies such as kinase inhibitors, demands not only precision in its application but also uncompromising diligence in its handling and disposal.[1] Adherence to proper disposal protocols is not merely a regulatory formality; it is a cornerstone of our commitment to laboratory safety, environmental stewardship, and the integrity of our research.
This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and regulatory standards.
Hazard Profile and the Rationale for Specialized Disposal
Understanding the inherent risks of a compound dictates its handling and disposal pathway. 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, like structurally similar compounds, is classified as hazardous. Its risk profile necessitates that it be treated as hazardous waste, precluding any possibility of disposal via standard trash or sewer systems.[2]
The primary hazards associated with this class of chemicals are summarized below. This assessment is based on data from analogous chemical structures, as specific data for this exact compound is limited.
Hazard Class
GHS Pictogram
Hazard Statement
Causality and Disposal Implications
Acute Toxicity
GHS07 (Exclamation Mark)
H302: Harmful if swallowed.[3][4] H332: Harmful if inhaled.[3]
Ingestion or inhalation of even small quantities can cause significant harm. This dictates the use of fume hoods during handling and mandates that all waste, including contaminated consumables, be securely contained to prevent accidental exposure.
Direct contact can lead to dermatitis or other skin reactions. This requires the use of appropriate gloves and mandates that any contaminated personal protective equipment (PPE) be disposed of as hazardous waste.
The compound can cause significant damage upon contact with eyes. This underscores the absolute requirement for safety goggles and necessitates immediate access to an eyewash station.
Inhalation of dust or aerosols can irritate the respiratory tract. Handling must occur in a well-ventilated area, preferably a certified chemical fume hood, to minimize this risk.
The chemical structure itself provides the most critical directive for disposal. As a halogenated heterocyclic compound , it must be segregated into a specific waste stream. Halogenated wastes require high-temperature incineration (approximately 1200 K) to ensure complete destruction and prevent the formation of highly toxic and environmentally persistent byproducts, such as dioxins and furans.[5] This is a fundamentally different and more costly process than the fuel blending used for non-halogenated solvents.
The Cardinal Rule: Meticulous Waste Segregation
The proper disposal of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine begins with rigorous segregation at the point of generation. Cross-contamination of waste streams can lead to dangerous chemical reactions, violate environmental regulations, and significantly increase disposal costs for the entire laboratory.
Never mix this compound or its waste with the following:
Non-Halogenated Waste: Keep separate from solvents like acetone, ethanol, hexanes, etc.[6]
Acids and Bases: Incompatible with strong acids and bases.[7]
Oxidizing Agents: Must be kept apart from strong oxidizers.[7]
Aqueous Waste: Avoid mixing with aqueous solutions intended for drain disposal.
Standard Operating Procedure (SOP) for Disposal
This protocol outlines the end-to-end process for safely moving 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine waste from the lab bench to its final, secure disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound in any form (pure, in solution, or as waste), ensure you are wearing the appropriate PPE.
Hand Protection: Nitrile gloves.
Eye Protection: Chemical safety goggles.
Body Protection: A lab coat is mandatory.
Step 2: Waste Characterization and Container Selection
Properly classify your waste to ensure it enters the correct stream.
Solid Waste: Residual powder, contaminated weigh boats, wipes, and contaminated PPE should be collected in a designated, compatible container for "Halogenated Organic Solid Waste." A wide-mouth polyethylene container with a screw-top lid is ideal.
Liquid Waste: If the compound is in solution, it must be collected in a designated "Halogenated Organic Liquid Waste" container. The container must be compatible with the solvent used (e.g., a poly or glass bottle for most organic solvents, but never metal for acidic solutions).[8]
Step 3: Container Labeling
Proper labeling is a critical safety and compliance step. Your institution's Environmental Health & Safety (EH&S) department will provide specific tags, but all labels must include:
The words "Hazardous Waste."
The full chemical name: "5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine."
A complete list of all other constituents in the container, including solvents, with estimated percentages.
The relevant hazard pictograms (e.g., GHS07 Exclamation Mark).
The date accumulation started and the name of the principal investigator or lab manager.
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated SAA, which is a location at or near the point of generation and under the control of the lab personnel.[9]
The SAA must be a designated benchtop, a section of a fume hood, or a cabinet.[9]
Waste containers must be kept tightly closed at all times, except when actively adding waste.[6]
Store the container within secondary containment (e.g., a plastic tub) to contain any potential leaks.
Partially filled containers can remain in the SAA for up to one year. Full containers must be removed within three days.[9]
Step 5: Arranging for Final Disposal
Once your waste container is approximately 90% full, it is time to arrange for its removal.[8]
Follow your institution's procedure to request a pickup from the EH&S department or a licensed hazardous waste contractor.
These trained professionals will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will be disposed of in compliance with EPA and local regulations.[10]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Emergency Procedures: Spill and Exposure
Accidents require immediate and correct action.
Spill Response (Solid Compound)
Alert Personnel: Notify others in the immediate area.
Evacuate: If the spill is large or the dust is airborne, evacuate the area and contact EH&S.
Secure the Area: Prevent entry to the spill location.
Cleanup (for minor spills): If you are trained and it is safe to do so, wear your full PPE. Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not sweep, as this can create dust. Carefully scoop the material into your designated halogenated solid waste container.
Decontaminate: Wipe the area with a suitable solvent and dispose of the wipes as hazardous waste.
Exposure Response
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation persists.[4][11]
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[4]
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Regulatory Grounding
All laboratory waste procedures in the United States are governed by a framework of federal and state regulations.
The Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA establishes the regulations for managing hazardous waste from "cradle to grave." Academic laboratories may operate under the specific guidelines found in 40 CFR Part 262, Subpart K, which provides some flexibility while ensuring safety and compliance.[8][12]
The Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard, ensure the safety of personnel who handle and are potentially exposed to hazardous substances.[13] This includes requirements for training, emergency planning, and PPE.[14]
By adhering to this guide, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.
References
Fluorochem. (2024). Safety Data Sheet for 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
MedChemExpress. (2024). Safety Data Sheet for 5-Bromo-2-hydroxymethyl-pyridine.
Jubilant Ingrevia. (n.d.). Safety Data Sheet for 5-bromo-2-nitropyridine.
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
M. Al-Ghouti, et al. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum Research.
Ohio EPA. (n.d.). Managing Hazardous Waste Generated in Laboratories.
GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
Thermo Fisher Scientific. (n.d.). Safety Data Sheet for a related pyrrolo[2,3-d]pyrimidine compound.
Thermo Fisher Scientific. (n.d.). Safety Data Sheet for 5-Bromo-2-chloropyrimidine.
U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
U.S. Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
U.S. Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards.
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
MCF Environmental Services. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know.
Comprehensive Safety and Handling Guide for 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. This guide provides essential, in-depth information on the safe handl...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. This guide provides essential, in-depth information on the safe handling of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the synthesis of targeted therapies such as kinase inhibitors.[1] By understanding the chemical's characteristics and adhering to rigorous safety protocols, we can ensure a secure laboratory environment that fosters groundbreaking research.
Hazard Identification and Risk Assessment: Understanding the Compound
Anticipated Hazards:
Acute Toxicity (Oral): Harmful if swallowed.[4][5][6]
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes.[4][5]
The presence of bromine and chlorine atoms in the molecule enhances its reactivity and potential for biological activity, which also necessitates careful handling to mitigate exposure risks.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe chemical handling.[9] For 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, a comprehensive PPE ensemble is mandatory to prevent contact and inhalation.[10]
Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against dust and splashes.[11] A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.[11]
Skin and Body Protection
Flame-resistant lab coat, long pants, and closed-toe shoes.[11]
A flame-resistant lab coat is essential. Ensure it is fully buttoned. No exposed skin should be visible; long pants and closed-toe shoes are required.[11] For tasks with a higher risk of splashes, consider a chemical-resistant apron.
Hand Protection
Double-gloving with compatible chemical-resistant gloves (e.g., Nitrile).
Always wear two pairs of gloves.[10] Nitrile gloves are a good initial choice, but it is crucial to check the manufacturer's glove compatibility chart for specific breakthrough times. Change gloves immediately if they become contaminated.
Respiratory Protection
NIOSH-approved respirator (e.g., N95 for powders or an air-purifying respirator with appropriate cartridges for vapors).[10]
All handling of the solid compound should be done in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator is required.[10]
PPE Donning and Doffing Workflow:
Caption: Proper sequence for putting on and taking off PPE.
Operational Plan: From Receipt to Use
A meticulous operational plan ensures safety at every stage of the compound's lifecycle in the laboratory.
Receiving and Storage:
Upon receipt, visually inspect the container for any damage or leaks.
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]
The storage area should be clearly labeled with the appropriate hazard warnings.
It is recommended to store the container in a secondary containment tray.[12]
Handling and Use:
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[7][13]
Engineering Controls: All weighing and handling of the solid compound must be conducted in a certified chemical fume hood to control exposure to dust.[5]
Weighing: Use a disposable weighing boat to prevent contamination of balances.
Dissolving: When dissolving the compound, add it slowly to the solvent to avoid splashing.
Reactions: If the reaction is exothermic, use an ice bath to control the temperature.
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.[4][8] Do not eat, drink, or smoke in the laboratory.[4][5]
Disposal Plan: Responsible Waste Management
Proper disposal of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine and any contaminated materials is critical to protect both personnel and the environment.
Waste Segregation and Disposal Workflow:
Caption: Segregation and disposal of waste materials.
Disposal Protocol:
Solid Waste: Collect unused compound and any contaminated disposable materials (e.g., gloves, weigh boats, paper towels) in a clearly labeled, sealed hazardous waste container.
Liquid Waste: Dispose of solutions containing the compound and contaminated solvents in a designated, labeled hazardous waste container for halogenated organic waste.[14] Do not pour any waste down the drain.[7]
Decontamination: Decontaminate all non-disposable equipment (e.g., glassware, spatulas) thoroughly after use.
Consult EHS: Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures: Preparedness and Response
In the event of an exposure or spill, immediate and appropriate action is crucial.
Emergency Scenario
Immediate Response Protocol
Eye Contact
Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][7] Seek immediate medical attention.
Skin Contact
Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[4][7] Seek medical attention if irritation persists.
Inhalation
Move the individual to fresh air.[4][7] If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion
Do NOT induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention.
Spill
Evacuate the immediate area. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For large spills, contact your institution's EHS department immediately.
By integrating these safety protocols into your daily laboratory workflow, you contribute to a culture of safety that protects you, your colleagues, and the integrity of your research.
References
5-Bromo-2-hydroxymethyl-pyridine Safety D
5-Bromo-2-chloropyrimidine Safety Data Sheet. (2025). Thermo Fisher Scientific.